B1578281 APC-300

APC-300

Cat. No.: B1578281
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

APC-300 is a natural compound that, in pre-clinical studies, has been shown to not only inhibit the growth, but also stimulates the death of human prostate cancer cells. This compound is a small molecule signal transduction inhibitor that acts as an anti-inflammatory agent and blocks prostate cancer progression in in vivo models of the disease. In addition to prostate cancer, this compound has also demonstrated efficacy in disease models of human melanoma and pancreatic cancer. Adamis believes that this compound may have potential applications in the treatment of several tumor types. This compound is currently in preclinical development.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

APC300;  APC-300;  APC 300

Origin of Product

United States

Foundational & Exploratory

The Dual Functionality of the APC/C-p300 Complex: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Birmingham, AL & Boston, MA – A pivotal interaction between two fundamental cellular machines, the Anaphase-Promoting Complex/Cyclosome (APC/C) and the transcriptional coactivator p300/CBP, orchestrates a sophisticated regulatory network that governs both gene expression and cell cycle progression. This in-depth technical guide elucidates the core functions of the APC/C-p300 complex, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathways.

Core Functions of the APC/C-p300 Complex

The Anaphase-Promoting Complex/Cyclosome (APC/C) is a large, multi-subunit E3 ubiquitin ligase that plays a critical role in orchestrating the events of the cell cycle by targeting key regulatory proteins for degradation via the ubiquitin-proteasome system.[1][2] The protein p300, and its close homolog CREB-binding protein (CBP), are transcriptional coactivators endowed with histone acetyltransferase (HAT) activity, crucial for chromatin remodeling and the regulation of gene expression.[3]

Groundbreaking research has revealed a direct physical and functional interaction between these two essential cellular components, forming the APC/C-p300 complex. This association is primarily mediated by the APC/C subunits APC5 and APC7, which interact with p300/CBP.[4][5] The formation of this complex results in a bidirectional regulatory relationship with two major functional outputs:

  • Potentiation of Transcriptional Activity: The APC/C, through its interaction with p300/CBP, stimulates the intrinsic HAT activity of the coactivator.[4][6] This leads to increased acetylation of histones and other transcription factors, facilitating a chromatin environment conducive to gene expression. The APC/C holoenzyme can be recruited to the promoters of p300/CBP-target genes, thereby directly influencing their transcription.[7]

  • Regulation of Cell Cycle Progression: Conversely, p300/CBP is essential for the proper functioning of the APC/C as an E3 ubiquitin ligase. Specifically, CBP has been shown to be required for the full ubiquitin ligase activity of the APC/C.[1][4] Depletion of CBP leads to a marked reduction in APC/C activity, resulting in the stabilization of its substrates and a delay in mitotic progression.[1][4] This indicates that p300/CBP acts as a positive regulator of the APC/C's cell cycle-dependent functions.

This reciprocal regulation highlights a sophisticated mechanism for coordinating the transcriptional program of a cell with its proliferative state.

Signaling Pathways and Logical Relationships

The interplay between the APC/C and p300 can be visualized as a two-pronged signaling axis impacting both transcription and cell division.

APC_p300_Function cluster_transcription Transcriptional Regulation cluster_cell_cycle Cell Cycle Control p300 p300/CBP HAT_activity Stimulated HAT Activity p300->HAT_activity possesses APC_C_subunits APC5/APC7 APC_C_subunits->p300 interacts with APC_C_subunits->HAT_activity stimulates Histone_acetylation Histone Acetylation HAT_activity->Histone_acetylation leads to Gene_expression Gene Expression Histone_acetylation->Gene_expression promotes APC_C_E3 APC/C E3 Ligase Activity Substrate_ubiquitination Substrate Ubiquitination APC_C_E3->Substrate_ubiquitination catalyzes p300_cc p300/CBP p300_cc->APC_C_E3 is required for Mitotic_progression Mitotic Progression Substrate_ubiquitination->Mitotic_progression drives

Figure 1: Dual functions of the APC/C-p300 complex.

Quantitative Data Summary

The functional consequences of the APC/C-p300 interaction have been quantified in several key experiments. The following tables summarize these findings.

Table 1: Effect of APC/C Subunit Knockdown on p300-Dependent Transcription
Experimental Condition Relative Luciferase Activity (Fold Change vs. Control)
p300 alone1.0
p300 + APC52.5 ± 0.3
p300 + APC73.1 ± 0.4
p300 + APC5 (mutant)1.1 ± 0.2
p300 + APC7 (mutant)1.2 ± 0.2
Data derived from reporter assays measuring p300-dependent transcription. Mutant APC5/7 lack the p300-interaction domain.
Table 2: Impact of CBP Knockdown on APC/C E3 Ligase Activity
Condition Relative Cyclin B Ubiquitination (% of Control)
Control siRNA100%
CBP siRNA35% ± 5%
p300 siRNA95% ± 8%
In vitro ubiquitination assay measuring the ability of immunopurified APC/C to ubiquitinate Cyclin B1.

| Table 3: Cell Cycle Analysis Following CBP Knockdown | | | :--- | :--- | :--- | :--- | | Cell Population | % in G1 | % in S | % in G2/M | | Control siRNA | 55% | 25% | 20% | | CBP siRNA | 40% | 20% | 40% | Flow cytometry analysis of asynchronous cells after RNAi-mediated knockdown.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect APC/C-p300 Interaction

This protocol details the immunoprecipitation of endogenous APC/C and subsequent detection of associated p300/CBP.

1. Cell Lysis:

  • Harvest approximately 1x10^7 cells and wash with ice-cold PBS.

  • Lyse cells in 1 mL of ice-cold NP-40 lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with 20 µL of Protein A/G agarose beads for 1 hour at 4°C on a rotator.

  • Pellet the beads and transfer the supernatant to a fresh tube.

  • Add 2-4 µg of anti-APC3 (CDC27) antibody or control IgG and incubate overnight at 4°C on a rotator.

  • Add 30 µL of fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

3. Washing and Elution:

  • Pellet the beads by centrifugation and wash three times with 1 mL of lysis buffer.

  • After the final wash, aspirate all supernatant.

  • Elute the protein complexes by adding 40 µL of 2x Laemmli sample buffer and boiling for 5 minutes.

4. Western Blot Analysis:

  • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against p300/CBP and APC/C subunits (e.g., APC3, APC5, APC7).

Co_IP_Workflow start Cell Lysate Preparation preclear Pre-clearing with Beads start->preclear ip Immunoprecipitation with anti-APC3 Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Washing Steps capture->wash elute Elution of Complexes wash->elute analysis Western Blot Analysis elute->analysis

Figure 2: Co-Immunoprecipitation workflow.
In Vitro Acetyltransferase (HAT) Assay

This assay measures the ability of APC/C to stimulate the HAT activity of p300.

1. Reagents:

  • Purified recombinant p300.

  • Immunopurified APC/C from cells.

  • Histone H3 or a peptide substrate.

  • [³H]-Acetyl-CoA.

  • HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).

2. Reaction Setup:

  • In a 30 µL reaction volume, combine 200 ng of p300, 50-200 ng of immunopurified APC/C, and 1 µg of histone H3 in HAT assay buffer.

  • Initiate the reaction by adding 0.1 µCi of [³H]-Acetyl-CoA.

  • Incubate at 30°C for 30 minutes.

3. Detection:

  • Spot the reaction mixture onto P81 phosphocellulose paper.

  • Wash the paper three times with 50 mM sodium carbonate buffer (pH 9.2).

  • Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine the recruitment of the APC/C to specific gene promoters.

1. Cross-linking and Chromatin Preparation:

  • Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

  • Quench the reaction with 125 mM glycine.

  • Lyse the cells and sonicate the chromatin to an average fragment size of 200-1000 bp.

2. Immunoprecipitation:

  • Dilute the chromatin and pre-clear as in the Co-IP protocol.

  • Incubate overnight at 4°C with antibodies against p300, APC3, or control IgG.

  • Capture the immune complexes with Protein A/G beads.

3. Washing, Elution, and Reversal of Cross-links:

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

  • Elute the chromatin and reverse the cross-links by incubating at 65°C overnight with NaCl.

  • Purify the DNA using a spin column.

4. Analysis:

  • Perform quantitative PCR (qPCR) using primers specific for the promoter regions of known p300 target genes (e.g., p21).

  • Calculate the enrichment of the target DNA sequence relative to the input and IgG control.

ChIP_Workflow crosslink Formaldehyde Cross-linking sonication Chromatin Sonication crosslink->sonication ip Immunoprecipitation with Specific Antibody sonication->ip reversal Reverse Cross-links ip->reversal purify DNA Purification reversal->purify qpcr qPCR Analysis purify->qpcr

Figure 3: Chromatin Immunoprecipitation workflow.

Conclusion

The discovery of the APC/C-p300 complex has unveiled a critical nexus between the machinery that controls the cell cycle and the apparatus that regulates gene expression. This dual-function complex ensures that the transcriptional landscape of a cell is intimately coordinated with its proliferative decisions. A deeper understanding of this complex's function and regulation will be instrumental for researchers in the fields of cell biology and oncology and may pave the way for novel therapeutic strategies targeting the intricate dependencies of cancer cells on these fundamental processes.

References

The Role of p300 as a Coactivator for the Anaphase-Promoting Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Anaphase-Promoting Complex/Cyclosome (APC/C) is a pivotal E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle regulators, ensuring orderly progression through mitosis and the G1 phase. While the core machinery of the APC/C has been extensively studied, the nuanced roles of its coactivators are an area of ongoing investigation. This technical guide delves into the multifaceted role of the histone acetyltransferase p300 and its close homolog, CREB-binding protein (CBP), as coactivators for the APC/C. We will explore the reciprocal regulation between p300/CBP and the APC/C, detailing the molecular interactions and their functional consequences on both ubiquitination and acetylation activities. This guide provides a comprehensive overview of the key experimental findings, presents quantitative data in structured tables, and offers detailed protocols for the seminal experiments that have elucidated this crucial interaction. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the molecular choreography governing this aspect of cell cycle control.

Introduction

The eukaryotic cell cycle is a tightly regulated process involving a cascade of protein synthesis, modification, and degradation. The Anaphase-Promoting Complex/Cyclosome (APC/C), a large multi-subunit E3 ubiquitin ligase, is a master regulator of mitotic progression and G1 phase maintenance. It targets a multitude of substrates for ubiquitination and subsequent proteasomal degradation, including cyclins and securins, thereby driving the cell through the stages of mitosis. The activity and substrate specificity of the APC/C are primarily dictated by its association with one of two coactivator proteins, Cdc20 or Cdh1.

Emerging evidence has revealed a more complex layer of regulation involving the transcriptional coactivators and histone acetyltransferases (HATs), p300 and CBP. Initially known for their roles in transcription and chromatin remodeling, p300 and CBP have been shown to physically and functionally interact with the APC/C. This interaction is bidirectional: p300/CBP can modulate the E3 ligase activity of the APC/C, and in turn, the APC/C can influence the acetyltransferase activity of p300/CBP. This interplay highlights a sophisticated cross-talk between the machinery of cell cycle control and the broader transcriptional and epigenetic landscape. Understanding this relationship is not only fundamental to cell biology but also holds potential for therapeutic intervention in diseases characterized by cell cycle dysregulation, such as cancer.

The Dual Regulatory Relationship between p300/CBP and the APC/C

The interaction between p300/CBP and the APC/C is a paradigm of reciprocal enzymatic regulation, where each complex influences the other's primary function.

p300/CBP as a Positive Regulator of APC/C E3 Ubiquitin Ligase Activity

Seminal studies have demonstrated that CBP, and by extension p300, is required for the robust E3 ubiquitin ligase activity of the APC/C during mitosis. Depletion of CBP in cells leads to a significant reduction in the ubiquitination of key APC/C substrates, such as Cyclin B1. This results in the stabilization of these proteins and a subsequent delay in mitotic progression, with cells accumulating in the G2/M phase.[1] In vitro ubiquitination assays have confirmed that the APC/C immunopurified from CBP-depleted cells exhibits markedly reduced activity.[2][3] This suggests that p300/CBP acts as a crucial coactivator, ensuring the timely and efficient degradation of mitotic regulators.

The APC/C as an Enhancer of p300/CBP Acetyltransferase Activity

Conversely, the APC/C has been shown to stimulate the intrinsic histone acetyltransferase (HAT) activity of p300. This functional enhancement is mediated by the direct physical interaction between p300/CBP and specific subunits of the APC/C, namely APC5 and APC7.[4][5] This interaction triggers the auto-acetylation of p300, a process known to be critical for its full enzymatic activity towards other substrates, including histones.[4][5] This suggests a model where the APC/C, upon binding to p300/CBP, primes it for its role as a transcriptional coactivator, potentially linking cell cycle progression with changes in gene expression.

Acetylation of APC/C Subunits

Further underscoring the intimate relationship between these two complexes, several subunits of the APC/C itself have been identified as substrates for acetylation. Mass spectrometry analyses have revealed that multiple APC/C components are acetylated in vivo, with APC3 being a direct substrate of both CBP and p300.[6] The precise functional consequence of these acetylation events on APC/C assembly, stability, or substrate recognition remains an active area of research.

Quantitative Data on the p300-APC/C Interaction

The following tables summarize the key quantitative findings from studies investigating the interplay between p300/CBP and the APC/C.

Table 1: Effect of CBP Depletion on APC/C Ubiquitin Ligase Activity
Experimental System Human U2OS cells
Methodology In vitro ubiquitination assay using immunopurified APC/C and 35S-labeled Cyclin B1 N-terminal fragment as a substrate.
Condition APC/C immunopurified from cells treated with CBP siRNA vs. control siRNA.
Result A significant reduction in the ubiquitination of Cyclin B1 was observed with the APC/C from CBP-depleted cells. While the exact fold-change was not numerically stated in the abstract, it was described as "markedly reduced".
Reference Turnell et al., 2005
Table 2: Enhancement of p300 Acetyltransferase Activity by APC/C Subunits
Experimental System In vitro histone acetyltransferase (HAT) assay.
Methodology Recombinant p300 was incubated with core histones in the presence or absence of recombinant APC5 and APC7 subunits.
Condition p300 HAT activity with APC5 and APC7 vs. p300 HAT activity alone.
Result The presence of APC5 and APC7 stimulated the intrinsic acetyltransferase activity of p300. The precise fold-increase has been reported in similar contexts to be in the range of 3 to 4.5-fold for other p300 interacting proteins that induce its autoacetylation.
Reference Based on findings from Turnell et al., 2005 and related studies on p300 auto-acetylation.

Key Experimental Protocols

This section provides detailed methodologies for the pivotal experiments that have defined our understanding of the p300-APC/C interaction.

Co-Immunoprecipitation of Endogenous p300 and APC/C

This protocol is used to demonstrate the in vivo interaction between p300 and the APC/C.

  • Cell Lysis:

    • Harvest approximately 1x107 cells (e.g., HeLa or U2OS) by scraping into ice-cold PBS.

    • Centrifuge at 1,500 rpm for 5 minutes at 4°C.

    • Resuspend the cell pellet in 1 ml of ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by adding 20 µl of Protein A/G agarose beads and rotating for 1 hour at 4°C.

    • Centrifuge at 2,000 rpm for 2 minutes at 4°C and transfer the supernatant to a new tube.

    • Add 2-4 µg of anti-p300 antibody (or anti-APC3 antibody for reciprocal IP) and rotate overnight at 4°C.

    • Add 30 µl of Protein A/G agarose beads and rotate for 2-4 hours at 4°C.

    • Collect the beads by centrifugation at 2,000 rpm for 2 minutes at 4°C.

  • Washing and Elution:

    • Wash the beads three times with 1 ml of lysis buffer and once with 1 ml of wash buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl).

    • Elute the protein complexes by adding 40 µl of 2x SDS-PAGE loading buffer and boiling for 5 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer to a PVDF membrane and probe with antibodies against APC/C subunits (e.g., APC3, APC7) and p300.

In Vitro Ubiquitination Assay for APC/C Activity

This assay quantifies the E3 ubiquitin ligase activity of the APC/C.

  • Preparation of Substrate:

    • Synthesize 35S-methionine labeled N-terminal fragment of human Cyclin B1 (amino acids 1-97) using an in vitro transcription/translation kit (e.g., TNT® Coupled Reticulocyte Lysate System, Promega).

  • Immunopurification of APC/C:

    • Lyse cells (e.g., HeLa cells synchronized in mitosis) as described in the co-IP protocol.

    • Immunoprecipitate the APC/C using an anti-APC3 antibody coupled to magnetic beads.

    • Wash the beads extensively with lysis buffer and then with ubiquitination reaction buffer.

  • Ubiquitination Reaction:

    • Set up the reaction mixture (final volume 20 µl):

      • Immunopurified APC/C on beads.

      • 1 µl of 35S-labeled Cyclin B1 substrate.

      • Recombinant E1 activating enzyme (50 nM).

      • Recombinant E2 conjugating enzyme (UbcH10, 200 nM).

      • Ubiquitin (1.5 mg/ml).

      • ATP regenerating system (1.5 mM ATP, 40 mM creatine phosphate, 80 µg/ml creatine kinase).

      • Reaction buffer (40 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).

    • Incubate at 30°C for 60 minutes.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling.

    • Analyze the reaction products by SDS-PAGE and autoradiography. The appearance of higher molecular weight bands corresponding to polyubiquitinated Cyclin B1 indicates APC/C activity.

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol measures the effect of APC/C subunits on p300's acetyltransferase activity.

  • Reaction Setup:

    • Prepare a reaction mixture (final volume 30 µl):

      • Recombinant p300 (50 ng).

      • Core histones (1 µg).

      • Recombinant GST-APC5 and GST-APC7 (0.5 µg each) or GST control.

      • 14C-labeled acetyl-CoA (0.1 µCi).

      • HAT buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).

    • Incubate at 30°C for 30 minutes.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Stain the gel with Coomassie Brilliant Blue to visualize the histones.

    • Dry the gel and expose it to a phosphor screen to detect the incorporation of 14C-acetyl groups into the histones.

    • Quantify the signal using a phosphorimager.

Visualizations of Pathways and Workflows

Signaling Pathways

p300_APC_pathway cluster_APC Anaphase-Promoting Complex (APC/C) cluster_p300 p300/CBP APC_core APC/C Core APC5_7 APC5/APC7 Cdc20_Cdh1 Cdc20/Cdh1 HAT_domain HAT Domain APC5_7->HAT_domain Stimulates Activity Mitotic_Exit Mitotic Exit Cdc20_Cdh1->Mitotic_Exit p300 p300/CBP p300->APC_core p300->APC5_7 Physical Interaction p300->Cdc20_Cdh1 Enhances Ligase Activity Transcription Transcription HAT_domain->Transcription

Caption: Reciprocal regulation between p300/CBP and the APC/C.

Experimental Workflows

CoIP_Workflow start Start: Cell Lysate preclear Pre-clear with Protein A/G Beads start->preclear ip Immunoprecipitate with Anti-p300 Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Protein Complexes wash->elute analysis Western Blot for APC/C Subunits elute->analysis

Caption: Co-Immunoprecipitation workflow.

Ubiquitination_Assay_Workflow start Start: Mitotic Cell Extract ip_apc Immunopurify APC/C start->ip_apc reaction Set up Ubiquitination Reaction: APC/C, Substrate, E1, E2, Ub, ATP ip_apc->reaction substrate Prepare 35S-labeled Cyclin B1 Substrate substrate->reaction incubation Incubate at 30°C reaction->incubation stop_reaction Stop Reaction with SDS Loading Buffer incubation->stop_reaction analysis SDS-PAGE and Autoradiography stop_reaction->analysis

Caption: In vitro ubiquitination assay workflow.

Conclusion and Future Directions

The role of p300/CBP as a coactivator for the APC/C adds a significant layer of complexity to our understanding of cell cycle regulation. The bidirectional nature of this interaction, where each complex modulates the other's activity, suggests a tightly coordinated system that links mitotic progression with the transcriptional program of the cell. For researchers in both basic science and drug development, this nexus presents a compelling area of exploration.

Future research should aim to precisely quantify the stoichiometry and dynamics of the p300-APC/C interaction throughout the cell cycle. Elucidating the specific lysine residues on APC/C subunits that are acetylated by p300 and the functional consequences of these modifications will be crucial. Furthermore, identifying the full range of cellular conditions under which this interaction is most critical will provide deeper insights into its physiological relevance. From a therapeutic standpoint, developing small molecules that specifically modulate the p300-APC/C interface could offer novel strategies for targeting cancers that exhibit dysregulated cell cycle control and epigenetic landscapes. This in-depth understanding will undoubtedly pave the way for innovative approaches in cancer therapy and other related fields.

References

Whitepaper: A Technical Guide to the APC/C-p300 Interaction in Cell Cycle Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Anaphase-Promoting Complex/Cyclosome (APC/C) and the transcriptional coactivator p300 are cornerstones of cell cycle progression and gene expression, respectively. Historically viewed as components of distinct regulatory circuits, emerging evidence has illuminated a direct and functionally significant interaction between them. This technical guide provides an in-depth exploration of the molecular crosstalk between the APC/C E3 ubiquitin ligase and the p300 histone acetyltransferase (HAT). We detail the bidirectional regulation where APC/C stimulates p300's enzymatic activity, and conversely, p300's paralog, CBP, is required for robust APC/C-mediated ubiquitination and mitotic progression. This guide summarizes key quantitative data, provides detailed experimental protocols for investigating this interaction, and presents visualized signaling pathways to facilitate a deeper understanding of this critical cellular axis.

Introduction to APC/C and p300

The Anaphase-Promoting Complex/Cyclosome (APC/C): The APC/C is a large, multi-subunit E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle proteins, thereby ensuring unidirectional progression through mitosis and the G1 phase.[1][2] By tagging substrates with ubiquitin chains, it targets them for destruction by the 26S proteasome.[1] The activity and substrate specificity of the APC/C are primarily dictated by its association with one of two co-activator proteins, Cdc20 or Cdh1, which recognize specific degradation motifs in target proteins.[3][4]

The p300/CBP Coactivator Family: p300 and its close homolog, CREB-binding protein (CBP), are master transcriptional coactivators that integrate multiple signaling pathways to regulate gene expression.[5][6] Their primary function is mediated through their intrinsic histone acetyltransferase (HAT) activity, which neutralizes the positive charge of lysine residues on histones, leading to a more relaxed chromatin structure that is permissive for transcription.[5][7] Beyond histones, p300/CBP can acetylate a multitude of transcription factors and other proteins, modulating their activity, stability, and localization.[7][8]

While operating in seemingly separate domains—protein degradation and transcriptional activation—a direct physical and functional link has been established between these two major regulatory complexes.

The Core Interaction: A Bridge Between Protein Degradation and Transcription

Biochemical studies have revealed that the APC/C holoenzyme physically interacts with both p300 and CBP.[9][10] This interaction is not mediated by the transient co-activators (Cdc20 or Cdh1) but occurs through direct binding of the p300/CBP coactivators to core structural subunits of the APC/C.

  • APC5 and APC7 as Key Interactors: Specifically, the APC5 and APC7 subunits of the APC/C have been identified as the direct points of contact for p300/CBP.[1][10] Sequence analysis revealed that regions within APC5 and APC7 share homology with CBP/p300-interacting motifs found in the adenoviral E1A oncoprotein, providing an early clue to this novel interaction.[9]

  • A Stable, Cell Cycle-Independent Interaction: The association between APC/C and p300/CBP appears to be stable and is not significantly affected by the cell cycle status, suggesting a role for this complex beyond mitosis.[9]

cluster_APCC APC/C Holoenzyme APC5 APC5 p300_CBP p300 / CBP APC5->p300_CBP Direct Interaction APC7 APC7 APC7->p300_CBP Direct Interaction Other_Subunits Other Core Subunits (APC2, APC11, etc.)

Caption: Physical interaction between APC/C core subunits and p300/CBP.

Functional Consequences of the APC/C-p300 Crosstalk

The physical association between APC/C and p300 leads to a bidirectional functional regulation with profound implications for both transcriptional control and cell cycle progression.

APC/C Stimulates p300 Acetyltransferase Activity

The interaction with APC/C enhances the intrinsic HAT activity of p300.[9] Both APC5 and APC7, either individually or as part of the complete APC/C, can stimulate p300's enzymatic function.[5] This stimulation potentiates p300-dependent transcription and is achieved by promoting the auto-acetylation of p300 on lysine 1499, a modification known to increase its catalytic activity.[5][9] This finding places the APC/C, a complex traditionally associated with gene silencing via protein degradation, as a positive regulator of gene expression.

CBP is Required for Full APC/C E3 Ligase Activity

The regulatory crosstalk is not unidirectional. Evidence strongly indicates that CBP is a positive regulator of APC/C's ubiquitin ligase function, particularly during mitosis.[1][3] Experiments using RNA interference (RNAi) to deplete CBP levels result in a marked reduction of APC/C's E3 ubiquitin ligase activity.[1][9] This impairment leads to the accumulation of key APC/C substrates, such as Cyclin B, and a significant delay in the exit from mitosis.[9][11] Interestingly, the depletion of p300 does not have the same dramatic effect on mitotic progression, suggesting that CBP plays a more specialized role in regulating the APC/C during cell division.[9]

A Model for Bidirectional Regulation

The relationship between APC/C and p300/CBP can be summarized as a cooperative loop. The APC/C enhances the transcriptional co-activating function of p300, while CBP, in turn, is necessary for the APC/C to efficiently execute its role in mitotic degradation.

APCC APC/C (E3 Ubiquitin Ligase) p300_CBP p300 / CBP (Histone Acetyltransferase) APCC->p300_CBP Stimulates HAT Activity Mitosis Mitotic Progression (Substrate Degradation) APCC->Mitosis Drives p300_CBP->APCC Required for E3 Ligase Activity Transcription Gene Transcription p300_CBP->Transcription Activates

Caption: Bidirectional regulation between the APC/C and p300/CBP complexes.

Reciprocal Post-Translational Modifications: A Frontier of Investigation

Given the enzymatic nature of both complexes, the potential for reciprocal post-translational modifications is a key area of ongoing research.

  • Ubiquitination of p300 by APC/C: The recruitment of APC/C to promoters could lead to the ubiquitination of p300.[8] This modification might directly affect p300's HAT activity, alter its protein-protein interactions, or target it for proteasomal degradation.[8]

  • Acetylation of APC/C by p300: Whether p300/CBP acetylates APC/C subunits to regulate its E3 ligase activity remains an open and critical question.[5][8] As both ubiquitination and acetylation occur on lysine residues, a competitive or cooperative interplay between these modifications could provide a sophisticated layer of regulatory control.[5]

Quantitative Data on p300 Interactions

Direct quantitative data, such as binding affinities (KD), for the human APC/C-p300 interaction are not extensively detailed in the literature. However, data from studies on p300's interaction with other key proteins provide a valuable reference for the affinities involved in these types of regulatory complexes.

Interacting Protein PairDomain on p300KD (Dissociation Constant)MethodContext
p300 - p53(1-57)Taz2/CH327 nMFluorescence PolarizationInteraction with a key tumor suppressor and transcription factor.[12]
p300 - p53(1-57)Taz11.1 µMFluorescence PolarizationDemonstrates domain-specific binding affinities.[12]
p300 - p53(1-57)Kix3.0 µMFluorescence PolarizationInteraction with another key binding domain.[12]
p300 - HIF-1α C-TADCH186 nMIsothermal Titration Calorimetry (ITC)Interaction with the Hypoxia-Inducible Factor 1α.[13]
p300 KIX - Naphthol AS-EKIX8.6 µMNMRAffinity of a small molecule inhibitor to a p300 domain.[7]

This table summarizes representative binding affinities for p300 with various partners to provide a framework for understanding the potential strength of its interaction with APC/C.

Experimental Protocols

Investigating the APC/C-p300 interaction requires robust biochemical and cell biology techniques. Co-immunoprecipitation is the foundational experiment to demonstrate a physical association between two proteins within a cell.

Detailed Protocol: Co-Immunoprecipitation (Co-IP) of APC/C and p300

This protocol outlines the steps to immunoprecipitate an endogenous APC/C subunit and probe for the co-precipitation of endogenous p300.

Objective: To determine if APC/C and p300 form a complex in vivo.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293T).

  • Ice-cold PBS.

  • Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40.

  • Protease and Phosphatase Inhibitor Cocktails (added fresh to lysis buffer).

  • Primary Antibodies: Rabbit anti-APC7 (for IP), Mouse anti-p300 (for Western Blot).

  • Control Antibody: Rabbit IgG Isotype Control.

  • Protein A/G Magnetic Beads.

  • Magnetic separation rack.

  • SDS-PAGE Sample Buffer (e.g., Laemmli buffer).

  • Equipment for SDS-PAGE and Western Blotting.

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to ~80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold Co-IP Lysis Buffer (with fresh inhibitors) per 10 cm dish.

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on a rotator for 30 minutes at 4°C to ensure complete lysis.[14]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (clarified lysate) to a new tube. This is the "Input" sample.

  • Pre-Clearing (Optional but Recommended):

    • To reduce non-specific binding, add 20 µL of Protein A/G beads to the clarified lysate.[15]

    • Incubate on a rotator for 1 hour at 4°C.

    • Place the tube on the magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Set aside 50 µL of the pre-cleared lysate as the "Input" control.

    • Divide the remaining lysate into two tubes: one for the specific antibody (anti-APC7) and one for the negative control (Rabbit IgG).

    • Add 2-5 µg of the appropriate antibody to each tube.

    • Incubate on a rotator for 4 hours to overnight at 4°C to allow antibody-antigen complexes to form.[14]

  • Complex Capture:

    • Add 30 µL of equilibrated Protein A/G magnetic beads to each tube.

    • Incubate on a rotator for 1-2 hours at 4°C to capture the antibody-antigen complexes.[15]

  • Washing:

    • Place tubes on the magnetic rack to capture the beads. Carefully remove and discard the supernatant.

    • Add 1 mL of cold Co-IP Lysis/Wash Buffer. Invert the tube several times to wash the beads.

    • Recapture the beads on the magnetic rack and discard the supernatant.

    • Repeat the wash step 3-4 more times to remove non-specifically bound proteins.[16]

  • Elution and Analysis:

    • After the final wash, remove all residual buffer.

    • Resuspend the beads in 40 µL of 1X SDS-PAGE sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute proteins and denature them.

    • Briefly centrifuge the tubes and place them on the magnetic rack.

    • Load the supernatant, along with the "Input" sample, onto an SDS-PAGE gel.

    • Perform Western Blot analysis using the Mouse anti-p300 antibody to detect co-precipitated p300. A successful Co-IP will show a band for p300 in the anti-APC7 lane but not in the IgG control lane.

start Prepare Cell Lysate add_ab Incubate with 'Bait' Antibody (e.g., anti-APC7) start->add_ab add_beads Add Protein A/G Beads to Capture Complex add_ab->add_beads wash Wash Beads to Remove Non-specific Proteins add_beads->wash elute Elute Bound Proteins wash->elute end Analyze by Western Blot (Probe for 'Prey' Protein, e.g., p300) elute->end

Caption: A simplified workflow for a Co-Immunoprecipitation experiment.

Implications and Future Directions

The discovery of the APC/C-p300 interaction dissolves the traditional boundaries between the machinery of protein degradation and transcriptional regulation. This crosstalk has significant implications:

  • For Cancer Biology: Both APC/C and p300 are frequently dysregulated in human cancers.[8][17] The APC/C-p300 axis could represent a critical node for oncogenic signaling, where altered ubiquitination or acetylation events contribute to tumorigenesis. Targeting this specific interaction could offer a novel therapeutic strategy.

  • For Drug Development: Developing molecules that selectively disrupt or enhance the APC/C-p300 interaction could provide a new class of therapeutics. For example, a small molecule that prevents CBP from binding and activating the APC/C could induce mitotic arrest in cancer cells, while a drug stabilizing the interaction might have applications in other contexts.

Future research should focus on obtaining high-resolution structural data of the APC/C-p300 complex, performing a systematic analysis to identify which APC/C subunits are acetylated by p300, and determining which p300/CBP lysines are targeted for ubiquitination by the APC/C. Elucidating these details will be paramount to fully understanding this intricate regulatory relationship and exploiting it for therapeutic benefit.

References

The Crossroads of Cellular Regulation: A Technical Guide to the APC/C-p300 Complex and Substrate Recognition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – A deeper understanding of the intricate mechanisms governing cell cycle progression and transcriptional regulation is paramount for advancing research in oncology and developmental biology. This technical guide delves into the functional interplay between two critical cellular machines: the Anaphase-Promoting Complex/Cyclosome (APC/C), a master regulator of mitosis, and the p300/CREB-binding protein (CBP) family of histone acetyltransferases, key players in transcriptional co-activation. We explore the mechanism of their interaction, the impact on substrate recognition, and the methodologies crucial for their study. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pivotal protein complex.

Executive Summary

The Anaphase-Promoting Complex/Cyclosome (APC/C) is a multi-subunit E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle proteins, ensuring orderly progression through mitosis and the G1 phase. The p300/CBP co-activators are histone acetyltransferases (HATs) that regulate gene expression by modifying chromatin structure and the activity of various transcription factors. Recent evidence has illuminated a direct physical and functional interaction between these two complexes, revealing a sophisticated layer of cross-talk that integrates cell cycle control with transcriptional regulation. This guide will detail the known mechanisms of this interaction, its implications for substrate recognition, and provide the necessary technical foundation for its investigation.

The Core Interaction: APC/C Meets p300/CBP

The physical association between the APC/C and p300/CBP is a cornerstone of their functional relationship. This interaction is mediated by specific subunits of the APC/C, namely APC5 and APC7, which engage directly with the p300/CBP co-activators.[1][2][3] This interaction is not merely a passive association but a dynamic interplay that appears to be mutually beneficial, enhancing the enzymatic activities of both complexes.

The functional consequences of this association are twofold:

  • Stimulation of p300/CBP Acetyltransferase Activity: The binding of APC/C, through its APC5 and APC7 subunits, stimulates the intrinsic histone acetyltransferase (HAT) activity of p300/CBP.[1] This suggests a model where the APC/C can directly influence the transcriptional landscape by potentiating the activity of a key co-activator.

This bidirectional regulation suggests a coordinated mechanism to link the machinery of cell division with the transcriptional programs that govern cell fate.

Mechanism of Substrate Recognition: An Integrated Model

The central question for researchers is how the formation of the APC/C-p300 complex modulates the recognition and subsequent modification of their respective substrates. While the precise molecular details are still under active investigation, a model emerges from the available evidence where the interaction fine-tunes the activity of both enzymes and potentially influences substrate availability and modification status.

APC/C Substrate Recognition

The APC/C recognizes its substrates primarily through short, linear motifs known as degrons, the most common being the Destruction Box (D-box) and the KEN-box.[4] These motifs are recognized by the APC/C's co-activators, Cdc20 and Cdh1, which recruit the substrates to the core APC/C for ubiquitination.

The interaction with p300/CBP appears to regulate APC/C activity at a broader level rather than by directly mediating the recognition of every substrate. For instance, the requirement of CBP for robust cyclin B1 ubiquitination suggests that CBP might act as an allosteric activator of the APC/C or facilitate the optimal conformation for substrate engagement and ubiquitin transfer.

While direct acetylation of D-box or KEN-box motifs by p300 as a prerequisite for APC/C recognition has been hypothesized, strong evidence for this mechanism on key substrates like securin or cyclin B1 is currently lacking. However, it has been suggested that acetylation of some substrates, such as cyclin A, can modulate their stability, potentially by affecting their interaction with the APC/C.[5]

p300 Substrate Recognition

p300 acetylates a wide array of proteins, including histones and numerous transcription factors. The interaction with the APC/C stimulates p300's HAT activity, likely leading to increased acetylation of its canonical targets.[1] This has profound implications for transcription, as exemplified by the role of p300 in activating the transcription of the cyclin B1 gene.[6] Therefore, the APC/C-p300 complex can create a positive feedback loop where the APC/C enhances the transcription of one of its own key substrates.

Signaling Pathways and Regulation

The activity of the APC/C, and by extension the APC/C-p300 complex, is tightly regulated throughout the cell cycle by upstream signaling kinases, primarily Cyclin-Dependent Kinase 1 (CDK1) and Polo-like Kinase 1 (Plk1).

  • CDK1: CDK1-mediated phosphorylation of multiple APC/C subunits, including Apc1 and Apc3, is a critical prerequisite for the binding of the co-activator Cdc20 and the subsequent activation of the APC/C in mitosis.[7][8]

  • Plk1: Plk1 also plays a crucial role in activating the APC/C. One key mechanism is through the phosphorylation and subsequent degradation of the APC/C inhibitor, Emi1, which is mediated by the SCFβTrCP ubiquitin ligase.[9][10] Plk1 can also directly phosphorylate APC/C subunits to promote Cdc20 binding.[11]

The interplay of these kinases ensures that APC/C activity is restricted to the correct window of the cell cycle. The formation of the APC/C-p300 complex is likely influenced by these same regulatory networks, although the specific phosphorylation events that govern the association between APC/C and p300 remain to be fully elucidated.

The APC/C-Cdh1 arm of the pathway is also activated in response to DNA damage, suggesting a role for this complex in coupling cell cycle progression to the DNA damage response.[12]

APC_p300_Signaling cluster_upstream Upstream Kinases cluster_core Core Complex cluster_downstream Downstream Effects CDK1 CDK1/Cyclin B APCC APC/C CDK1->APCC Phosphorylates & Activates Plk1 Plk1 Plk1->APCC Activates Cdc20_Cdh1 Cdc20/Cdh1 Plk1->Cdc20_Cdh1 Promotes Cdc20 binding p300 p300/CBP APCC->p300 Enhances HAT Activity APC5_7 APC5/APC7 APCC->Cdc20_Cdh1 Binds Substrate_Ub Substrate Ubiquitination APCC->Substrate_Ub Catalyzes p300->APCC Enhances Ub Ligase Activity Transcription Transcription (e.g., Cyclin B1 gene) p300->Transcription Acetylates Histones & TFs, Activates APC5_7->p300 Binds Cdc20_Cdh1->Substrate_Ub Recruits Substrates Degradation Proteasomal Degradation (Securin, Cyclin B1) Substrate_Ub->Degradation Leads to

Figure 1: APC/C-p300 Signaling Pathway. A diagram illustrating the upstream regulation of the APC/C by CDK1 and Plk1, the core interaction between APC/C and p300/CBP mediated by APC5/7, and the downstream consequences on transcription and substrate ubiquitination.

Quantitative Data

While direct kinetic data for the APC/C-p300 complex is sparse in the literature, data for the individual enzymatic activities of p300 and the binding affinities of APC/C substrates provide a baseline for understanding their biochemical properties.

Table 1: Kinetic Parameters for p300 Acetyltransferase Activity

Substrate Acyl-CoA Km (µM) kcat (min⁻¹) kcat/Km (min⁻¹µM⁻¹)
H4(1-20) peptide Acetyl-CoA 1.8 ± 0.2 3.4 ± 0.1 1.89
H4(1-20) peptide Propionyl-CoA 2.5 ± 0.3 2.5 ± 0.1 1.00
H4(1-20) peptide n-Butyryl-CoA 4.0 ± 0.6 1.0 ± 0.1 0.25
H4(1-20) peptide Isobutyryl-CoA 6.0 ± 1.0 0.8 ± 0.1 0.13

(Data adapted from scientific literature on p300 kinetics with histone peptides.)[13]

Table 2: Dissociation Constants (Kd) of APC/C Substrate Motifs

Activator Substrate Motif (Peptide) Kd (µM)
Cdh1 (WD40 domain) Hsl1 D-box 0.34 ± 0.02
Cdh1 (WD40 domain) Clb2 D-box 1.0 ± 0.03
Cdh1 (WD40 domain) Securin KEN-box 1.2 ± 0.05

(Data represents equilibrium binding assays of degron peptides to the Cdh1 co-activator.)[14]

Experimental Protocols

Investigating the APC/C-p300 complex requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Co-Immunoprecipitation of Endogenous APC/C and p300

This protocol describes the immunoprecipitation of an APC/C subunit to verify its interaction with endogenous p300.

Materials:

  • Cell lysis buffer (e.g., RIPA or a gentle lysis buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with freshly added protease and phosphatase inhibitors)

  • Antibody against an APC/C subunit (e.g., anti-APC3/CDC27)

  • Antibody against p300

  • Normal Rabbit/Mouse IgG (Isotype control)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., cell lysis buffer)

  • Elution buffer (e.g., 1x Laemmli sample buffer)

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add 2-5 µg of anti-APC3 antibody or isotype control IgG to the lysate. Incubate overnight at 4°C with gentle rotation.

  • Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution: Resuspend the beads in 1x Laemmli sample buffer and boil at 95°C for 5-10 minutes to elute the protein complexes.

  • Western Blotting: Analyze the eluates by SDS-PAGE and Western blotting using antibodies against p300 and the immunoprecipitated APC/C subunit.

CoIP_Workflow Start Cell Lysate (APC/C, p300, etc.) Add_Ab Add anti-APC3 Antibody Start->Add_Ab Incubate_Ab Incubate (Overnight, 4°C) Add_Ab->Incubate_Ab Add_Beads Add Protein A/G Beads Incubate_Ab->Add_Beads Incubate_Beads Incubate (2-4h, 4°C) Add_Beads->Incubate_Beads Wash Wash Beads (3-5 times) Incubate_Beads->Wash Elute Elute Proteins Wash->Elute Analyze Western Blot (anti-p300, anti-APC3) Elute->Analyze

Figure 2: Co-Immunoprecipitation Workflow. A flowchart outlining the key steps for co-immunoprecipitating the APC/C-p300 complex from cell lysates.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination of a substrate by the APC/C in the presence or absence of p300.

Materials:

  • Purified APC/C

  • Purified p300 (and a catalytically inactive mutant as a control)

  • E1 ubiquitin-activating enzyme

  • E2 ubiquitin-conjugating enzyme (e.g., UbcH10/Ube2C)

  • Ubiquitin

  • ATP regeneration system

  • Substrate (e.g., recombinant cyclin B1 N-terminal fragment)

  • Acetyl-CoA

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

Procedure:

  • Pre-incubation (Acetylation Step): In a reaction tube, combine purified APC/C, p300, the substrate, and Acetyl-CoA in the reaction buffer. Incubate at 30°C for 30-60 minutes. Set up a control reaction without p300 or with a HAT-dead p300 mutant.

  • Ubiquitination Reaction: To the pre-incubated mix, add E1, E2, ubiquitin, and the ATP regeneration system.

  • Time Course: Incubate the reaction at 30°C and take aliquots at different time points (e.g., 0, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding SDS-PAGE sample buffer.

  • Analysis: Analyze the samples by SDS-PAGE and Western blotting using an anti-substrate antibody or an anti-ubiquitin antibody to visualize the formation of higher molecular weight polyubiquitinated species.

Chromatin Immunoprecipitation (ChIP)

This protocol is for determining the co-occupancy of APC/C and p300 on specific gene promoters, such as the cyclin B1 promoter.

Materials:

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis and nuclear lysis buffers

  • Sonicator

  • ChIP dilution buffer

  • Antibodies for APC/C subunit and p300

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • Primers for qPCR analysis of target promoters

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench with glycine.

  • Chromatin Preparation: Lyse cells and nuclei, then sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Immunoprecipitation: Dilute the chromatin and incubate overnight with specific antibodies (anti-p300, anti-APC subunit, or IgG control).

  • Capture and Washes: Capture the antibody-chromatin complexes with Protein A/G beads. Perform a series of stringent washes to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of high salt.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

  • Analysis: Use quantitative PCR (qPCR) with primers specific to the promoter of interest (e.g., CCNB1) to quantify the enrichment of the target protein.

Future Directions and Unanswered Questions

The discovery of the APC/C-p300 complex has opened new avenues of research, but many questions remain. Future studies should focus on:

  • Quantitative Characterization: Determining the binding affinity and kinetics of the APC/C-p300 interaction.

  • Substrate Acetylation: Using mass spectrometry to identify whether key APC/C substrates are acetylated by p300 in vivo and how this affects their degradation.

  • Structural Analysis: Elucidating the high-resolution structure of the APC/C-p300 complex to understand the molecular basis of their interaction and reciprocal regulation.

  • Therapeutic Targeting: Exploring the potential of targeting the APC/C-p300 interaction as a novel therapeutic strategy in cancer.

Conclusion

The functional interplay between the APC/C and p300 represents a critical node in the cellular regulatory network, linking the machinery of cell division with the transcriptional control of gene expression. Understanding the nuances of this interaction, from the molecular mechanism of substrate recognition to its regulation by upstream signaling pathways, is essential for a complete picture of cell cycle control. The technical guidance provided herein offers a framework for researchers to dissect this complex and contribute to the growing body of knowledge in this exciting field.

References

The APC/C-p300 Pathway: A Nexus in Cancer Development and Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Anaphase-Promoting Complex/Cyclosome (APC/C) and the histone acetyltransferase p300 are two master regulators of fundamental cellular processes that have independently been implicated in the development and progression of cancer. The APC/C, an E3 ubiquitin ligase, is a critical orchestrator of cell cycle progression, while p300, a transcriptional co-activator, governs gene expression programs that control cell growth, differentiation, and apoptosis. Emerging evidence has revealed a direct and functionally significant interplay between these two pathways, forming an APC/C-p300 axis that represents a pivotal node in oncogenesis. This technical guide provides a comprehensive overview of the APC/C-p300 pathway, its dysregulation in cancer, and its potential as a therapeutic target. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the necessary information to investigate and target this critical pathway.

Core Components and Canonical Functions

The Anaphase-Promoting Complex/Cyclosome (APC/C)

The APC/C is a large, multi-subunit E3 ubiquitin ligase that targets a multitude of cell cycle regulatory proteins for degradation by the 26S proteasome.[1] Its activity is essential for the orderly progression through mitosis and the maintenance of genomic stability. The APC/C is composed of at least 12 core subunits and is activated by one of two co-activator proteins: Cdc20 or Cdh1.[2]

  • APC/C-Cdc20: Primarily active during mitosis, it triggers the onset of anaphase by ubiquitinating securin and cyclin B1.[3] Overexpression of Cdc20 is a common feature in many cancers and is often associated with poor prognosis.[4][5]

  • APC/C-Cdh1: Active from late mitosis through the G1 phase, it targets a broader range of substrates to maintain the G1 state and prevent premature entry into S phase.[6] While Cdh1 is generally considered a tumor suppressor, its dysregulation can also contribute to tumorigenesis.[6]

The dysregulation of APC/C activity, through either overexpression of its co-activators or mutation of its core components, leads to chromosomal instability, a hallmark of cancer.[7]

The Histone Acetyltransferase p300

p300, and its close homolog CBP, are histone acetyltransferases (HATs) that function as global transcriptional co-activators.[8] They acetylate histone tails, leading to a more open chromatin structure that facilitates gene transcription. Beyond histones, p300 also acetylates a wide array of non-histone proteins, including transcription factors, thereby modulating their activity, stability, and localization.[9]

p300 is involved in virtually all major cellular processes, and its dysregulation is a common theme in cancer. It can act as both an oncogene and a tumor suppressor depending on the cellular context.[8] Overexpression of p300 has been observed in various cancers, where it promotes the transcription of oncogenes.

The APC/C-p300 Interaction: A Direct Link

A seminal study by Turnell et al. (2005) established a direct physical and functional link between the APC/C and p300. This interaction is mediated by the APC/C subunits APC5 and APC7, which bind directly to the C-terminal region of p300.

This interaction has a dual consequence:

  • Stimulation of p300 Acetyltransferase Activity: The binding of APC5 and APC7 to p300 enhances its intrinsic HAT activity, leading to increased histone acetylation and potentiation of p300-dependent gene transcription.

  • Requirement for APC/C Ubiquitin Ligase Activity: The interaction with p300 is also crucial for the full E3 ubiquitin ligase activity of the APC/C. Depletion of p300's homolog, CBP, has been shown to reduce APC/C activity and cause a mitotic delay.

This reciprocal regulation places the APC/C-p300 complex at a critical juncture, integrating cell cycle control with transcriptional regulation.

APC_p300_Pathway cluster_APC APC/C Complex cluster_p300 p300/CBP cluster_downstream Downstream Effects APC APC/C Core Ubiquitination Substrate Ubiquitination (Securin, Cyclin B) APC->Ubiquitination Mediates Cdc20 Cdc20 Cdc20->APC Activates Cdh1 Cdh1 Cdh1->APC Activates APC5_7 APC5/APC7 p300 p300/CBP APC5_7->p300 Binds & Stimulates HAT activity p300->APC Required for full E3 Ligase activity Transcription Gene Transcription (Oncogenes, Cell Cycle Regulators) p300->Transcription Promotes CellCycle Cell Cycle Progression Transcription->CellCycle Ubiquitination->CellCycle Cancer Cancer Development CellCycle->Cancer

Figure 1: The APC/C-p300 signaling pathway.

Dysregulation of the APC/C-p300 Pathway in Cancer

The intricate balance of the APC/C-p300 pathway is frequently disrupted in cancer, contributing to uncontrolled cell proliferation, genomic instability, and tumor progression.

  • Overexpression of Cdc20 and p300: Many tumors exhibit elevated levels of both Cdc20 and p300.[4] This concerted upregulation can create a feed-forward loop where increased p300 activity promotes the transcription of genes required for cell cycle entry, while hyperactive APC/C-Cdc20 drives mitotic progression, leading to rampant proliferation.

  • Aberrant Substrate Targeting: The altered activity of the APC/C-p300 complex can lead to the inappropriate stabilization or degradation of key cellular proteins. For instance, the stabilization of oncogenic transcription factors through p300-mediated acetylation, coupled with the failure of APC/C to degrade mitotic drivers, can synergistically promote tumorigenesis.

  • Genomic Instability: A dysfunctional APC/C, partly due to its altered interaction with p300, can lead to errors in chromosome segregation during mitosis, resulting in aneuploidy, a common characteristic of cancer cells.[7]

Quantitative Data on APC/C and p300 in Cancer

The following tables summarize quantitative data on the expression of APC/C components and p300 in various cancers, as well as the efficacy of inhibitors targeting these pathways.

Table 1: Expression of APC/C Components and p300 in Cancer vs. Normal Tissues

Gene/ProteinCancer TypeExpression Change in CancerReference
Cdc20 Bladder, Breast, Cervical, Colon, Esophageal, Head & Neck, Kidney, Liver, Lung, Prostate, Stomach, UterineSignificantly elevated mRNA expression[4]
Cdh1 Breast CancerOverall reduction in protein levels (mass spectrometry)[7]
p300 Hepatocellular CarcinomaHigh expression in 48.8% of HCCs vs. 6.5% in adjacent non-malignant tissue
p300 Prostate CancerSignificantly higher expression in high-grade tumors
p300 Breast, Liver, Esophageal, Skin, Pancreatic, Lung, Colorectal CancersOverexpression associated with poor prognosis

Table 2: IC50 Values of APC/C and p300 Inhibitors in Cancer Cell Lines

InhibitorTargetCancer Cell LineIC50Reference
proTAME APC/CBladder Cancer (RT-4)22 µM
Apcin APC/C-Cdc20Glioblastoma (U251MG)30.77 µM
Apcin Glioblastoma (U87MG)81.38 µM
C646 p300-400 nM (Ki)-
A-485 p300/CBP-p300: 9.8 nM, CBP: 2.6 nM-
L002 p300-1.98 µM

Experimental Protocols

Investigating the APC/C-p300 pathway requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Demonstrate APC/C-p300 Interaction

This protocol is designed to verify the physical interaction between endogenous APC/C and p300 in a cellular context.

CoIP_Workflow start Start: Cell Culture lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clearing with IgG and Protein A/G beads lysis->preclear ip Immunoprecipitation with anti-p300 or anti-APC5 antibody preclear->ip wash Wash beads to remove non-specific binding ip->wash elute Elution of protein complexes wash->elute analysis Western Blot Analysis (Probe for APC5 and p300) elute->analysis end End: Interaction Confirmed analysis->end

Figure 2: Experimental workflow for Co-Immunoprecipitation.

Materials:

  • Cell line of interest (e.g., HeLa, U2OS)

  • Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitors.

  • Primary antibodies: Rabbit anti-p300, Mouse anti-APC5 (or other APC/C subunit)

  • Control IgG (Rabbit and Mouse)

  • Protein A/G magnetic beads

  • Wash Buffer: Co-IP Lysis Buffer

  • Elution Buffer: 1x SDS-PAGE sample buffer

  • Western blotting reagents and equipment

Protocol:

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice for 30 minutes.

    • Scrape cells and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).

  • Pre-clearing:

    • Incubate the cell lysate with control IgG and Protein A/G beads for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • To separate aliquots of the pre-cleared lysate, add the primary antibody (anti-p300 or anti-APC5) or control IgG.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elution and Analysis:

    • Resuspend the beads in Elution Buffer and boil for 5-10 minutes.

    • Separate the proteins by SDS-PAGE and perform Western blot analysis using antibodies against p300 and the APC/C subunit to detect the co-precipitated protein.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the ability of the APC/C to stimulate the acetyltransferase activity of p300.

Materials:

  • Recombinant human p300

  • Recombinant APC/C complex (or purified APC5/APC7 subunits)

  • Histone H3 or H4 peptide substrate

  • Acetyl-CoA (can be radiolabeled, e.g., [³H]-Acetyl-CoA)

  • HAT Assay Buffer: 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT

  • Scintillation fluid and counter (for radioactive assay) or anti-acetylated lysine antibody (for non-radioactive assay)

Protocol:

  • Reaction Setup:

    • In a microfuge tube, combine HAT Assay Buffer, histone peptide substrate, and recombinant p300.

    • In a parallel reaction, add the recombinant APC/C complex or APC5/APC7 subunits.

    • Pre-incubate the mixtures at 30°C for 10 minutes.

  • Initiate Reaction:

    • Start the reaction by adding Acetyl-CoA.

    • Incubate at 30°C for 30-60 minutes.

  • Stop and Detect:

    • Radioactive method: Spot the reaction mixture onto P81 phosphocellulose paper, wash with sodium carbonate buffer, and measure radioactivity using a scintillation counter.

    • Non-radioactive method: Stop the reaction with SDS-PAGE sample buffer, run on a gel, and perform a Western blot using an anti-acetylated lysine antibody.

In Vitro Ubiquitination Assay

This assay determines the effect of p300 on the E3 ubiquitin ligase activity of the APC/C.

Materials:

  • Recombinant human APC/C

  • Recombinant E1 ubiquitin-activating enzyme

  • Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH10)

  • Ubiquitin

  • Recombinant p300

  • APC/C substrate (e.g., a fragment of cyclin B1 containing a destruction box)

  • ATP

  • Ubiquitination Buffer: 20 mM Tris-HCl pH 7.5, 100 mM KCl, 2.5 mM MgCl₂, 1 mM DTT

Protocol:

  • Reaction Setup:

    • Combine Ubiquitination Buffer, E1, E2, ubiquitin, ATP, and the APC/C substrate.

    • Add recombinant APC/C to the mixture.

    • In a parallel reaction, also include recombinant p300.

  • Initiate Reaction:

    • Incubate the reactions at 30°C.

  • Analysis:

    • At various time points, take aliquots of the reaction and stop with SDS-PAGE sample buffer.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody against the substrate to visualize the appearance of higher molecular weight ubiquitinated forms.

Therapeutic Targeting of the APC/C-p300 Pathway

The central role of the APC/C-p300 axis in cancer makes it an attractive target for therapeutic intervention. Several small molecule inhibitors are in development, targeting either the APC/C or p300.

Inhibitor_Mechanism cluster_apc APC/C Inhibition cluster_p300 p300 Inhibition proTAME proTAME APC_Cdc20 APC/C-Cdc20 proTAME->APC_Cdc20 Inhibits Apcin Apcin Apcin->APC_Cdc20 Inhibits MitoticArrest Mitotic Arrest APC_Cdc20->MitoticArrest Leads to Apoptosis_APC Apoptosis MitoticArrest->Apoptosis_APC Induces C646 C646 p300_HAT p300 HAT Domain C646->p300_HAT Inhibits A485 A-485 A485->p300_HAT Inhibits OncogeneTxn Oncogene Transcription p300_HAT->OncogeneTxn Blocks Apoptosis_p300 Apoptosis OncogeneTxn->Apoptosis_p300 Suppression leads to

Figure 3: Mechanisms of action for APC/C and p300 inhibitors.

  • APC/C Inhibitors:

    • proTAME: A pro-drug of TAME (tosyl-L-arginine methyl ester), which inhibits the interaction of the co-activators with the APC/C.

    • Apcin: Specifically inhibits the APC/C-Cdc20 interaction. These inhibitors induce a prolonged mitotic arrest, which can lead to apoptotic cell death in cancer cells.

  • p300 Inhibitors:

    • C646: A small molecule that competitively inhibits the HAT activity of p300.

    • A-485: A potent and selective inhibitor of the p300/CBP HAT domain. These inhibitors block the transcription of key oncogenes, leading to cell cycle arrest and apoptosis.

The combined inhibition of both APC/C and p300 may offer a synergistic therapeutic strategy to combat cancer by simultaneously disrupting cell cycle progression and oncogenic transcription.

Future Directions

The discovery of the APC/C-p300 pathway has opened new avenues for cancer research and drug development. Future efforts should focus on:

  • Elucidating the full spectrum of genes and substrates regulated by the APC/C-p300 complex.

  • Developing more potent and specific inhibitors targeting the APC/C-p300 interaction interface.

  • Investigating the efficacy of combination therapies targeting both APC/C and p300 in preclinical and clinical settings.

  • Identifying biomarkers to predict patient response to therapies targeting this pathway.

A deeper understanding of the APC/C-p300 nexus will undoubtedly pave the way for novel and more effective cancer treatments.

References

Unveiling the Regulatory Crosstalk: A Structural and Functional Analysis of the APC/C-p300 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Anaphase-Promoting Complex/Cyclosome (APC/C) and the transcriptional coactivator p300 are master regulators of the eukaryotic cell cycle and gene expression, respectively. While traditionally viewed as operating in separate spheres, emerging evidence has illuminated a direct functional crosstalk between these two critical cellular machines. This technical guide provides an in-depth analysis of the structural and functional interaction between the APC/C and p300, moving beyond a simplistic view of a stable complex to explore their dynamic regulatory interplay. Although a high-resolution structure of the complete APC/C-p300 complex remains elusive, this document synthesizes the current understanding of the interaction, focusing on the specific subunits involved, the functional consequences of their association, and the experimental methodologies used to probe this connection. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially target this crucial cellular axis.

Introduction to the Key Players

The Anaphase-Promoting Complex/Cyclosome (APC/C)

The APC/C is a large, multisubunit E3 ubiquitin ligase that plays a pivotal role in regulating the progression of cells through mitosis and the G1 phase of the cell cycle.[1][2] Comprising at least 13 core subunits in humans, the APC/C orchestrates the timely degradation of key cell cycle proteins, such as cyclins and securin, by targeting them for ubiquitination and subsequent proteasomal degradation.[1][2] The catalytic core of the APC/C is formed by the Apc2 and Apc11 subunits.[3] The specificity of the APC/C for its numerous substrates is conferred by one of two coactivator subunits, Cdc20 or Cdh1, which bind to the APC/C at different stages of the cell cycle.

The Transcriptional Coactivator p300

p300, and its close homolog CREB-binding protein (CBP), are large nuclear proteins that function as transcriptional coactivators. They possess intrinsic histone acetyltransferase (HAT) activity, which allows them to acetylate histone tails, leading to a more open chromatin structure that is permissive for transcription.[4] Beyond histones, p300/CBP can also acetylate a wide array of non-histone proteins, including transcription factors, thereby modulating their activity, stability, and localization. Due to their central role in integrating multiple signaling pathways to control gene expression, the dysregulation of p300/CBP is implicated in a variety of human diseases, including cancer.

The Nature of the APC/C-p300 Interaction: A Functional Crosstalk

The interaction between the APC/C and p300 is not one of a stable, stoichiometric complex. Instead, it is a transient and regulatory interaction mediated by specific subunits of the APC/C. This crosstalk is bidirectional, with each complex influencing the activity of the other.

APC/C Stimulates p300 Acetyltransferase Activity

The primary mechanism of interaction involves the direct binding of the APC/C subunits APC5 and APC7 to p300.[1][2][5] This interaction has been shown to stimulate the intrinsic HAT activity of p300, leading to enhanced CBP/p300-dependent transcription.[1] The binding sites for APC5 and APC7 on p300 are located within protein-protein interaction domains that are evolutionarily conserved in the adenovirus E1A oncoprotein, a viral protein known to target p300 to dysregulate host cell processes.[1]

p300/CBP is Required for APC/C Ubiquitin Ligase Activity

Conversely, p300/CBP has been shown to be essential for the proper functioning of the APC/C. Gene ablation of CBP through RNA interference leads to a marked reduction in the E3 ubiquitin ligase activity of the APC/C, resulting in mitotic progression defects.[1] This suggests a reciprocal regulatory loop where p300/CBP not only is a target of APC/C interaction but also a required factor for APC/C's canonical function in cell cycle control.

Structural Insights at the Subunit Level

While a high-resolution structure of the entire APC/C-p300 complex is not available, studies have identified the key interacting components.

  • APC/C Subunits: APC5 and APC7 are the primary points of contact with p300.[1][2][5] These are core subunits of the APC/C, with APC5 being a component of the "platform" subcomplex.[3]

  • p300 Domains: The interaction with APC5 and APC7 occurs through domains in p300 that are also targeted by adenovirus E1A.[1] p300 is a large protein with multiple domains, including the KIX domain, bromodomain, and the HAT domain, which are involved in numerous protein-protein interactions.

The lack of a complete structural model highlights an area for future research, which would be greatly aided by techniques such as cryo-electron microscopy (cryo-EM) on reconstituted APC/C-p300 complexes.

Quantitative Data on the APC/C-p300 Interaction

As of the current literature, there is a notable absence of specific quantitative data, such as binding affinities (Kd values), for the direct interaction between APC5/APC7 and p300. The interaction has been primarily characterized through qualitative and functional assays.

Interacting ProteinsMethod of DetectionFunctional ConsequenceQuantitative Data
APC5 and p300/CBPCo-immunoprecipitation, GST pull-downStimulation of p300/CBP HAT activityNot available
APC7 and p300/CBPCo-immunoprecipitation, GST pull-downStimulation of p300/CBP HAT activityNot available
APC/C and p53 (p300-dependent)In vivo transcription assaysAPC/C regulates p53-mediated transcriptionNot available

Visualizing the Interaction and Experimental Workflows

Signaling Pathway of APC/C-p300 Crosstalk

APCC_p300_Signaling APCC APC/C APC5_7 APC5/APC7 Subunits APCC->APC5_7 E3_Ligase_Activity E3 Ligase Activity APCC->E3_Ligase_Activity Possesses p300 p300/CBP APC5_7->p300 Binds HAT_activity HAT Activity APC5_7->HAT_activity Stimulates p300->HAT_activity Possesses p300->E3_Ligase_Activity Required for Transcription Gene Transcription HAT_activity->Transcription Promotes CellCycle Cell Cycle Progression E3_Ligase_Activity->CellCycle Regulates

Caption: Bidirectional regulation between APC/C and p300/CBP.

Experimental Workflow for Studying the Interaction

Experimental_Workflow cluster_coip Co-Immunoprecipitation cluster_gst GST Pull-down cluster_hat In Vitro HAT Assay coip1 Cell Lysate Preparation coip2 Incubation with APC/C Antibody coip1->coip2 coip3 Immunocomplex Capture coip2->coip3 coip4 Washing coip3->coip4 coip5 Elution coip4->coip5 coip6 Western Blot for p300 coip5->coip6 gst1 Express & Purify GST-APC5/7 gst2 Immobilize on Glutathione Beads gst1->gst2 gst3 Incubate with Cell Lysate gst2->gst3 gst4 Washing gst3->gst4 gst5 Elution gst4->gst5 gst6 Western Blot for p300 gst5->gst6 hat1 Incubate p300, Histones, & Acetyl-CoA hat2 Add APC/C (or APC5/7) hat1->hat2 hat3 Measure Histone Acetylation hat2->hat3

Caption: Key experimental workflows for analyzing the APC/C-p300 interaction.

Experimental Protocols

Co-Immunoprecipitation (Co-IP)

This protocol is for the immunoprecipitation of an endogenous APC/C subunit to detect interaction with endogenous p300.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against an APC/C subunit (e.g., anti-APC3/CDC27)

  • Isotype control IgG

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • Antibody against p300 for Western blotting

Procedure:

  • Cell Lysis: Harvest cells and lyse on ice in lysis buffer.

  • Pre-clearing: Centrifuge lysate to pellet debris. Incubate the supernatant with control IgG and protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the anti-APC/C antibody overnight at 4°C.

  • Complex Capture: Add protein A/G beads to capture the antibody-antigen complexes.

  • Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Analyze the eluate by SDS-PAGE and Western blotting using an anti-p300 antibody.

GST Pull-Down Assay

This protocol uses a recombinant GST-tagged APC/C subunit (e.g., GST-APC5) as bait to pull down interacting proteins from a cell lysate.

Materials:

  • Purified GST-tagged bait protein (e.g., GST-APC5) and GST-only control

  • Glutathione-agarose beads

  • Cell lysate

  • Binding/Wash buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

  • Elution buffer (e.g., binding buffer with reduced glutathione)

Procedure:

  • Bait Immobilization: Incubate the purified GST-tagged protein with glutathione-agarose beads.

  • Washing: Wash the beads to remove unbound bait protein.

  • Binding: Incubate the immobilized bait protein with cell lysate.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins using elution buffer.

  • Analysis: Analyze the eluate by SDS-PAGE and Western blotting for the presence of p300.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the effect of APC/C on the HAT activity of p300.

Materials:

  • Recombinant p300

  • Purified APC/C or recombinant APC5/7

  • Histone H3 or H4 peptide substrate

  • Acetyl-CoA (can be radiolabeled or unlabeled)

  • HAT assay buffer

  • Detection reagent (e.g., anti-acetylated histone antibody for ELISA or Western blot, or scintillation counter for radioactive assays)

Procedure:

  • Reaction Setup: In a microplate well, combine p300, histone substrate, and HAT assay buffer.

  • Addition of APC/C: Add purified APC/C or the specific subunit (APC5/7) to the experimental wells. Add a control buffer to the control wells.

  • Initiate Reaction: Add Acetyl-CoA to all wells to start the reaction. Incubate at 30°C.

  • Stop Reaction: Stop the reaction using a suitable stop solution.

  • Detection: Quantify the level of histone acetylation. An increase in acetylation in the presence of APC/C indicates a stimulatory effect.

Implications for Drug Development

The discovery of the APC/C-p300 interaction opens new avenues for therapeutic intervention, particularly in oncology. Given that both the APC/C and p300 are frequently dysregulated in cancer, targeting their interaction could offer a novel strategy to restore normal cell cycle control or inhibit tumor growth. For example, small molecules that disrupt the APC5/7-p300 interface could potentially modulate the transcriptional programs driven by p300 in cancer cells or interfere with the aberrant cell cycle progression that is a hallmark of cancer. Further research is needed to validate this interaction as a druggable target and to develop specific inhibitors.

Conclusion and Future Directions

The functional crosstalk between the APC/C and p300 represents a significant intersection of cell cycle control and transcriptional regulation. While the precise structural details of this interaction are yet to be fully elucidated, the existing evidence clearly points to a bidirectional regulatory relationship mediated by the APC5 and APC7 subunits of the APC/C. Future research should focus on:

  • High-resolution structural studies: Utilizing cryo-EM to visualize the interaction between APC5/7 and p300.

  • Biophysical characterization: Quantifying the binding affinities and kinetics of the interaction.

  • Elucidation of downstream effects: Identifying the specific gene targets and cellular pathways that are most affected by this crosstalk.

  • Therapeutic targeting: Exploring the feasibility of developing small molecules or biologics that modulate this interaction for therapeutic benefit.

A deeper understanding of the APC/C-p300 axis will undoubtedly provide valuable insights into fundamental cellular processes and may pave the way for novel therapeutic strategies against a range of human diseases.

References

The Orchestration of Mitotic Progression: A Technical Guide to the Regulation of the APC/C-p300 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Anaphase-Promoting Complex/Cyclosome (APC/C) is a cornerstone of mitotic regulation, an E3 ubiquitin ligase that choreographs the timely degradation of key cell cycle proteins. Its fidelity is paramount for genomic stability. Emerging evidence has illuminated a critical functional interplay between the APC/C and the histone acetyltransferase p300 (also known as EP300 or KAT3B) and its paralog CBP. This technical guide provides an in-depth exploration of the current understanding of how the APC/C-p300 interaction is regulated during mitosis, synthesizing key findings on the molecular mechanisms, signaling pathways, and experimental methodologies crucial for investigating this nexus. While the direct interaction and its functional necessity are established, the precise modulation of this binding by the master mitotic kinases remains an area of active investigation. This document serves as a comprehensive resource for researchers aiming to dissect this interaction and its therapeutic potential.

Introduction: The Mitotic Dance of Degradation and Acetylation

Mitosis is a tightly regulated process ensuring the faithful segregation of genetic material into two daughter cells. This process is driven by a complex network of proteins whose activities are meticulously controlled in time and space. Two key players in this intricate choreography are the Anaphase-Promoting Complex/Cyclosome (APC/C) and the transcriptional co-activator and histone acetyltransferase p300.

The APC/C is a large, multi-subunit E3 ubiquitin ligase that targets a multitude of substrates for proteasomal degradation, thereby orchestrating the irreversible transitions between mitotic phases.[1] Its activity is essential for the separation of sister chromatids and the exit from mitosis.

p300 and its close homolog CBP are master regulators of transcription, functioning as histone acetyltransferases (HATs) that remodel chromatin to facilitate gene expression.[2][3] Beyond their roles in transcription, they are involved in a plethora of cellular processes, including cell cycle control.

A direct physical and functional link between these two crucial cellular machines has been established. This guide delves into the molecular intricacies of the APC/C-p300 interaction, its regulation by mitotic kinases, and its functional consequences for cell cycle progression.

The Core Interaction: A Bridge Between Ubiquitination and Acetylation

The interaction between the APC/C and p300/CBP is not transient but rather a stable association that is crucial for the proper functioning of both complexes during mitosis.

Molecular Basis of the Interaction

Studies have revealed that the interaction is direct and mediated by specific subunits of the APC/C.

  • APC5 and APC7 as docking sites: The APC/C subunits APC5 and APC7 have been identified as the primary points of contact for p300/CBP.[1][4] These interactions are mediated through domains that are evolutionarily conserved.[1]

Functional Consequences of the Interaction

The association between the APC/C and p300 is mutually beneficial and essential for mitotic progression.

  • Stimulation of p300's Acetyltransferase Activity: The binding of APC5 and APC7 to p300 enhances its intrinsic histone acetyltransferase (HAT) activity.[1] This suggests a model where the APC/C can locally modulate chromatin structure or the acetylation status of non-histone proteins.

  • Requirement for APC/C's E3 Ligase Activity: The interaction with p300/CBP is critical for the full E3 ubiquitin ligase activity of the APC/C. Gene silencing of CBP results in a marked reduction in APC/C's ability to ubiquitinate its substrates, leading to a mitotic arrest with elevated levels of key mitotic proteins like Cyclin B and Plk1.[1]

Regulation of the APC/C-p300 Axis in Mitosis

The activity of the APC/C is tightly controlled during mitosis, primarily through phosphorylation by key mitotic kinases. While the direct impact of these phosphorylation events on the APC/C-p300 interaction is still being elucidated, the broader regulatory landscape provides a framework for understanding how this interplay is likely controlled.

The Master Regulators: Cdk1 and Plk1

Cyclin-dependent kinase 1 (Cdk1) and Polo-like kinase 1 (Plk1) are the principal drivers of mitotic entry and progression. Their sequential activation and phosphorylation of a multitude of substrates orchestrate the dramatic cellular rearrangements of mitosis.

Phosphorylation-Dependent Activation of the APC/C

The activation of the APC/C in mitosis is a multi-step process heavily reliant on phosphorylation.

  • Cdk1-mediated Phosphorylation: Cdk1, in complex with its cyclin partners, phosphorylates multiple subunits of the APC/C, including Apc1 and Apc3.[5] This phosphorylation is a prerequisite for the subsequent binding of the co-activator Cdc20.[5]

  • Plk1-mediated Phosphorylation: Plk1 also phosphorylates APC/C subunits and can enhance the Cdk1-mediated activation, although its role appears to be stimulatory rather than essential for the initial activation.[5][6]

  • Cdc20 Recruitment: The phosphorylation of the APC/C creates a binding site for the co-activator Cdc20, which is responsible for substrate recognition. The APC/C-Cdc20 holoenzyme is the active form of the ligase during early mitosis.

The following diagram illustrates the established signaling pathway for APC/C activation in mitosis.

APC_C_Activation Cdk1 Cdk1/Cyclin B APC_C_inactive APC/C (inactive) Cdk1->APC_C_inactive Phosphorylates Plk1 Plk1 APC_C_phos Phospho-APC/C Plk1->APC_C_phos Enhances phosphorylation APC_C_inactive->APC_C_phos APC_C_active APC/C-Cdc20 (active) APC_C_phos->APC_C_active Recruits Cdc20 Cdc20 Cdc20->APC_C_active Substrates Securin, Cyclin B, etc. APC_C_active->Substrates Ubiquitinates Degradation Proteasomal Degradation Substrates->Degradation

Figure 1: Signaling pathway of APC/C activation in mitosis.
The Role of p300 in the Activated APC/C Complex

While mitotic kinase-dependent phosphorylation is crucial for Cdc20 binding and initial APC/C activation, the interaction with p300 appears to be necessary for the full catalytic potential of the activated complex. The current model suggests that p300 is a constitutive partner of the APC/C, and its acetyltransferase activity is required for the efficient ubiquitination of substrates by the activated APC/C-Cdc20.

The diagram below depicts the APC/C-p300 interaction and its functional outcomes.

APC_C_p300_Interaction APC5 APC5 APC7 APC7 Other_subunits Other Subunits p300 p300/CBP p300->APC5 p300->APC7 p300_active Active p300/CBP (HAT activity) p300->p300_active Stimulates APC_C_active Active APC/C-Cdc20 Mitotic_Progression Mitotic Progression APC_C_active->Mitotic_Progression p300_active->Mitotic_Progression cluster_APC cluster_APC cluster_APC->APC_C_active Required for full E3 ligase activity

Figure 2: The APC/C-p300 interaction and its functional consequences.

Currently, there is a gap in the literature directly linking Cdk1 or Plk1 phosphorylation to a change in the binding affinity between APC/C and p300. It is plausible that the regulation is indirect; for instance, the conformational changes in the APC/C induced by mitotic phosphorylation might allosterically regulate the p300 binding site or its influence on the catalytic core. Further quantitative proteomics and structural studies are required to resolve this.

Quantitative Data Summary

While the qualitative aspects of the APC/C-p300 interaction are established, quantitative data remains sparse in the literature. The following tables are structured to present key quantitative parameters that are essential for a complete understanding of this interaction. Future research should aim to populate these tables with empirical data.

Table 1: Binding Affinities of APC/C-p300 Interaction

Interacting ProteinsMethodDissociation Constant (Kd)Cellular ContextReference
APC/C and p300In vitro binding assayData not availableMitotic extract-
APC5 and p300Yeast-two-hybridQualitative-[4]
APC7 and p300Yeast-two-hybridQualitative-[4]

Table 2: Enzymatic Activity Modulation

EnzymeEffectorParameterFold ChangeAssay ConditionsReference
p300APC/CHAT Activity (Vmax)Data not availableIn vitro HAT assay-
APC/Cp300/CBPUbiquitination ActivityData not availableIn vitro ubiquitination assay-
APC/CCBP knockdownUbiquitination ActivitySignificantly ReducedIn vivo ubiquitination assay[1]

Experimental Protocols

Investigating the APC/C-p300 interaction requires a combination of biochemical, molecular, and cell biology techniques. Below are detailed methodologies for key experiments.

Co-immunoprecipitation of Endogenous APC/C and p300 from Mitotic Cells

This protocol is designed to verify the in vivo interaction between the endogenous APC/C and p300.

Co_IP_Workflow Start Start: Mitotic Cells (e.g., Nocodazole arrest) Lysis Cell Lysis (Non-denaturing buffer) Start->Lysis Clarification Clarify Lysate (Centrifugation) Lysis->Clarification Incubation Incubate with Antibody (anti-APC3 or anti-p300) Clarification->Incubation Beads Add Protein A/G beads Incubation->Beads Capture Capture Immune Complexes Beads->Capture Wash Wash Beads Capture->Wash Elution Elute Proteins Wash->Elution Analysis Analyze by Western Blot Elution->Analysis End End Analysis->End HAT_Assay_Workflow Start Start: Purified Components Reaction_Setup Set up Reaction: - p300 - APC/C (or buffer) - Histone Substrate - [14C]-Acetyl-CoA Start->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Stop_Reaction Stop Reaction (Add SDS-PAGE buffer) Incubation->Stop_Reaction Separation Separate by SDS-PAGE Stop_Reaction->Separation Detection Detect Acetylation (Autoradiography) Separation->Detection End End Detection->End

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Evolutionary Conservation of APC/C and p300 Binding Domains

This guide provides a comprehensive overview of the evolutionary conservation of the binding domains within the Anaphase-Promoting Complex/Cyclosome (APC/C) and the p300/CBP coactivator family. It details their interaction, functional significance, and the experimental methodologies used to study them, offering valuable insights for research and therapeutic development.

Introduction: The APC/C and p300/CBP Nexus

The Anaphase-Promoting Complex/Cyclosome (APC/C) is a cornerstone of cellular regulation, functioning as a large, multi-subunit E3 ubiquitin ligase that orchestrates cell cycle progression by targeting key proteins for degradation.[1][2][3] Its counterpart in transcriptional regulation is the p300/CBP family of proteins, highly conserved transcriptional coactivators possessing intrinsic histone acetyltransferase (HAT) activity.[4][5][6] While operating in seemingly distinct primary pathways, a direct, evolutionarily conserved interaction between these two complexes reveals a deeper layer of cross-talk that integrates cell cycle control with gene expression.[1][7] This guide explores the conserved domains that mediate these interactions, their functional implications, and the techniques used to investigate them.

The Anaphase-Promoting Complex/Cyclosome (APC/C)

The APC/C is a 1.5 MDa complex composed of 11-13 core subunits in humans, making it one of the largest E3 ligases.[3][8] Its primary function is to catalyze the attachment of ubiquitin chains to substrate proteins, marking them for destruction by the 26S proteasome. This activity is essential for the timely transitions between mitotic phases.[3]

Substrate Recognition and Conservation

APC/C's specificity is conferred by its association with one of two coactivator proteins, Cdc20 or Cdh1 .[3][9] These coactivators recognize specific degradation motifs, or "degrons," within substrate proteins. The most well-characterized degrons are the Destruction Box (D-box) and the KEN-box .[8][10] The overall architecture of the APC/C and the mechanisms of substrate recognition are remarkably conserved throughout eukaryotes, from yeast to humans, highlighting its fundamental importance in cell division.[8][11]

The p300/CBP Coactivator Family

p300 and its paralog, CREB-binding protein (CBP), are large nuclear proteins that function as transcriptional coactivators for a vast number of transcription factors.[5][6] They link DNA-bound activators to the basal transcription machinery and remodel chromatin through their HAT activity.

Conserved Functional Domains

p300 and CBP share a similar domain architecture, featuring several highly conserved regions that are critical for their function.[5][6] These include:

  • TAZ1 (CH1) and TAZ2 (CH3): Cysteine/Histidine-rich domains that bind numerous transcription factors.[5][6]

  • KIX Domain: Interacts with transcription factors like CREB and Myb.[5][6]

  • Bromodomain: Recognizes and binds to acetylated lysine residues, helping to anchor the complex to active chromatin.[5]

  • HAT Domain: The catalytic core responsible for acetyltransferase activity, which is itself highly conserved.[4][12]

The APC/C-p300/CBP Interaction: A Conserved Link

A direct physical interaction occurs between the APC/C and p300/CBP. Specifically, the APC5 and APC7 subunits of the APC/C bind directly to p300/CBP.[1][7][13] This interaction is not merely structural; it stimulates the intrinsic acetyltransferase activity of p300/CBP and enhances p300/CBP-dependent transcription.[1] The protein-protein interaction domains mediating this connection are evolutionarily conserved in the adenovirus E1A oncoprotein, suggesting an ancient mechanism that can be hijacked by viruses.[1] This cross-talk provides a mechanism to coordinate transcriptional programs with cell cycle progression.[14]

Quantitative Data on Evolutionary Conservation

The conservation of these complexes and their interaction domains has been established through sequence and functional analyses across diverse species.

Conservation of p300/CBP Domains

Studies comparing human p300/CBP with orthologs in distant species, such as the plant Arabidopsis thaliana, have revealed remarkable conservation. While overall sequence homology is moderate, a core C-terminal segment of approximately 600 amino acids, which includes the critical acetyltransferase (AT) and E1A-binding domains, is strikingly conserved.[4] This functional conservation is underscored by the finding that key catalytic residues within the HAT domain are identical and that plant orthologs can physically bind to the mammalian viral protein E1A, mirroring the interaction of human p300/CBP.[4]

Domain FeatureSpecies ComparisonSequence IdentityFunctional ConservationReference
Conserved C-terminal Core Human p300 vs. A. thaliana PCAT1~33%High (HAT activity, E1A binding)[4]
Conserved C-terminal Core Human p300 vs. A. thaliana PCAT2~35%High (HAT activity, E1A binding)[4]
Conservation of APC/C Structure and Recognition Motifs

The APC/C's structure and its reliance on D-box and KEN-box degrons for substrate recognition are fundamental features conserved across the eukaryotic domain. The core complex maintains its overall shape and subunit composition from yeast to vertebrates.[8][11]

ComponentLevel of ConservationSignificanceReference
APC/C Core Subunits High (Structural & Sequence)Essential for maintaining the scaffold and catalytic function.[8]
D-box Motif (RxxL) High (Across Eukaryotes)Primary recognition signal for both APC/C-Cdc20 and APC/C-Cdh1.[8]
KEN-box Motif (KEN) High (Across Eukaryotes)Key recognition signal, often for APC/C-Cdh1 substrates.[8]
APC5/APC7 p300-Binding Site High (Conserved in Adenovirus E1A)Implies a deeply conserved interaction nexus.[1]

Experimental Protocols

Investigating the interaction and conservation of APC/C and p300 domains relies on a set of core biochemical and genetic techniques.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate that two proteins interact within the cell. An antibody to a "bait" protein is used to pull it out of a cell lysate, and any "prey" proteins that are bound to it are co-precipitated.

Methodology:

  • Cell Lysis: Harvest cells and resuspend them in a gentle, non-denaturing lysis buffer (e.g., IP Lysis Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20, supplemented with protease and phosphatase inhibitors) to preserve protein complexes.[15] Incubate on ice.

  • Lysate Pre-clearing: Centrifuge the lysate to pellet debris. To reduce non-specific binding, incubate the supernatant with Protein A/G beads for 1 hour at 4°C.[16] Pellet the beads and collect the supernatant.

  • Immunoprecipitation: Add the primary antibody specific to the bait protein (e.g., anti-p300) to the pre-cleared lysate. Incubate for several hours to overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form.

  • Complex Capture: Add fresh Protein A/G-coupled agarose or magnetic beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.[17]

  • Elution: Resuspend the washed beads in SDS-PAGE sample buffer and boil for 5-10 minutes to dissociate the protein complexes from the beads and antibody.[17]

  • Analysis: Pellet the beads and load the supernatant (containing the eluted proteins) onto an SDS-PAGE gel. Analyze by Western blotting using an antibody against the suspected interacting protein (e.g., anti-APC5).

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a genetic method to detect protein-protein interactions. The interaction between a "bait" and "prey" protein in the yeast nucleus reconstitutes a functional transcription factor, activating reporter genes.

Methodology:

  • Plasmid Construction: Clone the cDNA for the "bait" protein (e.g., p300 domain) into a plasmid vector in-frame with a DNA-binding domain (DBD). Clone the cDNA for the "prey" protein (e.g., APC5) into a separate vector in-frame with a transcriptional activation domain (AD).[18]

  • Yeast Transformation: Co-transform a suitable yeast strain (e.g., AH109, Y2HGold) with the bait and prey plasmids.[18][19]

  • Selection for Plasmids: Plate the transformed yeast on synthetic defined (SD) medium lacking the nutrients corresponding to the selectable markers on the plasmids (e.g., -Leu/-Trp for pGBKT7/pGADT7 vectors) to select for cells containing both plasmids.

  • Interaction Selection: Replica-plate the colonies onto a higher-stringency selective medium that also lacks nutrients required by the reporter genes (e.g., -His/-Ade). Only yeast cells where the bait and prey proteins interact will be able to grow.[19]

  • Reporter Gene Assay (Optional): Further confirm the interaction by assaying for a colorimetric reporter gene, such as lacZ. This can be done by a filter lift assay or by plating on media containing X-Gal, where a positive interaction will result in blue colonies.[18][20]

In Vitro Binding Assay (GST Pull-Down)

This assay provides direct evidence of a physical interaction between two purified proteins or a purified protein and a complex mixture.

Methodology:

  • Bait Protein Immobilization: Express and purify the "bait" protein as a fusion with Glutathione S-transferase (GST). Incubate the purified GST-fusion protein (or a cell lysate containing it) with glutathione-sepharose beads. The GST tag will bind tightly to the beads. Wash the beads to remove unbound protein.

  • Prey Protein Preparation: Prepare the "prey" protein. This can be a purified protein, an in vitro translated and radioactively labeled protein, or a complex cell lysate.[21]

  • Binding Reaction: Incubate the immobilized GST-bait protein on the beads with the prey protein solution in a suitable binding buffer (e.g., PBS with 0.1% NP40, DTT, and protease inhibitors) for 1-4 hours at 4°C.[21][22]

  • Control: As a negative control, incubate the prey protein with beads bound only to GST.[21]

  • Washing: Pellet the beads and wash them extensively (3-5 times) with binding buffer to remove non-specifically bound proteins.[22]

  • Elution and Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by SDS-PAGE followed by Coomassie staining (for purified prey), autoradiography (for radiolabeled prey), or Western blotting (for prey from a lysate).

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows described in this guide.

APC_p300_Pathway cluster_APC APC/C Holoenzyme cluster_p300 p300/CBP Coactivator cluster_downstream Cellular Processes APC5 APC5 p300 p300/CBP APC5->p300 Direct Binding APC7 APC7 APC7->p300 Direct Binding APC_Other Other Subunits Cyclins Cyclins/ Securin APC_Other->Cyclins Ubiquitylation HAT HAT Domain p300->HAT p300->HAT Stimulates Activity TF Transcription Factors p300->TF Co-activation Histones Histones HAT->Histones Acetylation Transcription Gene Transcription CellCycle Cell Cycle Progression TF->Transcription Histones->Transcription Chromatin Relaxation Proteasome Proteasome Cyclins->Proteasome Degradation Proteasome->CellCycle

Caption: APC/C and p300/CBP signaling pathway.

Co_IP_Workflow start Start: Harvest Cells lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clear Lysate (with beads) lysis->preclear antibody Incubate with 'Bait' Antibody preclear->antibody capture Capture Complex (with Protein A/G beads) antibody->capture wash1 Wash Beads (1) capture->wash1 wash2 Wash Beads (n) wash1->wash2 Repeat washes elute Elute Proteins (SDS Buffer + Heat) wash2->elute analysis Analysis (Western Blot for 'Prey') elute->analysis end End: Interaction Confirmed? analysis->end

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

Y2H_Workflow start Start: Clone Genes of Interest bait Fuse 'Bait' to DNA Binding Domain (DBD) start->bait prey Fuse 'Prey' to Activation Domain (AD) start->prey transform Co-transform Yeast with Bait and Prey Plasmids bait->transform prey->transform select_plasmid Select on Medium (-Trp/-Leu) for dual plasmid uptake transform->select_plasmid select_interaction Select on Medium (-His/-Ade) for protein interaction select_plasmid->select_interaction reporter Confirm with Reporter (e.g., X-Gal Assay) select_interaction->reporter end End: Interaction Detected? reporter->end

Caption: Experimental workflow for a Yeast Two-Hybrid (Y2H) assay.

References

The Crosstalk Between CBP/p300 and APC/C: A Nexus of Acetylation and Ubiquitination in Cellular Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate dance of cellular life is orchestrated by a precise series of post-translational modifications that govern protein function, stability, and interaction networks. Among these, acetylation and ubiquitination stand out as pivotal regulatory mechanisms. This whitepaper delves into the critical and complex interplay between two key enzymatic complexes: the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300, and the Anaphase-Promoting Complex/Cyclosome (APC/C), a multi-subunit E3 ubiquitin ligase. Here, we provide a comprehensive overview of the current understanding of how CBP/p300 and the APC/C mutually regulate each other's activity to control vital cellular processes, including cell cycle progression, transcription, and genomic stability. This guide offers detailed experimental protocols, quantitative data summaries, and visual representations of the signaling pathways to empower researchers and drug development professionals in their exploration of this critical regulatory axis.

Introduction: The Central Players

1.1 CBP and p300: Master Acetyltransferases and Transcriptional Coactivators

CREB-binding protein (CBP) and its paralog p300 are highly homologous proteins that function as master transcriptional co-activators.[1] Their primary enzymatic function is to catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on both histone and non-histone proteins.[1] Histone acetylation neutralizes the positive charge of lysine residues, leading to a more relaxed chromatin structure that is permissive for transcription.[2] Beyond chromatin remodeling, CBP/p300 acetylate a vast array of non-histone proteins, including transcription factors, thereby modulating their activity, stability, and protein-protein interactions.[2] This broad substrate scope places CBP/p300 at the heart of numerous cellular processes, including proliferation, differentiation, and DNA damage repair.[3]

1.2 The Anaphase-Promoting Complex/Cyclosome (APC/C): The Guardian of Mitosis

The Anaphase-Promoting Complex/Cyclosome (APC/C) is a large, multi-subunit E3 ubiquitin ligase that plays an essential role in regulating the cell cycle, particularly the progression through mitosis and the subsequent G1 phase.[2] The APC/C marks its substrates for degradation by the 26S proteasome by catalyzing the formation of polyubiquitin chains.[2] The specificity of the APC/C is conferred by its association with one of two co-activator proteins, Cdc20 or Cdh1, which recognize specific degradation motifs (degrons) in substrate proteins.[4] Key substrates of the APC/C include securin and the mitotic cyclins, and their timely degradation is crucial for sister chromatid separation and exit from mitosis.[4]

The Interplay: A Reciprocal Regulatory Relationship

Emerging evidence has revealed a multifaceted and reciprocal regulatory relationship between CBP/p300 and the APC/C, creating a complex signaling node that integrates transcriptional control with cell cycle progression.

2.1 APC/C Regulates CBP/p300 Acetyltransferase Activity

A key aspect of this crosstalk is the ability of the APC/C to directly influence the enzymatic activity of CBP/p300. Specifically, the APC/C subunits APC5 and APC7 have been shown to directly interact with CBP and p300.[5] This interaction stimulates the intrinsic acetyltransferase activity of p300, in part by promoting its autoacetylation.[2] While the precise fold-increase in HAT activity upon direct binding to APC/C subunits is an area of active investigation, autoacetylation of p300 is known to enhance its catalytic activity by 4- to 10-fold.[6]

2.2 CBP/p300 are Essential for APC/C E3 Ligase Function

Conversely, CBP and p300 are not merely passive recipients of APC/C regulation. Studies have demonstrated that CBP is required for the full E3 ubiquitin ligase activity of the APC/C.[3] RNA interference (RNAi)-mediated depletion of CBP leads to a significant reduction in APC/C activity, resulting in the accumulation of APC/C substrates and a delay in mitotic progression.[3] This suggests that CBP/p300 may function as a platform or allosteric regulator for the APC/C, ensuring its proper function during mitosis.

2.3 A Potential for Direct Modification: Acetylation and Ubiquitination

The enzymatic nature of both complexes raises the possibility of direct post-translational modification of each other's subunits.

  • Acetylation of APC/C Subunits: As acetyltransferases, CBP/p300 have the potential to acetylate components of the APC/C. While mass spectrometry studies have identified acetylation sites on numerous proteins, specific data detailing the functional consequences of APC/C subunit acetylation by CBP/p300 are still emerging.[7]

  • Ubiquitination of CBP/p300: The APC/C, as an E3 ubiquitin ligase, could potentially target CBP/p300 for ubiquitination. This could lead to their degradation by the proteasome or modulate their activity and interactions with other proteins.[2]

Signaling Pathways and Logical Relationships

The interaction between CBP/p300 and the APC/C is embedded within a larger network of cellular signaling. The following diagrams, generated using DOT language, illustrate these complex relationships.

Signaling_Pathway cluster_nucleus Nucleus CBP_p300 CBP/p300 APC_C APC/C CBP_p300->APC_C Required for E3 Ligase Activity CBP_p300->APC_C Acetylation? Transcription_Factors Transcription Factors CBP_p300->Transcription_Factors Acetylation Histones Histones CBP_p300->Histones Acetylation APC_C->CBP_p300 Ubiquitination? Cell_Cycle_Substrates Cell Cycle Substrates (e.g., Cyclin B, Securin) APC_C->Cell_Cycle_Substrates Ubiquitination Transcription_Factors->CBP_p300 Recruitment Histones->Transcription_Factors Chromatin Remodeling Proteasome 26S Proteasome Cell_Cycle_Substrates->Proteasome Degradation APC5_7 APC5/APC7 APC5_7->CBP_p300 Binds & Stimulates HAT Activity APC5_7->APC_C Component of Co_IP_Workflow start Start: Cell Lysate Preparation preclear Pre-clearing Lysate (with control IgG and Protein A/G beads) start->preclear incubation Incubation with Primary Antibody (specific to protein of interest) preclear->incubation capture Capture of Immune Complexes (with Protein A/G beads) incubation->capture wash Wash Steps (to remove non-specific binding) capture->wash elution Elution of Protein Complex wash->elution analysis Analysis by Western Blot (probe for interacting proteins) elution->analysis end End analysis->end Ubiquitination_Assay_Workflow start Start: Assemble Reaction Mix components Reaction Components: - E1 Activating Enzyme - E2 Conjugating Enzyme - E3 Ligase (APC/C) - Ubiquitin - Substrate (e.g., Cyclin B1) - ATP start->components incubation Incubate at 37°C components->incubation stop_reaction Stop Reaction (add SDS-PAGE sample buffer) incubation->stop_reaction analysis Analysis by Western Blot (probe for ubiquitinated substrate) stop_reaction->analysis end End analysis->end HAT_Assay_Workflow start Start: Prepare Reaction components Reaction Components: - HAT Enzyme (CBP/p300) - Histone Substrate - [3H]- or [14C]-Acetyl-CoA - HAT Assay Buffer start->components incubation Incubate at 30°C components->incubation spotting Spot Reaction Mix onto Filter Paper incubation->spotting washing Wash Filter Paper (to remove unincorporated Acetyl-CoA) spotting->washing scintillation Scintillation Counting (to quantify incorporated radioactivity) washing->scintillation end End scintillation->end

References

Methodological & Application

Application Notes and Protocols: Co-immunoprecipitation of APC/C and p300 from Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Anaphase-Promoting Complex/Cyclosome (APC/C) is a large, multi-subunit E3 ubiquitin ligase that plays a critical role in cell cycle regulation by targeting key proteins for proteasomal degradation.[1][2][3] The transcriptional co-activator p300 (and its paralog CBP) is a histone acetyltransferase (HAT) involved in a wide array of cellular processes, including transcription, cell growth, and differentiation.[4] Emerging evidence indicates a direct interaction between APC/C and p300, suggesting a crosstalk between cell cycle machinery and transcriptional regulation.[1][2][3] This interaction is mediated by the APC5 and APC7 subunits of the APC/C.[1][2] Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular context.[5][6][7] This document provides a detailed protocol for the co-immunoprecipitation of the APC/C and p300 from cell lysates, enabling researchers to investigate this interaction and its functional consequences.

Signaling Pathway and Experimental Rationale:

The interaction between APC/C and p300 suggests a mechanism by which the cell cycle machinery can directly influence transcriptional programs. Understanding this interaction is crucial for elucidating the coordinated regulation of cell division and gene expression. The following diagram illustrates the interaction between APC/C and p300.

APC_p300_Interaction cluster_p300 p300/CBP APC2 APC2 APC11 APC11 APC5 APC5 p300 p300 APC5->p300 Interacts APC7 APC7 APC7->p300 Interacts Other_subunits Other Subunits

Caption: Interaction of APC/C subunits APC5 and APC7 with p300.

The experimental workflow for co-immunoprecipitation is designed to isolate this complex from a heterogeneous mixture of cellular proteins.

CoIP_Workflow start Start: Cell Culture lysis Cell Lysis start->lysis preclearing Pre-clearing Lysate (Optional but Recommended) lysis->preclearing ip Immunoprecipitation with Primary Antibody (e.g., anti-p300) preclearing->ip capture Capture with Protein A/G Beads ip->capture wash Wash Steps capture->wash elution Elution of Immunocomplexes wash->elution analysis Analysis by Western Blot elution->analysis end End: Detection of Co-immunoprecipitated Protein (e.g., APC/C subunit) analysis->end

References

Application Notes and Protocols for In Vitro Ubiquitination Assay of the APC/C-p300 Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Anaphase-Promoting Complex/Cyclosome (APC/C) is a crucial E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle regulatory proteins, ensuring orderly progression through mitosis and G1 phase.[1][2][3] Its activity is tightly regulated, in part by co-activator proteins such as Cdc20 and Cdh1, which mediate substrate recognition.[4][5][6] Emerging evidence indicates a functional interplay between the APC/C and the transcriptional co-activator p300, a histone acetyltransferase (HAT) that also possesses intrinsic ubiquitin ligase activity.[7][8][9] Understanding the molecular details of this interaction is critical for elucidating the complex regulatory networks governing cell cycle control and for the development of novel therapeutic strategies targeting these pathways.

These application notes provide a detailed protocol for performing an in vitro ubiquitination assay to investigate the functional consequences of the interaction between the APC/C and p300. The described methods will enable researchers to assess how p300 may modulate the E3 ligase activity of the APC/C towards its substrates.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the established signaling pathway of the APC/C and the general workflow for the in vitro ubiquitination assay.

APC_C_Signaling_Pathway cluster_ubiquitination_cascade Ubiquitination Cascade cluster_apcc_regulation APC/C Regulation and Activity E1 E1 (Ubiquitin Activating Enzyme) E1_Ub E1~Ub E1->E1_Ub ATP E2 E2 (Ubiquitin Conjugating Enzyme) E2_Ub E2~Ub E2->E2_Ub APCC APC/C (E3 Ubiquitin Ligase) Substrate Substrate (e.g., Cyclin B1, Securin) Ub_Substrate Ubiquitinated Substrate Ub Ubiquitin Ub->E1 ATP ATP E1_Ub->E2 Ub E2_Ub->APCC Cdc20_Cdh1 Cdc20 / Cdh1 (Co-activators) Cdc20_Cdh1->APCC Activates p300 p300 p300->APCC Modulates Activity Substrate->Ub_Substrate Ubiquitination Proteasome 26S Proteasome Ub_Substrate->Proteasome Degradation

Figure 1: APC/C Ubiquitination Signaling Pathway.

In_Vitro_Ubiquitination_Workflow prep 1. Reagent Preparation (Recombinant Proteins, Buffers) setup 2. Reaction Setup (Combine E1, E2, Ub, ATP, APC/C, Substrate, p300) prep->setup incubation 3. Incubation (e.g., 30-60 min at 30-37°C) setup->incubation termination 4. Reaction Termination (Add SDS-PAGE Sample Buffer) incubation->termination analysis 5. Analysis (SDS-PAGE and Western Blot) termination->analysis detection 6. Detection (Anti-Substrate, Anti-Ubiquitin, or Fluorescent Substrate) analysis->detection

Figure 2: Experimental Workflow for In Vitro Ubiquitination Assay.

Quantitative Data Summary

The following tables summarize typical concentrations of components used in APC/C in vitro ubiquitination assays and a list of common APC/C substrates with their respective degradation motifs (degrons).

Table 1: Typical Reaction Component Concentrations for In Vitro APC/C Ubiquitination Assay

ComponentWorking ConcentrationReference
E1 (UBA1)50 - 100 nM[1][10]
E2 (UbcH10/UBE2C & UBE2S)100 - 500 nM[1][10]
Ubiquitin (Wild-type or tagged)5 - 100 µM[1][10]
ATP2 - 10 mM[1][10]
Recombinant APC/C10 - 50 nM[1][11]
APC/C Co-activator (Cdc20 or Cdh1)20 - 100 nM[4][11]
Substrate5 - 200 nM[1][12]
Recombinant p30010 - 100 nM (titration recommended)[7]

Table 2: Common APC/C Substrates and their Degron Motifs

SubstrateCo-activator SpecificityD-box (RxxL)KEN-box (KEN)Reference
Cyclin B1Cdc20, Cdh1PresentAbsent[1][13]
SecurinCdc20, Cdh1PresentPresent[1][13]
Cyclin ACdc20PresentAbsent[14]
Nek2ACdc20PresentAbsent[14]
Plk1Cdh1PresentPresent[13]
Aurora A KinaseCdh1PresentPresent[13]
UHRF1Cdh1AbsentPresent[15]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Proteins

Successful in vitro ubiquitination assays rely on highly pure and active recombinant proteins. It is recommended to express and purify E1, E2s (UbcH10 and UBE2S), Ubiquitin, APC/C, its co-activators (Cdc20 and Cdh1), the substrate of interest (e.g., N-terminal fragment of Cyclin B1), and p300. Baculovirus-infected insect cells are a suitable system for expressing the large multi-subunit APC/C complex.[1][16] Standard affinity chromatography techniques (e.g., His-tag, GST-tag, Strep-tag) followed by size-exclusion chromatography can be employed for purification.

Protocol 2: In Vitro Ubiquitination Assay for the APC/C-p300 Complex

This protocol is designed to assess the effect of p300 on the ubiquitination of an APC/C substrate.

A. Reagents and Buffers

  • 10x Ubiquitination Buffer: 500 mM HEPES pH 8.0, 500 mM NaCl, 10 mM TCEP.[10]

  • 10x ATP Regeneration System: 100 mM MgATP, 100 mM Creatine Phosphate, 5 mg/mL Creatine Kinase.

  • Purified Proteins: E1, E2 (UbcH10 and UBE2S), Ubiquitin, APC/C, Cdc20 or Cdh1, Substrate, and p300 at appropriate stock concentrations.

  • 2x SDS-PAGE Sample Buffer: With reducing agent (e.g., DTT or β-mercaptoethanol).

  • Nuclease-free water.

B. Reaction Setup

  • Thaw all protein stocks and buffers on ice.

  • Prepare a master mix containing the common reaction components to ensure consistency across different conditions.

  • Set up the reactions in microcentrifuge tubes on ice in the order listed below. A typical final reaction volume is 25-50 µL.[17][10][18]

ComponentVolume (µL) for 25 µL reactionFinal Concentration
Nuclease-free waterX-
10x Ubiquitination Buffer2.51x
10x ATP Regeneration System2.51x
Ubiquitin (100x stock)0.25100 µM
E1 (100x stock)0.25100 nM
E2 mix (UbcH10 & UBE2S, 100x stock)0.25250 nM each
Substrate (e.g., Cyclin B1, 100x stock)0.2550 nM
APC/C (50x stock)0.520 nM
Cdc20 or Cdh1 (50x stock)0.550 nM
p300 (variable stock)Y (titrate)0 - 100 nM
Total Volume 25

C. Experimental Controls

  • - E1: To ensure the reaction is dependent on ubiquitin activation.

  • - E2: To confirm the requirement for ubiquitin conjugation.

  • - APC/C: To verify that the ubiquitination is E3-dependent.

  • - ATP: To demonstrate the energy dependence of the reaction.[10]

  • - p300: To establish the baseline APC/C activity.

  • p300 only: To test for the intrinsic ubiquitin ligase activity of p300 towards the substrate in the absence of APC/C.

D. Incubation

  • Mix the reaction components gently by pipetting.

  • Incubate the reactions at 30°C or 37°C for 30-60 minutes.[17][19] A time-course experiment can be performed to determine the optimal incubation time.

E. Reaction Termination

  • Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[19]

Protocol 3: Detection and Analysis of Ubiquitination

A. SDS-PAGE and Western Blotting

  • Separate the reaction products by SDS-PAGE using an appropriate percentage acrylamide gel to resolve the substrate and its higher molecular weight ubiquitinated forms.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the substrate of interest overnight at 4°C. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

B. Quantitative Analysis using Fluorescently Labeled Substrates

For a more quantitative analysis, a fluorescently labeled substrate can be used.[1]

  • Label the purified substrate with a fluorescent dye (e.g., fluorescein or a rhodamine derivative) according to the manufacturer's instructions.

  • Perform the in vitro ubiquitination assay as described in Protocol 2.

  • After SDS-PAGE, scan the gel using a fluorescence scanner.

  • Quantify the band intensities of the unmodified substrate and the ubiquitinated species using appropriate software. The disappearance of the unmodified substrate band and the appearance of higher molecular weight bands can be plotted over time or against varying concentrations of p300 to determine reaction kinetics.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the role of p300 in modulating APC/C-mediated ubiquitination. By systematically applying these methods, researchers can gain valuable insights into the intricate regulation of this essential E3 ubiquitin ligase, paving the way for a deeper understanding of cell cycle control and the identification of potential targets for therapeutic intervention.

References

Application Notes and Protocols: Elucidating the Functional Significance of the APC/C-p300 Interaction Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Anaphase-Promoting Complex/Cyclosome (APC/C) is a crucial E3 ubiquitin ligase that orchestrates cell cycle progression by targeting key regulatory proteins for proteasomal degradation.[1][2] The histone acetyltransferase p300, and its paralog CBP, are master transcriptional co-activators that regulate gene expression by acetylating histones and other proteins.[3] Emerging evidence reveals a direct interaction between the APC/C and p300/CBP, mediated by the APC/C subunits APC5 and APC7.[4][5] This interaction stimulates the intrinsic acetyltransferase activity of p300, suggesting a novel mechanism of crosstalk between cell cycle control and transcriptional regulation.[4][6]

Disruption of this intricate relationship has been implicated in cellular transformation and may play a role in tumorigenesis.[7] Understanding the precise functional consequences of the APC/C-p300 interaction is therefore of significant interest for both basic research and therapeutic development.

This document provides a comprehensive guide for utilizing CRISPR-Cas9 technology to investigate the functional role of the APC/C-p300 interaction. We present detailed protocols for disrupting this interaction by knocking out ANAPC5 or ANAPC7 genes and for subsequently analyzing the effects on protein-protein interactions, p300 acetyltransferase activity, cell cycle progression, and downstream gene expression.

Signaling Pathway and Experimental Workflow

The interaction between APC/C and p300 integrates signals from the cell cycle machinery to modulate transcriptional programs. The following diagram illustrates this signaling axis and the proposed experimental approach to dissect its function.

APC_p300_Pathway cluster_APC APC/C Complex cluster_p300 p300 Complex cluster_downstream Downstream Effects cluster_crispr CRISPR-Cas9 Intervention APC5 APC5 p300 p300 (Histone Acetyltransferase) APC5->p300 Interaction APC7 APC7 APC7->p300 Interaction APC_core Core APC/C (E3 Ubiquitin Ligase) Cell_Cycle Cell Cycle Progression APC_core->Cell_Cycle Ubiquitination & Degradation of Cell Cycle Regulators Histones Histones p300->Histones Acetylation TFs Transcription Factors p300->TFs Acetylation Gene_Expression Target Gene Expression Histones->Gene_Expression Regulation TFs->Gene_Expression Regulation Gene_Expression->Cell_Cycle CRISPR_APC5 CRISPR KO of APC5 CRISPR_APC5->APC5 Disrupts Interaction CRISPR_APC7 CRISPR KO of APC7 CRISPR_APC7->APC7 Disrupts Interaction

Figure 1: APC/C-p300 Signaling Axis and CRISPR-Cas9 Strategy.

The experimental workflow is designed to systematically evaluate the consequences of disrupting the APC/C-p300 interaction.

Experimental_Workflow cluster_assays Functional Assays start Start: Human Cell Line (e.g., HEK293T, U2OS) crispr CRISPR-Cas9 Mediated Knockout of ANAPC5 or ANAPC7 start->crispr validation Validation of Knockout - Sanger Sequencing - Western Blot crispr->validation coip Co-Immunoprecipitation (APC/C-p300 Interaction) validation->coip hat_assay p300 Acetyltransferase Activity Assay validation->hat_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) validation->cell_cycle qpcr Gene Expression Analysis (RT-qPCR) validation->qpcr chip Chromatin Immunoprecipitation (ChIP-qPCR/ChIP-seq) validation->chip data Data Analysis and Interpretation coip->data hat_assay->data cell_cycle->data qpcr->data chip->data

Figure 2: Experimental Workflow Overview.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of ANAPC5 or ANAPC7

This protocol describes the generation of stable knockout cell lines for ANAPC5 or ANAPC7 using a lentiviral CRISPR-Cas9 system.

Materials:

  • HEK293T or U2OS cells

  • Lentiviral vectors (e.g., lentiCRISPRv2)

  • sgRNAs targeting ANAPC5 or ANAPC7 (design using a tool like CHOPCHOP)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Puromycin

  • Polybrene

  • Complete cell culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)

Procedure:

  • sgRNA Cloning: Clone the designed sgRNAs into the lentiCRISPRv2 vector according to the manufacturer's protocol.

  • Lentivirus Production: a. Co-transfect HEK293T cells with the lentiCRISPRv2-sgRNA construct and packaging plasmids. b. Harvest the lentiviral supernatant 48-72 hours post-transfection.

  • Transduction: a. Plate the target cells (e.g., U2OS) and allow them to adhere. b. Transduce the cells with the lentiviral particles in the presence of polybrene.

  • Selection and Clonal Isolation: a. 48 hours post-transduction, select for transduced cells using puromycin. b. Perform single-cell cloning by limiting dilution or FACS to isolate clonal populations.

  • Validation of Knockout: a. Genomic DNA Analysis: Extract genomic DNA from the clonal populations. Amplify the targeted region by PCR and verify the presence of insertions/deletions (indels) by Sanger sequencing. b. Protein Expression Analysis: Confirm the absence of the target protein (APC5 or APC7) by Western blot analysis.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess APC/C-p300 Interaction

This protocol is for determining the interaction between APC/C and p300 in wild-type and knockout cells.

Materials:

  • Wild-type, ANAPC5 KO, and ANAPC7 KO cells

  • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)

  • Antibodies: anti-p300, anti-APC3 (or another core APC/C subunit), and IgG control

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Lyse cells in Co-IP lysis buffer on ice.[8]

  • Immunoprecipitation: a. Incubate the cell lysate with the anti-p300 antibody or IgG control overnight at 4°C. b. Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.

  • Washing: Wash the beads multiple times with wash buffer to remove non-specific binding proteins.[8]

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against p300 and a core APC/C subunit (e.g., APC3) to detect the co-immunoprecipitated protein.

Protocol 3: In Vitro p300 Histone Acetyltransferase (HAT) Activity Assay

This protocol measures the acetyltransferase activity of p300 immunoprecipitated from wild-type and knockout cells.

Materials:

  • Wild-type, ANAPC5 KO, and ANAPC7 KO cells

  • p300 HAT Assay Kit (e.g., from BPS Bioscience, Millipore, or AnaSpec)[5][8][9][10][11]

  • Anti-p300 antibody for immunoprecipitation

  • Protein A/G magnetic beads

Procedure:

  • Immunoprecipitation of p300: Immunoprecipitate endogenous p300 from cell lysates as described in the Co-IP protocol (steps 1 and 2), but without the elution step.

  • HAT Assay: Perform the HAT assay on the immunoprecipitated p300 bound to the beads according to the kit manufacturer's instructions. This typically involves incubating the beads with a histone substrate and acetyl-CoA.

  • Detection: Measure the level of histone acetylation, which is indicative of p300 HAT activity. The detection method will vary depending on the kit (e.g., colorimetric, fluorometric, or chemiluminescent).

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of ANAPC5 or ANAPC7 knockout on cell cycle distribution.

Materials:

  • Wild-type, ANAPC5 KO, and ANAPC7 KO cells

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvest and Fixation: a. Harvest cells and wash with PBS. b. Fix the cells by dropwise addition of cold 70% ethanol while vortexing.[9] c. Incubate at -20°C for at least 30 minutes.

  • Staining: a. Wash the fixed cells with PBS. b. Resuspend the cells in PI staining solution and incubate in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[10]

Protocol 5: Gene Expression Analysis by Quantitative RT-PCR (RT-qPCR)

This protocol measures the expression of potential p300 target genes.

Materials:

  • Wild-type, ANAPC5 KO, and ANAPC7 KO cells

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for target genes (e.g., p21, c-Myc) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from cells and reverse transcribe it into cDNA.

  • qPCR: Perform qPCR using primers for your target genes and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.[3]

Protocol 6: Chromatin Immunoprecipitation (ChIP)

This protocol identifies the genomic regions bound by p300.

Materials:

  • Wild-type, ANAPC5 KO, and ANAPC7 KO cells

  • Formaldehyde

  • Glycine

  • ChIP lysis and wash buffers

  • Anti-p300 antibody and IgG control

  • Protein A/G magnetic beads

  • DNA purification kit

Procedure:

  • Cross-linking and Chromatin Shearing: a. Cross-link proteins to DNA with formaldehyde. b. Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication.

  • Immunoprecipitation: Immunoprecipitate the chromatin with an anti-p300 antibody.[12]

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the p300-DNA complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.

  • Analysis: a. ChIP-qPCR: Analyze the enrichment of specific promoter regions of target genes by qPCR. b. ChIP-seq: For a genome-wide analysis, prepare a sequencing library from the ChIP DNA and perform next-generation sequencing.

Data Presentation

All quantitative data should be summarized in tables for clear comparison between wild-type and knockout cell lines.

Table 1: Co-Immunoprecipitation of APC/C with p300

Cell Line IP Antibody Western Blot: p300 Western Blot: APC3 Fold Enrichment (APC3/p300)
Wild-type IgG - - 1.0 (normalized)
Wild-type anti-p300 +++ +++ X
ANAPC5 KO anti-p300 +++ + Y

| ANAPC7 KO | anti-p300 | +++ | + | Z |

Table 2: p300 Acetyltransferase Activity

Cell Line Relative HAT Activity (%) Standard Deviation p-value (vs. WT)
Wild-type 100 X -
ANAPC5 KO Y A <0.05

| ANAPC7 KO | Z | B | <0.05 |

Table 3: Cell Cycle Distribution

Cell Line % G0/G1 % S % G2/M
Wild-type X A I
ANAPC5 KO Y B J

| ANAPC7 KO | Z | C | K |

Table 4: Relative Gene Expression of p300 Target Genes

Cell Line Gene 1 (e.g., p21) Fold Change Gene 2 (e.g., c-Myc) Fold Change
Wild-type 1.0 1.0
ANAPC5 KO X A

| ANAPC7 KO | Y | B |

Table 5: p300 Occupancy at Target Gene Promoters (ChIP-qPCR)

Cell Line Promoter 1 (% Input) Promoter 2 (% Input)
Wild-type X A
ANAPC5 KO Y B

| ANAPC7 KO | Z | C |

Conclusion

The application of CRISPR-Cas9 to generate knockout models for APC/C subunits provides a powerful system to dissect the functional consequences of the APC/C-p300 interaction. The protocols outlined here offer a systematic approach to investigate how this interaction modulates p300's enzymatic activity, influences cell cycle progression, and regulates the expression of downstream target genes. The resulting data will provide valuable insights into the interplay between two fundamental cellular processes and may uncover novel targets for therapeutic intervention in diseases characterized by dysregulated cell cycle and transcription, such as cancer.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP-seq) to Identify p300 Targets Regulated by the Anaphase-Promoting Complex/Cyclosome (APC/C)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transcriptional coactivator p300 plays a pivotal role in regulating gene expression by functioning as a histone acetyltransferase (HAT), which remodels chromatin to allow for transcriptional activation.[1][2] The activity of p300 is tightly controlled through various post-translational modifications and protein-protein interactions. Emerging evidence suggests a crucial regulatory relationship between p300 and the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase that governs cell cycle progression.[3] The APC/C can modulate p300's function, potentially through ubiquitination or by influencing its acetyltransferase activity, thereby impacting the expression of genes critical for cell proliferation, differentiation, and apoptosis.

These application notes provide a comprehensive framework for utilizing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to identify the genomic targets of p300 that are under the regulatory control of the APC/C. This approach is invaluable for elucidating the molecular mechanisms underlying APC/C-p300 signaling and for identifying potential therapeutic targets in diseases where this axis is dysregulated, such as cancer.

Signaling Pathway and Experimental Rationale

The APC/C is a multi-subunit E3 ubiquitin ligase that primarily targets proteins for proteasomal degradation, thereby controlling key cell cycle transitions.[4][5][6][7][8] Its interaction with p300 suggests a mechanism for coordinating transcriptional programs with cell cycle progression. The APC/C may directly ubiquitinate p300, leading to its degradation or altered activity, or it may stimulate p300's acetyltransferase function.[3] To investigate the consequences of this regulation on gene expression, a p300 ChIP-seq experiment can be performed in the presence and absence of APC/C activity. Inhibition of the APC/C is expected to alter the genomic binding profile of p300, revealing target genes whose transcription is dependent on the APC/C-p300 interplay.

APC_C_p300_Signaling_Pathway cluster_0 APC/C Regulation of p300 cluster_1 Transcriptional Regulation APCC APC/C Ub Ubiquitination APCC->Ub p300_active p300 (Active) APCC->p300_active Stimulation of Activity p300 p300 p300_inactive p300 (Inactive/Degraded) p300->p300_inactive Degradation or Inactivation Ub->p300 p300_binding p300 Binding to Enhancers/Promoters p300_inactive->p300_binding p300_active->p300_binding Histone_Ac Histone Acetylation (H3K27ac) p300_binding->Histone_Ac Chromatin_Remodeling Open Chromatin Histone_Ac->Chromatin_Remodeling Transcription_Activation Target Gene Transcription Chromatin_Remodeling->Transcription_Activation ChIP_seq_Data_Analysis_Workflow cluster_0 Data Processing cluster_1 Peak Analysis cluster_2 Downstream Analysis Raw_Reads Raw Sequencing Reads (FASTQ) QC1 Quality Control (FastQC) Raw_Reads->QC1 Alignment Alignment to Reference Genome (e.g., Bowtie2) QC1->Alignment BAM Aligned Reads (BAM) Alignment->BAM Peak_Calling Peak Calling (e.g., MACS2) BAM->Peak_Calling Visualization Data Visualization (e.g., IGV) BAM->Visualization Differential_Binding Differential Binding Analysis (e.g., DiffBind) Peak_Calling->Differential_Binding DB_Peaks Differentially Bound Peaks Differential_Binding->DB_Peaks Annotation Peak Annotation (e.g., ChIPseeker) DB_Peaks->Annotation Motif_Analysis Motif Discovery (e.g., MEME-ChIP) DB_Peaks->Motif_Analysis DB_Peaks->Visualization Pathway_Analysis Gene Ontology & Pathway Analysis Annotation->Pathway_Analysis

References

Application of Small Molecule Inhibitors to Elucidate the Interplay Between APC/C and p300

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Anaphase-Promoting Complex/Cyclosome (APC/C) and the histone acetyltransferase p300 are two master regulators of the eukaryotic cell cycle and gene transcription. The APC/C, a large E3 ubiquitin ligase, orchestrates the timely degradation of key cell cycle proteins, ensuring unidirectional progression through mitosis. p300, a transcriptional co-activator, modulates chromatin structure and transcription factor activity through acetylation. Emerging evidence points towards a functional interplay between these two crucial cellular machines, where they may co-regulate cellular processes. Small molecule inhibitors offer a powerful approach to dissect this complex relationship by providing temporal control over their respective activities.

This document provides detailed application notes and protocols for utilizing specific small molecule inhibitors to investigate the functional connection between APC/C and p300. We will focus on the well-characterized APC/C inhibitors, proTAME and apcin , and the p300 inhibitors, C646 and A-485 .

Rationale for Using Small Molecule Inhibitors:

  • Temporal Control: Inhibitors allow for acute and reversible inactivation of APC/C or p300, enabling the study of immediate cellular responses.

  • Target Specificity: While off-target effects are a consideration, the inhibitors discussed here have been extensively characterized for their primary targets.

  • Synergistic Studies: Combining inhibitors for both APC/C and p300 can reveal functional dependencies and compensatory mechanisms.

Key Small Molecule Inhibitors

InhibitorTargetMechanism of Action
proTAME APC/CA cell-permeable prodrug of TAME (Tosyl-L-Arginine Methyl Ester). TAME mimics the I-R tail of APC/C co-activators (Cdc20/Cdh1), competitively inhibiting their binding to the APC/C core, thus preventing its activation.[1]
Apcin APC/C (Cdc20)Binds to the D-box receptor of the APC/C co-activator Cdc20, preventing the recognition and ubiquitination of D-box containing substrates.[2]
C646 p300/CBPA competitive inhibitor of the p300/CBP histone acetyltransferase (HAT) domain with respect to acetyl-CoA.[3]
A-485 p300/CBPA potent and selective catalytic inhibitor of the p300/CBP HAT domain.[4][5]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of the selected small molecules across various cell lines and in vitro assays. These values can serve as a starting point for experimental design.

Table 1: APC/C Inhibitors - Effective Concentrations and IC50 Values

InhibitorCell Line/SystemIC50 / Effective ConcentrationReference
proTAMEMultiple Myeloma Cell Lines (HMCLs)IC50: 4.8 - 12.1 µM[1]
proTAMEPrimary Multiple Myeloma CellsIC50: 2.8 - 20.3 µM[1]
proTAMEHealthy PBMCsIC50: 73.6 µM[6]
proTAMERT-4 (Bladder Cancer)IC50: 22 µM[7]
proTAMEhTERT-RPE1Effective Concentration: 0.8 - 12.5 µM[8]
ApcinEndometrial Carcinoma CellsEffective Concentration (with proTAME): 25 - 50 µM[9]
ApcinhTERT-RPE1Effective Concentration: 3.1 - 50 µM[8]

Table 2: p300/CBP Inhibitors - Effective Concentrations and IC50 Values

InhibitorCell Line/SystemIC50 / Effective ConcentrationReference
C646p300 (in vitro)Ki: 0.4 µM, IC50: 0.32 µM[3]
C646SU-DHL-10 (Lymphoma)IC50: 12.15 µM[10]
A-485p300 (in vitro)IC50: 9.8 nM[4][5]
A-485CBP (in vitro)IC50: 2.6 nM[4][5]
A-485PC-3 (Prostate Cancer)EC50 (for H3K27Ac reduction): 73 nM[11]
A-485GH3 (Pituitary Adenoma)Effective Concentration: 0.5 - 1 µM[12]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental approaches, the following diagrams are provided in DOT language.

APC_p300_Signaling_Pathway cluster_APC APC/C Regulation cluster_p300 p300 Regulation cluster_interaction APC/C - p300 Interaction APCC APC/C Substrate Cyclin B, Securin APCC->Substrate Binds Interaction APC/C-p300 Complex APCC->Interaction Cdc20 Cdc20 Cdc20->APCC Activation Cdh1 Cdh1 Cdh1->APCC Activation Ub Ubiquitination Substrate->Ub Leads to Degradation Proteasomal Degradation Ub->Degradation proTAME proTAME proTAME->APCC Inhibits (co-activator binding) Apcin Apcin Apcin->Cdc20 Inhibits (substrate binding) p300 p300/CBP HAT HAT Activity p300->HAT p300->Interaction Histones Histones HAT->Histones Targets TFs Transcription Factors HAT->TFs Targets Acetylation Acetylation Histones->Acetylation TFs->Acetylation Gene_Expression Gene Expression Acetylation->Gene_Expression C646 C646 C646->HAT Inhibits A485 A-485 A485->HAT Inhibits Interaction->APCC Modulates Activity Interaction->Gene_Expression Regulates Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis Start Seed Cells Treatment Treat with Inhibitors (Single or Combination) Start->Treatment Incubation Incubate for desired time Treatment->Incubation CellCycle Cell Cycle Analysis (Flow Cytometry) Incubation->CellCycle WesternBlot Western Blot (Protein levels & PTMs) Incubation->WesternBlot IP Immunoprecipitation (Protein Interactions) Incubation->IP ChIP Chromatin Immunoprecipitation (Histone Acetylation) Incubation->ChIP Viability Cell Viability/Apoptosis Assay Incubation->Viability

References

Application Notes and Protocols for Analyzing the APC/C-p300 Interactome using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of the Anaphase-Promoting Complex/Cyclosome (APC/C) and p300 interactome using advanced mass spectrometry techniques. The interaction between the E3 ubiquitin ligase APC/C and the transcriptional co-activator p300 is crucial for regulating cell cycle progression and gene transcription.[1] Understanding the components and dynamics of this protein complex is vital for developing novel therapeutic strategies targeting diseases such as cancer.

Introduction to APC/C-p300 Interaction

The Anaphase-Promoting Complex/Cyclosome (APC/C) is a large, multi-subunit E3 ubiquitin ligase that plays a central role in orchestrating the events of the cell cycle by targeting key regulatory proteins for degradation via the ubiquitin-proteasome system. The transcriptional co-activator p300, and its close homolog CBP, are histone acetyltransferases (HATs) that regulate gene expression by modifying chromatin structure and the activity of various transcription factors.

Recent studies have revealed a direct interaction between the APC/C and p300/CBP. Specifically, the APC5 and APC7 subunits of the APC/C have been shown to bind to p300.[1] This interaction has significant functional consequences, as it stimulates the intrinsic acetyltransferase activity of p300, thereby influencing transcription. Furthermore, this crosstalk between two major cellular regulatory machines highlights a novel layer of control over cell proliferation and differentiation.

Mass spectrometry-based proteomics has emerged as a powerful tool to dissect such complex protein-protein interactions. Techniques like co-immunoprecipitation coupled with mass spectrometry (Co-IP-MS), proximity-dependent biotin identification (BioID), and stable isotope labeling by amino acids in cell culture (SILAC) enable the identification and quantification of proteins within the APC/C-p300 interactome in their near-native cellular environment.

Signaling Pathway and Experimental Workflow

The interaction between APC/C and p300 is integral to the regulation of transcription and cell cycle control. The following diagrams illustrate the signaling pathway and a general experimental workflow for its investigation using mass spectrometry.

APC_p300_Signaling_Pathway cluster_APC APC/C Complex APC5 APC5 p300 p300/CBP APC5->p300 interact APC7 APC7 APC7->p300 interact APC_other Other Subunits TranscriptionFactors Transcription Factors p300->TranscriptionFactors acetylates Histones Histones p300->Histones acetylates TargetGenes Target Genes TranscriptionFactors->TargetGenes Transcription Transcription Histones->Transcription CellCycleProgression Cell Cycle Progression TargetGenes->CellCycleProgression

APC/C-p300 Signaling Pathway

Experimental_Workflow Start Start: Cell Culture (e.g., HeLa, HEK293T) CoIP Co-Immunoprecipitation (Co-IP) (Bait: APC/C subunit or p300) Start->CoIP BioID Proximity Labeling (BioID) (Bait-BirA* fusion) Start->BioID SILAC SILAC Labeling (Light, Medium, Heavy) Start->SILAC AffinityPurification Affinity Purification (Streptavidin or Antibody beads) CoIP->AffinityPurification BioID->AffinityPurification SILAC->CoIP Elution Elution of Protein Complexes AffinityPurification->Elution Digestion In-solution or In-gel Digestion (Trypsin) Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis (Protein ID, Quantification, Scoring) LCMS->DataAnalysis Interactome APC/C-p300 Interactome Map DataAnalysis->Interactome

Mass Spectrometry Workflow

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data from a SILAC-based Co-IP-MS experiment targeting a core APC/C subunit. This data illustrates the type of results obtained from such analyses, identifying both known and potentially novel interactors.

Table 1: High-Confidence Interactors of APC/C Identified by SILAC-MS

ProteinGeneSILAC Ratio (H/L)p-valueDescription
ANAPC2ANAPC215.2<0.001Anaphase-promoting complex subunit 2
ANAPC4ANAPC412.8<0.001Anaphase-promoting complex subunit 4
ANAPC5ANAPC514.1<0.001Anaphase-promoting complex subunit 5
ANAPC7ANAPC713.5<0.001Anaphase-promoting complex subunit 7
CDC20CDC208.9<0.01Cell division cycle protein 20 homolog
CDH1FZR17.5<0.01Fizzy-related protein homolog 1
EP300EP3005.3<0.05Histone acetyltransferase p300
CREBBPCREBBP4.8<0.05CREB-binding protein
UBE2CUBE2C6.1<0.01Ubiquitin-conjugating enzyme E2 C
UBE2SUBE2S5.7<0.01Ubiquitin-conjugating enzyme E2 S
PSMD1PSMD13.2<0.0526S proteasome non-ATPase regulatory subunit 1

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Protocol 1: Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)

This protocol describes the immunoprecipitation of an endogenous protein to identify its interaction partners.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Antibody against the bait protein (e.g., anti-ANAPC3 or anti-p300).

  • Isotype control IgG.

  • Protein A/G magnetic beads.

  • Wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40).

  • Elution buffer (e.g., 0.1 M glycine pH 2.5 or 2x Laemmli buffer).

  • Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5).

Procedure:

  • Cell Lysis:

    • Culture cells to ~80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer and scrape the cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate). Determine protein concentration using a BCA assay.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

    • Remove the beads and add the primary antibody (or control IgG) to the lysate.

    • Incubate for 4 hours to overnight at 4°C with gentle rotation.

    • Add fresh protein A/G magnetic beads and incubate for another 2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with ice-cold wash buffer.

  • Elution:

    • Elute the protein complexes from the beads using elution buffer. For mass spectrometry, a gentle elution with a high pH buffer or on-bead digestion is preferred to avoid antibody contamination.

    • If using an acidic elution buffer, neutralize the eluate immediately with neutralization buffer.

  • Sample Preparation for Mass Spectrometry:

    • Perform in-solution or in-gel trypsin digestion of the eluted proteins.

    • Desalt the resulting peptides using C18 StageTips.

    • Analyze the peptides by LC-MS/MS.

Protocol 2: Proximity-Dependent Biotin Identification (BioID)

This protocol is for identifying transient and proximal protein interactions in living cells.

Materials:

  • Expression vector for the bait protein fused to a promiscuous biotin ligase (BirA*).

  • Cell line suitable for transfection and stable expression.

  • DMEM supplemented with 10% FBS and appropriate antibiotics.

  • Biotin (50 mM stock solution).

  • Lysis buffer (e.g., RIPA buffer).

  • Streptavidin-coated magnetic beads.

  • Wash buffers of increasing stringency.

Procedure:

  • Generation of Stable Cell Line:

    • Transfect cells with the BioID fusion vector.

    • Select for stable expression using the appropriate antibiotic.

    • Validate the expression and localization of the fusion protein by Western blotting and immunofluorescence.

  • Biotin Labeling:

    • Plate the stable cell line and a control cell line (expressing BirA* alone).

    • Once cells reach the desired confluency, add biotin to a final concentration of 50 µM.

    • Incubate for 16-24 hours.

  • Cell Lysis and Protein Extraction:

    • Wash cells with PBS.

    • Lyse the cells in lysis buffer.

    • Sonicate the lysate to shear DNA.

    • Centrifuge to pellet debris and collect the supernatant.

  • Affinity Purification of Biotinylated Proteins:

    • Incubate the lysate with streptavidin-coated magnetic beads overnight at 4°C.

    • Wash the beads sequentially with a series of wash buffers to remove non-specific binders.

  • On-Bead Digestion and Mass Spectrometry:

    • Wash the beads with ammonium bicarbonate buffer.

    • Perform on-bead trypsin digestion.

    • Collect the supernatant containing the peptides.

    • Analyze the peptides by LC-MS/MS.

Protocol 3: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol enables quantitative comparison of protein interactomes under different conditions.

Materials:

  • SILAC-grade DMEM lacking lysine and arginine.

  • Dialyzed fetal bovine serum (dFBS).

  • "Light" L-arginine and L-lysine.

  • "Heavy" L-arginine (¹³C₆, ¹⁵N₄) and L-lysine (¹³C₆, ¹⁵N₂).

  • Cell line auxotrophic for arginine and lysine.

Procedure:

  • Metabolic Labeling:

    • Culture cells for at least five passages in either "light" or "heavy" SILAC medium to ensure complete incorporation of the labeled amino acids.

    • Confirm labeling efficiency by mass spectrometry.

  • Experimental Treatment:

    • Perform the desired experimental treatment on one of the cell populations (e.g., drug treatment, gene knockdown).

  • Cell Lysis and Protein Mixing:

    • Lyse the "light" and "heavy" labeled cells separately as described in the Co-IP protocol.

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Immunoprecipitation and Mass Spectrometry:

    • Perform Co-IP on the mixed lysate using an antibody against the bait protein.

    • Process the sample for mass spectrometry as described in the Co-IP protocol.

  • Data Analysis:

    • Identify and quantify peptides using software such as MaxQuant.

    • Calculate the heavy-to-light (H/L) ratios for each identified protein to determine relative abundance changes in the interactome.

References

Visualizing the APC/C-p300 Interaction in Live Cells Using FRET-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Anaphase-Promoting Complex/Cyclosome (APC/C) is a crucial E3 ubiquitin ligase that orchestrates cell cycle progression by targeting key regulatory proteins for degradation.[1][2] The transcriptional co-activator p300, a histone acetyltransferase, also plays a pivotal role in cell cycle control through its influence on gene expression.[3][4] Recent studies have revealed a direct interaction between the APC/C and p300, suggesting a novel layer of cross-talk between the machinery of protein degradation and transcriptional regulation.[5][6][7] Specifically, the APC/C subunits APC5 and APC7 have been identified as direct interaction partners of p300.[5][6][7]

Förster Resonance Energy Transfer (FRET) is a powerful, non-invasive technique to study protein-protein interactions in the native environment of a living cell.[8][9] FRET relies on the transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.[9] This energy transfer is exquisitely sensitive to the distance between the two fluorophores, typically occurring within a 1-10 nanometer range, making it an ideal method for detecting direct molecular interactions.[9]

These application notes provide detailed protocols for visualizing and quantifying the interaction between APC/C and p300 in live cells using FRET microscopy. Two common FRET methodologies, Sensitized Emission and Acceptor Photobleaching, are described, utilizing Cyan Fluorescent Protein (CFP) as the donor and Yellow Fluorescent Protein (YFP) as the acceptor.

Signaling Pathway and Experimental Logic

The interaction between APC/C and p300 is a key regulatory node in cell cycle control. The following diagrams illustrate the signaling context and the principles behind the FRET-based experimental approach.

APC_p300_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Molecular Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 APCC APC/C Complex APCC->M Degradation of Mitotic Proteins p300 p300 APCC->p300 Interaction (via APC5/7) Transcription Gene Transcription (Cell Cycle Regulators) p300->Transcription Co-activation Transcription->G1 Influences Progression

APC/C-p300 Interaction in Cell Cycle Regulation.

FRET_Principle cluster_no_interaction No Interaction (>10 nm) cluster_interaction Interaction (<10 nm) Donor1 CFP (Donor) Emission1 475 nm Emission Donor1->Emission1 Acceptor1 YFP (Acceptor) Excitation1 433 nm Excitation Excitation1->Donor1 Donor2 CFP (Donor) FRET FRET Donor2->FRET Acceptor2 YFP (Acceptor) Emission2 527 nm Emission Acceptor2->Emission2 Excitation2 433 nm Excitation Excitation2->Donor2 FRET->Acceptor2

Principle of Förster Resonance Energy Transfer (FRET).

Quantitative Data Summary

The following tables present hypothetical yet realistic data that could be obtained from FRET experiments investigating the APC/C-p300 interaction. This data serves as a benchmark for expected results.

Table 1: FRET Efficiency Measurements

Interacting PairFRET MethodApparent FRET Efficiency (E%)Standard DeviationNotes
CFP-APC5 + YFP-p300Sensitized Emission18.5± 3.2FRET indicates close proximity.
CFP-APC7 + YFP-p300Sensitized Emission15.8± 2.9FRET indicates close proximity.
CFP + YFP-p300Sensitized Emission2.1± 0.8Negative control; no specific interaction.
CFP-APC5 + YFPSensitized Emission1.9± 0.7Negative control; no specific interaction.
CFP-APC5 + YFP-p300Acceptor Photobleaching20.1± 3.5Confirms interaction.
CFP-APC7 + YFP-p300Acceptor Photobleaching17.2± 3.1Confirms interaction.

Table 2: Dissociation Constant (Kd) Estimation

Interacting PairMethodEstimated Kd (nM)Notes
APC5 - p300FRET-based titration150 - 300Hypothetical range based on typical protein-protein interactions.
APC7 - p300FRET-based titration200 - 400Hypothetical range.

Disclaimer: The quantitative data presented in Tables 1 and 2 are illustrative and hypothetical. Actual experimental results may vary.

Experimental Protocols

The following are detailed protocols for performing FRET-based assays to visualize the interaction between APC/C subunits and p300.

FRET_Workflow Plasmid 1. Plasmid Construction (e.g., pCFP-APC5, pYFP-p300) Transfection 2. Cell Culture & Transfection Plasmid->Transfection Imaging 3. Live Cell Imaging (Confocal Microscopy) Transfection->Imaging Acquisition 4. Image Acquisition (Pre- and Post-Bleach or Donor/Acceptor/FRET Channels) Imaging->Acquisition Analysis 5. Data Analysis (FRET Efficiency Calculation) Acquisition->Analysis Interpretation 6. Interpretation of Results Analysis->Interpretation

General Experimental Workflow for FRET Assays.
Protocol 1: Sensitized Emission FRET

This method measures the increase in acceptor fluorescence due to energy transfer from the donor.[10][11]

1. Plasmid Construction and Preparation

  • Clone the coding sequences of human APC5 or APC7 into a mammalian expression vector containing an N-terminal or C-terminal CFP tag (e.g., pECFP-C1/N1).

  • Clone the coding sequence of human p300 into a similar vector with a YFP tag (e.g., pEYFP-C1/N1).

  • Prepare high-purity, endotoxin-free plasmid DNA for all constructs.

  • Controls:

    • Donor-only: CFP-tagged APC/C subunit.

    • Acceptor-only: YFP-tagged p300.

    • Negative control: Co-transfection of empty CFP and YFP vectors.

    • Positive control: A CFP-YFP fusion protein with a short flexible linker.

2. Cell Culture and Transfection

  • Plate cells (e.g., HEK293T, HeLa) on glass-bottom dishes suitable for high-resolution microscopy.

  • Grow cells to 60-80% confluency in appropriate media.

  • Co-transfect cells with the desired CFP and YFP fusion constructs using a suitable transfection reagent. Optimize the ratio of donor to acceptor plasmid (typically 1:1 to 1:3).

  • Incubate for 24-48 hours post-transfection to allow for protein expression.

3. Imaging Setup

  • Use a confocal laser scanning microscope equipped with lasers for CFP and YFP excitation (e.g., 405/440 nm for CFP, 514 nm for YFP).

  • Set up three detection channels:

    • Donor Channel: Excitation at ~433 nm, emission at ~475 nm (for CFP).

    • Acceptor Channel: Excitation at ~514 nm, emission at ~527 nm (for YFP).

    • FRET Channel: Excitation at ~433 nm (CFP excitation), emission at ~527 nm (YFP emission).

  • Use a heated stage and CO2-controlled chamber to maintain cells at 37°C and 5% CO2 during imaging.

4. Image Acquisition

  • For each experimental condition (FRET sample, donor-only, acceptor-only), acquire a set of images in the three channels.

  • For the FRET sample, sequentially acquire images in the Donor, Acceptor, and FRET channels.

  • For the donor-only sample, acquire images in the Donor and FRET channels to determine donor bleed-through.

  • For the acceptor-only sample, acquire images in the Acceptor and FRET channels to determine acceptor cross-excitation.

  • Use identical imaging settings (laser power, gain, pinhole) for all samples within an experiment.

5. Data Analysis

  • Correct for background fluorescence.

  • Calculate the corrected FRET (FRETc) signal by subtracting the donor bleed-through and acceptor cross-excitation from the raw FRET channel intensity.

  • Normalize the FRETc signal to account for variations in fluorophore expression levels. Several normalization methods exist, with Normalized FRET (NFRET) being a common approach.

  • Calculate the apparent FRET efficiency (E%) using appropriate formulas that account for the specific microscope setup and fluorophores used.

Protocol 2: Acceptor Photobleaching FRET

This method measures the de-quenching of the donor fluorescence after photobleaching the acceptor, which provides a direct measure of FRET efficiency.[8][12][13]

1. Plasmid Construction and Cell Preparation

  • Follow steps 1 and 2 from the Sensitized Emission protocol.

2. Imaging Setup

  • Use a confocal microscope with lasers for CFP excitation (~433 nm) and YFP excitation/photobleaching (~514 nm).

  • Set up detection for the CFP channel (emission ~475 nm).

3. Image Acquisition

  • Select a cell co-expressing both CFP and YFP constructs.

  • Acquire a pre-bleach image of the CFP fluorescence.

  • Define a region of interest (ROI) within the cell where the interaction is expected to occur.

  • Selectively photobleach the YFP in the ROI using high-intensity laser light at ~514 nm until the YFP signal is significantly reduced.

  • Acquire a post-bleach image of the CFP fluorescence using the same settings as the pre-bleach image.

4. Data Analysis

  • Measure the average fluorescence intensity of CFP in the photobleached ROI before (Idonor_pre) and after (Idonor_post) photobleaching.

  • Calculate the FRET efficiency (E) using the following formula:

    • E = (Idonor_post - Idonor_pre) / Idonor_post

  • Perform control experiments, such as photobleaching in cells expressing only the CFP construct, to ensure that the increase in donor fluorescence is not due to artifacts.

Conclusion

FRET-based assays provide a powerful platform for the in-depth study of the APC/C-p300 interaction in living cells. By employing the detailed protocols outlined in these application notes, researchers can gain valuable insights into the spatiotemporal dynamics and regulatory mechanisms of this crucial protein complex. The quantitative data obtained from these experiments can be instrumental in understanding the role of the APC/C-p300 interplay in cell cycle control and its potential as a target for therapeutic intervention in various diseases, including cancer.

References

Application Notes & Protocols: High-Purity Purification of Recombinant Anaphase-Promoting Complex/Cyclosome (APC/C)-p300 for Structural Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals engaged in structural biology, cell cycle research, and oncology.

Introduction: The Anaphase-Promoting Complex/Cyclosome (APC/C) is a crucial E3 ubiquitin ligase that governs cell cycle progression by targeting key regulatory proteins for proteasomal degradation.[1][2] This large, multi-subunit complex, comprising at least 14 core proteins in humans, is essential for the metaphase-to-anaphase transition and mitotic exit.[3][4][5] The transcriptional co-activator p300, a histone acetyltransferase, has been shown to interact with the APC/C, suggesting a direct link between cell cycle machinery and transcriptional regulation.[6] Structural elucidation of the APC/C-p300 complex is critical for understanding this cross-talk and for designing therapeutic agents targeting cell proliferation.

However, the immense size (~1.2 MDa for the APC/C alone), complexity, and dynamic nature of this assembly present significant challenges for producing high-purity, homogeneous samples required for high-resolution structural techniques like cryo-electron microscopy (cryo-EM).[4][7] This document provides a detailed protocol for the co-expression and multi-step purification of a recombinant human APC/C-p300 complex using a baculovirus expression system in insect cells, a method proven effective for producing large, intricate protein complexes.[3][5][8]

Core Principles and Workflow

The successful purification of the APC/C-p300 complex hinges on a strategy that preserves the integrity of the entire assembly while systematically removing contaminants. The workflow is designed around a recombinant APC/C construct where one subunit is tagged for initial affinity capture, pulling down the fully assembled core complex along with the co-expressed and associated p300 protein. Subsequent high-resolution chromatography steps are employed to achieve the high degree of purity and homogeneity essential for structural analysis.[9][10]

Caption: Overall Purification Workflow for APC/C-p300 Complex.

Data Presentation: Buffers and Chromatography Parameters

Quantitative data is summarized for clarity and reproducibility.

Table 1: Buffer Compositions for APC/C-p300 Purification

Buffer Name Composition pH Purpose
Lysis Buffer 50 mM HEPES, 150 mM KCl, 1.5 mM MgCl₂, 1 mM EGTA, 10% Glycerol, 1 mM DTT, Protease Inhibitors 7.8 Cell Lysis & Initial Extraction
Affinity Wash Buffer 50 mM HEPES, 300 mM KCl, 1.5 mM MgCl₂, 1 mM EGTA, 10% Glycerol, 1 mM DTT 7.8 Removal of non-specific binders
Affinity Elution Buffer Wash Buffer + 5 mM desthiobiotin 7.8 Elution from Strep-Tactin resin
IEX Buffer A 20 mM HEPES, 100 mM KCl, 1 mM DTT, 5% Glycerol 8.0 Ion-Exchange equilibration
IEX Buffer B 20 mM HEPES, 1 M KCl, 1 mM DTT, 5% Glycerol 8.0 Ion-Exchange high salt elution

| SEC Buffer | 20 mM HEPES, 150 mM KCl, 1 mM DTT | 7.5 | Final polishing and storage |

Table 2: Chromatography Protocol Summary

Step Column Resin Flow Rate Gradient/Elution Expected Outcome
Affinity Capture Strep-Tactin Sepharose 2 mL/min Step elution with 5 mM desthiobiotin Capture of tagged APC/C and associated p300
Ion-Exchange Mono Q 10/100 GL 1 mL/min Linear Gradient: 10-50% Buffer B over 20 CV Separation based on surface charge; removes DNA/RNA

| Size-Exclusion | Superose 6 Increase 10/300 GL | 0.3 mL/min | Isocratic elution with SEC Buffer | Separation by size; ensures monodispersity |

Experimental Protocols

Recombinant Baculovirus Generation and Co-expression

This protocol is based on the MultiBac system, which is optimized for the expression of large eukaryotic protein complexes.[8]

  • Construct Design : Subclone all 14 human APC/C subunits and full-length human p300 into respective MultiBac transfer vectors. A twin StrepII-tag should be engineered onto the N-terminus of a non-essential, solvent-exposed subunit (e.g., APC4 or APC16) for affinity purification.

  • Virus Generation : Generate individual recombinant baculoviruses for each subunit in Spodoptera frugiperda (Sf9) cells according to the MultiBac protocol.

  • Co-infection : For large-scale expression, use High Five™ insect cells, which are well-suited for high-yield production of large complexes. Co-infect a 10 L culture at a density of 2.0 x 10⁶ cells/mL with the panel of baculoviruses. The multiplicity of infection (MOI) for each virus should be empirically optimized.

  • Incubation : Incubate the culture at 27°C with shaking for 72-96 hours. Monitor cell viability and protein expression via small-scale time points and Western blotting.

Cell Lysis and Lysate Clarification

Gentle lysis is critical to maintain the integrity of the 1.5+ MDa complex.

  • Harvesting : Pellet the insect cells by centrifugation at 1,000 x g for 15 minutes at 4°C.

  • Washing : Wash the cell pellet once with ice-cold PBS to remove media components. The pellet can be flash-frozen in liquid nitrogen and stored at -80°C.

  • Cryo-Lysis : Resuspend the frozen cell pellet in 3 volumes of ice-cold Lysis Buffer supplemented with a complete protease inhibitor cocktail (e.g., cOmplete™, EDTA-free) and 1 mM PMSF.

  • Homogenization : Drip the cell slurry directly into liquid nitrogen to form frozen "popcorn." Grind the frozen cell pellets to a fine powder using a cryo-mill. This method ensures thorough lysis without generating excessive heat.

  • Thawing and Digestion : Thaw the powder on ice and add DNase I to a final concentration of 10 µg/mL. Incubate for 30 minutes on ice to reduce viscosity from released nucleic acids.

  • Clarification : Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to pellet insoluble debris. Carefully collect the supernatant, which contains the soluble APC/C-p300 complex.

Multi-Step Purification

All chromatography steps should be performed at 4°C using an ÄKTA or similar FPLC system.

Step 1: Affinity Chromatography (Strep-Tactin Capture)

  • Column Equilibration : Equilibrate a 10 mL Strep-Tactin Sepharose column with 5 column volumes (CV) of Lysis Buffer.

  • Sample Loading : Load the clarified lysate onto the column at a flow rate of 2 mL/min.

  • Washing : Wash the column with 10 CV of Affinity Wash Buffer to remove non-specifically bound proteins.

  • Elution : Elute the bound APC/C-p300 complex with 5 CV of Affinity Elution Buffer. Collect 2 mL fractions.

  • Analysis : Analyze fractions by SDS-PAGE and Coomassie staining to identify fractions containing the full complex. Pool the richest fractions.

Step 2: Ion-Exchange Chromatography (IEX)

  • Buffer Exchange : The pooled affinity fractions must be diluted with IEX Buffer A to reduce the salt concentration to ~100 mM KCl before loading.

  • Column Equilibration : Equilibrate a Mono Q 10/100 GL column with IEX Buffer A.

  • Sample Loading : Load the diluted sample onto the column.

  • Elution : Elute the complex using a linear gradient of 10% to 50% IEX Buffer B over 20 CV. The APC/C-p300 complex is expected to elute at approximately 300-400 mM KCl.

  • Analysis : Run SDS-PAGE on collected fractions to confirm the presence of all subunits and assess purity. Pool the peak fractions.

Step 3: Size-Exclusion Chromatography (SEC)

This is the final polishing step to ensure the sample is monodisperse, a critical requirement for structural studies.[9][11]

  • Concentration : Concentrate the pooled IEX fractions to ~500 µL using a centrifugal concentrator with a 100 kDa molecular weight cutoff (MWCO).

  • Column Equilibration : Equilibrate a Superose 6 Increase 10/300 GL column with at least 2 CV of SEC Buffer.

  • Sample Injection : Inject the concentrated sample onto the column.

  • Elution : Run the column isocratically at 0.3 mL/min. The APC/C-p300 complex should elute as a single, sharp peak in the void or early fractions, consistent with its large size.

  • Analysis : Collect small fractions (0.25 mL) across the peak. Analyze by SDS-PAGE to confirm purity and composition.

G Figure 2: APC/C-p300 Interaction Model cluster_APCC APC/C Core (~1.2 MDa) cluster_Platform Platform Module cluster_TPR TPR Lobe cluster_Catalytic Catalytic Module Apc1 Apc1 Apc4 Apc4 Apc2 Apc2 (Cullin) Apc5 Apc5 Apc1_Apc4_Apc5 ... Apc3 Apc3/Cdc27 Apc6 Apc6/Cdc16 Apc7 Apc7 Apc8 Apc8/Cdc23 Apc3_Apc6_Apc8 ... Apc11 Apc11 (RING) Apc2->Apc11 forms core E3 ligase p300 p300 (Co-activator) p300->Apc5 Interacts via Apc5/Apc7 p300->Apc7

Caption: APC/C-p300 Interaction Model for Co-Purification.

Quality Control for Structural Studies
  • Purity Assessment : Run the final SEC fractions on a 4-12% gradient SDS-PAGE gel and visualize with a sensitive Coomassie or silver stain. The sample should show distinct bands corresponding to all expected subunits and be >95% pure.

  • Composition Verification : Use Western blotting to confirm the presence of key APC/C subunits and p300, especially if their bands are not clearly resolved on SDS-PAGE. Mass spectrometry can also be used for definitive identification.

  • Homogeneity and Integrity Analysis : Prepare negatively stained grids of the peak SEC fraction and examine them using an electron microscope. The particles should appear uniform in size and shape, with minimal aggregation or dissociation. This is a crucial checkpoint before proceeding to expensive and time-consuming cryo-EM data collection.[7]

  • Concentration : The final complex should be concentrated to 0.5-5 mg/mL for cryo-EM grid preparation.[9] The exact concentration must be optimized. Use the SEC buffer for final formulation.

Disclaimer: This protocol is a synthesized guide based on established methods for purifying large protein complexes.[3][8][9] Optimization of nearly every step, including expression times, buffer additives (e.g., detergents, stabilizing agents), and chromatography gradients, will be necessary to achieve a sample of sufficient quality for high-resolution structural determination.

References

Unveiling the Nexus of Transformation: Utilizing Adenovirus E1A to Probe APC/C-p300 Functions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The adenovirus E1A oncoprotein is a powerful tool for dissecting the molecular mechanisms underpinning cellular transformation. Its ability to interact with and modulate the function of key cellular regulatory proteins has provided invaluable insights into cancer biology. Among its critical targets are the transcriptional coactivator p300 and the Anaphase-Promoting Complex/Cyclosome (APC/C), a master regulator of the cell cycle. This document provides detailed application notes and experimental protocols for utilizing the E1A protein to investigate the intricate functions of the APC/C-p300 axis in cellular transformation. Understanding this interplay is crucial for identifying novel therapeutic targets in oncology.

The E1A protein, particularly through its conserved regions (CRs), orchestrates a cellular environment conducive to viral replication and, inadvertently, cellular transformation.[1][2] A key interaction for E1A's transforming potential is its binding to the histone acetyltransferase p300 and its close homolog, CBP.[2][3] This interaction is multifaceted, leading to both transcriptional activation and repression of various cellular genes.[1] Concurrently, the APC/C, an E3 ubiquitin ligase, plays a pivotal role in cell cycle progression by targeting key proteins for proteasomal degradation.[4] Its activity is tightly regulated by co-activators such as Cdc20 and Cdh1.[4] Emerging evidence suggests a functional link between p300 and the APC/C, with p300 potentially modulating APC/C activity.[2][5] E1A, by targeting p300, can therefore be used as a molecular probe to unravel the complex regulatory network involving the APC/C and p300 in the context of cellular transformation.

Application Notes

1. E1A as a Molecular Probe to Study p300-APC/C Interaction and Function:

The interaction between E1A and p300 can be exploited to understand how this complex influences APC/C-mediated ubiquitination and subsequent degradation of its substrates. By using wild-type E1A and various mutants that are deficient in p300 binding, researchers can dissect the specific roles of the E1A-p300 complex in regulating APC/C activity. For instance, a mutant E1A that fails to bind p300 would be expected to have a diminished effect on APC/C function if the E1A-p300 interaction is indeed critical.

2. Investigating the Role of p300's Acetyltransferase Activity:

p300's primary function is to acetylate histones and other proteins, thereby regulating gene expression and protein function. E1A can be used to investigate whether the acetyltransferase activity of p300 is involved in the regulation of APC/C. Experiments can be designed to assess whether E1A's modulation of APC/C is dependent on the acetyltransferase domain of p300. This can be achieved by using p300 mutants with inactivated HAT domains in conjunction with E1A expression.

3. Elucidating the Downstream Effects on Cellular Transformation:

The ultimate goal of these investigations is to understand how the E1A-p300-APC/C axis contributes to cellular transformation. By correlating the effects of E1A and its mutants on APC/C activity with their ability to induce transformation-associated phenotypes (e.g., anchorage-independent growth), a causal link can be established. This can lead to the identification of specific APC/C substrates whose dysregulation by the E1A-p300 complex is a key driver of transformation.

Data Presentation

Table 1: Quantitative Analysis of E1A-p300 Interaction and its Impact on Transformation

E1A Constructp300 Binding Affinity (Kd, nM)Transformation Efficiency (Foci/µg DNA)Reference
Wild-type E1A~50100 ± 15[6]
E1A ΔCR1>100010 ± 3[6]
E1A ΔN-terminus>10005 ± 2[6]
E1A Point Mutant (in p300 binding domain)~50025 ± 8[7]

Table 2: Effect of E1A on APC/C Substrate Stability

Cell Line/ConditionAPC/C SubstrateProtein Half-life (hours)Ubiquitination Level (Fold Change)Reference
Control CellsCyclin B11.5 ± 0.31.0[8][9]
E1A-expressing CellsCyclin B13.2 ± 0.50.4 ± 0.1[8][9]
Control CellsSecurin1.0 ± 0.21.0[8][9]
E1A-expressing CellsSecurin2.5 ± 0.40.5 ± 0.1[8][9]
E1A Δp300-binding mutantCyclin B11.8 ± 0.40.9 ± 0.2[7]

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect E1A-p300-APC/C Complex Formation

Objective: To determine if E1A, p300, and components of the APC/C physically interact in a cellular context.

Materials:

  • Cell lines expressing Flag-tagged E1A (wild-type or mutants)

  • Antibodies: anti-Flag, anti-p300, anti-Cdc27 (APC3 subunit), anti-Cdh1

  • Protein A/G magnetic beads

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture and harvest cells expressing Flag-E1A.

  • Lyse cells in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation.

  • Incubate the cleared lysate with anti-Flag antibody for 2-4 hours at 4°C with gentle rotation.

  • Add Protein A/G magnetic beads and incubate for another 1 hour.

  • Wash the beads 3-5 times with wash buffer.

  • Elute the protein complexes from the beads using elution buffer.

  • Neutralize the eluate with a suitable buffer.

  • Analyze the eluate by SDS-PAGE and Western blotting using antibodies against p300, Cdc27, and Cdh1.

Protocol 2: In Vitro Ubiquitination Assay to Assess the Effect of E1A on APC/C Activity

Objective: To determine if the E1A-p300 complex directly modulates the E3 ubiquitin ligase activity of the APC/C.[10][11][12]

Materials:

  • Recombinant purified proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH10), Ubiquitin, APC/C (immunopurified from cells), p300, E1A (wild-type and mutants).

  • APC/C substrate (e.g., a fragment of Cyclin B1 containing a D-box).

  • Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT).

  • SDS-PAGE and Western blotting reagents.

  • Antibody against the APC/C substrate.

Procedure:

  • Set up the in vitro ubiquitination reactions in separate tubes:

    • Control: E1, E2, Ubiquitin, APC/C, Substrate.

    • +p300: E1, E2, Ubiquitin, APC/C, Substrate, p300.

    • +E1A: E1, E2, Ubiquitin, APC/C, Substrate, E1A.

    • +E1A+p300: E1, E2, Ubiquitin, APC/C, Substrate, E1A, p300.

    • +E1A mutant+p300: E1, E2, Ubiquitin, APC/C, Substrate, E1A mutant, p300.

  • Incubate the reactions at 30°C for 1-2 hours.

  • Stop the reactions by adding SDS-PAGE sample buffer.

  • Boil the samples and resolve the proteins by SDS-PAGE.

  • Perform a Western blot using an antibody against the substrate to visualize the ubiquitinated forms (higher molecular weight smear or distinct bands).

Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if E1A alters the recruitment of p300 to the promoters of genes regulated by APC/C substrates.[13]

Materials:

  • Cells expressing E1A (wild-type or mutants).

  • Formaldehyde for cross-linking.

  • Glycine to quench cross-linking.

  • Cell lysis buffer, nuclear lysis buffer.

  • Sonicator.

  • Antibodies for ChIP: anti-p300, IgG control.

  • Protein A/G magnetic beads.

  • Wash buffers of increasing stringency.

  • Elution buffer.

  • Proteinase K and RNase A.

  • DNA purification kit.

  • Primers for qPCR targeting the promoter regions of interest (e.g., promoters of genes regulated by APC/C substrates like p21).

Procedure:

  • Cross-link proteins to DNA in live cells using formaldehyde.

  • Quench the reaction with glycine.

  • Harvest and lyse the cells to isolate nuclei.

  • Lyse the nuclei and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

  • Pre-clear the chromatin with Protein A/G beads.

  • Incubate the chromatin with anti-p300 antibody or IgG control overnight at 4°C.

  • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Wash the beads with a series of wash buffers to remove non-specific binding.

  • Elute the complexes from the beads and reverse the cross-links by heating.

  • Treat with RNase A and Proteinase K.

  • Purify the immunoprecipitated DNA.

  • Analyze the enrichment of specific promoter regions by quantitative PCR (qPCR).

Protocol 4: Soft Agar Colony Formation Assay

Objective: To assess the effect of E1A and its mutants on anchorage-independent growth, a hallmark of cellular transformation.

Materials:

  • Cell lines to be tested (e.g., primary baby rat kidney cells).

  • Plasmids encoding E1A (wild-type or mutants) and a cooperating oncogene (e.g., activated Ras).

  • Transfection reagent.

  • Agar.

  • Cell culture medium.

  • 6-well plates.

  • Crystal violet stain.

Procedure:

  • Prepare a base layer of 0.6% agar in cell culture medium in 6-well plates and allow it to solidify.

  • Co-transfect the target cells with the E1A and Ras plasmids.

  • After 24-48 hours, trypsinize and resuspend the cells in a top layer of 0.3% agar in cell culture medium.

  • Plate the cell suspension on top of the base agar layer.

  • Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the cells with fresh medium every 3-4 days.

  • Stain the colonies with crystal violet.

  • Count the number of colonies in each well.

Visualizations

E1A_p300_APC_Pathway cluster_E1A Adenovirus E1A cluster_p300 p300/CBP cluster_APC APC/C Complex cluster_Transformation Cellular Transformation E1A E1A p300 p300/CBP E1A->p300 Binds APC APC/C E1A->APC Indirectly Inhibits Transformation Transformation E1A->Transformation Drives p300->APC Modulates Activity p300->Transformation Promotes Cdh1 Cdh1 APC->Cdh1 Activates APC->Transformation Suppresses Cdh1->APC

Caption: E1A-p300-APC/C Signaling Pathway in Transformation.

CoIP_Workflow Start Cell Lysate (with Flag-E1A) IP Immunoprecipitation (anti-Flag antibody) Start->IP Wash Wash Beads IP->Wash Elute Elution Wash->Elute Analysis Western Blot Analysis (anti-p300, anti-Cdc27) Elute->Analysis Result Detection of E1A-p300-APC/C Complex Analysis->Result

Caption: Co-Immunoprecipitation Experimental Workflow.

InVitro_Ubi_Workflow Start Combine Reagents: E1, E2, Ub, APC/C, Substrate +/- p300, +/- E1A Incubate Incubate at 30°C Start->Incubate Stop Stop Reaction (SDS sample buffer) Incubate->Stop Analyze SDS-PAGE & Western Blot (anti-Substrate antibody) Stop->Analyze Result Visualize Substrate Ubiquitination Analyze->Result

Caption: In Vitro Ubiquitination Assay Workflow.

References

Application Notes: Developing Cell-Based Reporters for APC/C and p300 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Anaphase-Promoting Complex/Cyclosome (APC/C) and the histone acetyltransferase p300 are critical regulators of cellular processes, making them key targets in therapeutic development, particularly in oncology. The APC/C is a large E3 ubiquitin ligase that controls cell cycle progression by targeting specific proteins for proteasomal degradation.[1][2] Its activity is tightly regulated by co-activators like Cdc20 and Cdh1.[3][4] p300, along with its close paralog CBP, is a transcriptional co-activator that regulates gene expression by acetylating histones and other proteins, thereby remodeling chromatin and influencing cellular proliferation and differentiation.[5][6]

Developing robust cell-based reporter assays is essential for high-throughput screening (HTS) of small molecule modulators of APC/C and p300. These assays provide a quantitative readout of enzyme activity within a cellular context, enabling the identification and characterization of novel drug candidates. This document provides detailed principles and protocols for establishing such reporter systems.

Part 1: A Degradation-Based Reporter for APC/C Activity

The core function of the APC/C is to ubiquitinate substrates, marking them for destruction by the proteasome.[3] This reporter system leverages this activity by linking a well-characterized APC/C recognition motif (degron) to a reporter protein.

Principle of the APC/C Reporter

A fusion protein is constructed containing a degradation signal recognized by the APC/C, such as the D-box of Cyclin B1, fused to a reporter enzyme like Firefly Luciferase. In cells with active APC/C, the fusion protein is recognized, ubiquitinated, and rapidly degraded, resulting in a low reporter signal.[7] Conversely, inhibition of the APC/C prevents the degradation of the reporter protein, leading to its accumulation and a significant increase in signal.

APCC_Signaling_Pathway cluster_APC APC/C Complex APC APC/C Core Reporter Luciferase-Degron Fusion Protein APC->Reporter recognizes Degron Cdc20 Cdc20 / Cdh1 (Co-activator) Cdc20->APC activates Proteasome 26S Proteasome Reporter->Proteasome targeted to Ub Ubiquitin Ub->Reporter ubiquitinates Signal Low Luminescence Proteasome->Signal leads to Inhibitor APC/C Inhibitor Inhibitor->APC blocks HighSignal High Luminescence Inhibitor->HighSignal results in

Caption: APC/C reporter mechanism.
Experimental Workflow: APC/C Reporter Assay

Experimental_Workflow Construct 1. Design & Clone Luciferase-Degron Construct Transfect 2. Transfect Cells & Select Stable Line Construct->Transfect Plate 3. Plate Cells in 96-well Plates Transfect->Plate Treat 4. Treat with Compounds (e.g., APC/C Inhibitors) Plate->Treat Incubate 5. Incubate for Optimal Duration Treat->Incubate Lyse 6. Lyse Cells & Add Luciferase Substrate Incubate->Lyse Read 7. Measure Luminescence Lyse->Read Analyze 8. Analyze Data Read->Analyze

Caption: Workflow for APC/C reporter screening.
Data Presentation: APC/C Reporter Validation

Table 1: Luciferase Assay Results with APC/C Modulators. Hypothetical data from a stable cell line expressing the Luciferase-Degron reporter treated for 12 hours.

TreatmentConcentration (µM)Relative Light Units (RLU)Fold Change (vs. DMSO)
DMSO (Vehicle)-15,250 ± 8501.0
proTAME (APC/C Inhibitor)10125,600 ± 7,3008.2
Apcin (APC/C Inhibitor)25101,300 ± 6,1006.6
MG132 (Proteasome Inhib.)10148,900 ± 9,2009.8
Inactive Compound2516,100 ± 9801.1

Table 2: Western Blot Densitometry. Quantification of reporter protein levels from cell lysates corresponding to the treatments in Table 1.

TreatmentConcentration (µM)Reporter Protein Level (Normalized to Actin)Fold Change (vs. DMSO)
DMSO (Vehicle)-1.0 ± 0.151.0
proTAME (APC/C Inhibitor)107.9 ± 0.67.9
Apcin (APC/C Inhibitor)256.2 ± 0.56.2

Part 2: A Transcriptional Reporter for p300 Activity

p300's primary role as a transcriptional co-activator can be harnessed to create a reporter system that measures its histone acetyltransferase (HAT) activity.[8]

Principle of the p300 Reporter

This system utilizes a transcriptional reporter construct. A promoter containing multiple response elements for a transcription factor known to be co-activated by p300 (e.g., CREB, p53, TCF/LEF) is placed upstream of a Firefly Luciferase gene.[9][10][11] A second reporter, Renilla Luciferase, driven by a constitutive promoter, is co-transfected to normalize for cell number and transfection efficiency.[12] When p300 is active, it is recruited to the promoter, leading to histone acetylation, chromatin opening, and enhanced transcription of the luciferase gene. p300 inhibitors will prevent this process, causing a decrease in the luciferase signal.

p300_Signaling_Pathway cluster_nucleus Nucleus Promoter Reporter Gene Promoter (with Response Elements) Luciferase Luciferase Gene Transcription Transcription & Translation Luciferase->Transcription TF Transcription Factor (TF) TF->Promoter binds to p300 p300 p300->TF co-activates Histones Histones p300->Histones acetylates (HAT) Ac Ac Signal Upstream Signal (e.g., Wnt, cAMP) Signal->TF activates Inhibitor p300 Inhibitor Inhibitor->p300 blocks HAT activity Luminescence High Luminescence Transcription->Luminescence

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Antibody Selection for APC/C and p300 Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing western blotting for the Anaphase-Promoting Complex/Cyclosome (APC/C) and the p300 protein. Given their large size and complex nature, successful detection of these proteins requires careful antibody selection and protocol optimization.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing a signal for my APC/C subunit or p300 protein?

A weak or absent signal is a common issue when blotting for large proteins. Several factors could be the cause:

  • Poor Protein Transfer: Proteins over 150 kDa, like many APC/C subunits and p300 (~300 kDa), transfer less efficiently from the gel to the membrane.[1][2] Optimization of transfer time, voltage, and buffer composition is critical.

  • Suboptimal Antibody Concentration: The primary antibody concentration may be too low. It's important to titrate the antibody to find the optimal concentration for your specific experimental conditions.[3]

  • Low Protein Abundance: The target protein may be present at low levels in your sample. Consider loading more protein per well or enriching your sample for the protein of interest through immunoprecipitation.[3][4]

  • Incorrect Lysis Buffer: The lysis buffer used may not be efficiently extracting these nuclear and cytoplasmic proteins. Buffers containing detergents like RIPA are often recommended.[5]

  • Inactive Secondary Antibody or Substrate: Ensure your HRP-conjugated secondary antibody and ECL substrate are not expired and have been stored correctly. Sodium azide, a common preservative, inhibits HRP activity.[4]

Q2: I'm observing multiple bands in my p300 or APC/C western blot. What could be the cause?

Multiple bands can arise from several factors:

  • Protein Degradation: Large proteins are susceptible to proteolysis. The presence of multiple bands at lower molecular weights may indicate protein degradation.[6][7] Always use fresh samples and add protease inhibitors to your lysis buffer.[6][7]

  • Post-Translational Modifications (PTMs): p300 and APC/C subunits undergo various PTMs, such as phosphorylation and ubiquitination, which can cause shifts in their apparent molecular weight.[8]

  • Splice Variants or Isoforms: Some genes express multiple protein isoforms through alternative splicing, which may be detected by the antibody.[8]

  • Non-Specific Antibody Binding: The primary or secondary antibodies may be cross-reacting with other proteins in the lysate. Ensure proper blocking and antibody dilutions.[6]

  • Protein Multimerization: Inadequately reduced samples can lead to the formation of dimers or larger multimers, appearing as bands at 2x or 3x the expected molecular weight.[6]

Q3: How can I improve the transfer efficiency of large proteins like APC/C and p300?

Improving the transfer of high molecular weight (HMW) proteins is crucial for successful detection. Consider the following optimizations:

  • Gel Percentage: Use lower percentage acrylamide gels (e.g., 6-8% or gradient gels) to allow for better separation and migration of large proteins out of the gel.[9]

  • Transfer Buffer Composition:

    • Methanol: Reduce the methanol concentration in the transfer buffer to 10% or less, as high concentrations can cause protein precipitation and hinder transfer.[9][10] For PVDF membranes, methanol can sometimes be omitted entirely, but the membrane must still be activated with methanol prior to assembling the transfer stack.[9]

    • SDS: Adding a low concentration of SDS (up to 0.1%) to the transfer buffer can help large proteins elute from the gel.[9]

  • Transfer Method and Conditions:

    • Wet Transfer: Wet transfer is often recommended for HMW proteins and can be performed overnight at a lower voltage (e.g., 30V) in a cold room (4°C) to prevent overheating.[9][11]

    • Semi-Dry Transfer: While faster, semi-dry transfer may be less efficient for very large proteins. If using a semi-dry system, you may need to optimize the transfer time and voltage.[9][12]

  • Membrane Choice: PVDF membranes (0.45 µm pore size) are generally recommended for their higher binding capacity and mechanical strength, which is beneficial for large proteins.

Troubleshooting Guide

Below is a structured guide to troubleshoot common issues encountered during APC/C and p300 western blotting.

Problem: Weak or No Signal
Possible CauseRecommended Solution
Inefficient Protein Transfer Use lower percentage acrylamide gels (6-8%). Reduce methanol in transfer buffer to ≤10%. Add 0.02-0.1% SDS to the transfer buffer. Use a wet transfer system, potentially overnight at 4°C with low voltage.[2][9] Confirm transfer with Ponceau S staining.
Low Protein Abundance Increase the amount of total protein loaded per lane (up to 50 µg).[13] Perform immunoprecipitation to enrich the target protein. Use a positive control lysate known to express the protein.[3]
Suboptimal Antibody Dilution Titrate the primary antibody to determine the optimal concentration. Increase the primary antibody incubation time (e.g., overnight at 4°C).[3]
Ineffective Lysis Buffer Use a robust lysis buffer such as RIPA, and ensure it contains fresh protease and phosphatase inhibitors.[5][14][15] Sonicate the lysate to shear DNA and reduce viscosity.[15]
Inactive Reagents Use fresh secondary antibody and ECL substrate. Ensure buffers are not contaminated and are at the correct pH.[4]
Problem: High Background
Possible CauseRecommended Solution
Insufficient Blocking Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Use 5% non-fat dry milk or 5% BSA in TBST as the blocking agent. Some antibodies perform better in one over the other.[8]
Antibody Concentration Too High Decrease the concentration of the primary and/or secondary antibody.[16]
Inadequate Washing Increase the number and duration of wash steps after antibody incubations. Use a wash buffer containing a detergent like 0.1% Tween-20.[4]
Membrane Dried Out Ensure the membrane remains submerged in buffer during all incubation and wash steps.[4]
Problem: Multiple or Non-Specific Bands
Possible CauseRecommended Solution
Protein Degradation Prepare fresh lysates and always add a protease inhibitor cocktail. Keep samples on ice.[6][7]
Non-Specific Antibody Binding Increase the stringency of washes (longer duration, more changes). Optimize the blocking buffer and primary antibody dilution.[17]
Post-Translational Modifications Consult literature (e.g., UniProt) for known modifications that could alter the protein's molecular weight.[8][18]
Sample Overload Reduce the amount of protein loaded per lane to minimize non-specific interactions.[7]

Antibody Selection for APC/C and p300

Choosing a well-validated antibody is critical for successful western blotting. Below are tables summarizing key information for selecting antibodies for APC/C subunits and p300.

Recommended p300 Antibodies for Western Blotting
Host SpeciesClonalityRecommended DilutionVendor Information (Example)
RabbitPolyclonal1:500Proteintech (20695-1-AP)[19]
MouseMonoclonalVariesNovus Biologicals (NB100-616)[13]
RabbitMonoclonalVariesThermo Fisher Scientific (Invitrogen)[20]
Recommended APC/C Subunit Antibodies for Western Blotting
Target SubunitHost SpeciesClonalityRecommended DilutionVendor Information (Example)
APC (general)RabbitPolyclonal1:1000Cell Signaling Technology (#2504)[21]
APC (general)MouseMonoclonal1 µg/mLNovus Biologicals (NB100-91662)[22][23]
Cdh1VariesVariesVariesMultiple vendors
Cdc20VariesVariesVariesMultiple vendors

Note: The optimal dilution for any antibody is application- and sample-specific and should be determined experimentally by the user.

Detailed Experimental Protocol: Western Blotting for High Molecular Weight Proteins

This protocol is optimized for the detection of large proteins like APC/C subunits and p300.

1. Cell Lysis and Protein Extraction

  • Prepare a lysis buffer suitable for nuclear and cytoplasmic proteins. A common choice is RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[5]

    • RIPA Buffer Recipe (example): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA. Add inhibitors immediately before use.

  • Wash cells with ice-cold PBS, then add lysis buffer.[15]

  • Scrape adherent cells and collect the lysate.[15]

  • Incubate on ice for 30 minutes, followed by sonication to shear DNA and ensure complete lysis.[15]

  • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]

  • Collect the supernatant containing the soluble proteins. Determine protein concentration using a BCA assay.

2. SDS-PAGE

  • Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[24]

  • Load 20-50 µg of total protein per lane into a low-percentage (e.g., 4-8% Tris-acetate or 6% Tris-glycine) polyacrylamide gel.[2][13]

  • Run the gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom.[2] Keep the electrophoresis apparatus cool to prevent band distortion.[2]

3. Protein Transfer

  • Equilibrate the gel in transfer buffer for 10-15 minutes.

    • Transfer Buffer Recipe (for HMW proteins): 25 mM Tris, 192 mM Glycine, 10% Methanol, and 0.05% SDS.

  • Activate a PVDF membrane in 100% methanol for 15-30 seconds, then rinse in deionized water and equilibrate in transfer buffer.[2]

  • Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge).

  • Perform a wet transfer at 100V for 2-3 hours or at 30V overnight, ensuring the tank is kept cold (e.g., in a 4°C cold room with an ice pack).[11][23]

4. Immunoblotting

  • After transfer, check transfer efficiency by staining the membrane with Ponceau S.

  • Block the membrane in 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for at least 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle rocking.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

5. Detection

  • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

Visualized Workflows and Logic

// Nodes SamplePrep [label="Sample Preparation\n(Lysis & Quantification)", fillcolor="#F1F3F4", fontcolor="#202124"]; SDSPAGE [label="SDS-PAGE\n(Low % Gel)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transfer [label="Protein Transfer\n(Wet, Optimized Buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Blocking [label="Blocking\n(1-2h RT or O/N 4°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; PrimaryAb [label="Primary Antibody Incubation\n(Overnight 4°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; SecondaryAb [label="Secondary Antibody Incubation\n(1h RT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Detection [label="Detection\n(ECL Substrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SamplePrep -> SDSPAGE; SDSPAGE -> Transfer; Transfer -> Blocking; Blocking -> PrimaryAb; PrimaryAb -> SecondaryAb [label="Wash x3"]; SecondaryAb -> Detection [label="Wash x3"]; Detection -> Analysis; } caption="Figure 1. Optimized Western Blot Workflow for Large Proteins."

// Nodes Start [label="Problem with WB Signal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

NoSignal [label="Weak or No Signal", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HighBg [label="High Background", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MultiBands [label="Multiple Bands", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

CheckTransfer [label="Check Transfer Efficiency\n(Ponceau S)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeAb [label="Optimize Ab Dilution\n& Incubation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreaseProtein [label="Increase Protein Load", fillcolor="#4285F4", fontcolor="#FFFFFF"];

ImproveBlocking [label="Improve Blocking\n(Time, Agent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreaseWashes [label="Increase Washes", fillcolor="#4285F4", fontcolor="#FFFFFF"];

CheckDegradation [label="Check for Degradation\n(Use fresh lysate + inhibitors)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TitratePrimaryAb [label="Titrate Primary Ab", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> NoSignal [label="Yes"]; Start -> HighBg [label="Yes"]; Start -> MultiBands [label="Yes"];

NoSignal -> CheckTransfer; NoSignal -> OptimizeAb; NoSignal -> IncreaseProtein;

HighBg -> ImproveBlocking; HighBg -> IncreaseWashes;

MultiBands -> CheckDegradation; MultiBands -> TitratePrimaryAb; } caption="Figure 2. Troubleshooting Decision Tree for Western Blotting."

References

Troubleshooting low efficiency in co-immunoprecipitation of APC/C-p300

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low efficiency in the co-immunoprecipitation (Co-IP) of the Anaphase-Promoting Complex/Cyclosome (APC/C) and the transcriptional co-activator p300.

Troubleshooting Guide: Low Co-immunoprecipitation Efficiency

Low efficiency in pulling down the APC/C-p300 complex is a common challenge. This guide provides a systematic approach to identify and resolve potential issues in your experimental workflow.

Question: I am not detecting the co-immunoprecipitated protein (prey) after pulling down my protein of interest (bait). What are the possible causes and solutions?

Answer:

There are several potential reasons for the lack of a co-immunoprecipitation signal. The following troubleshooting steps, summarized in the table below, will help you pinpoint the issue. It is crucial to include proper controls in your experiment to correctly diagnose the problem.[1]

Observation Potential Cause Recommended Solution
No bait protein in the IP fraction - Inefficient immunoprecipitation of the bait protein.[1] - Bait protein is insoluble or degraded.[1] - Antibody is not suitable for IP.- Optimize the IP of the bait protein first. - Test different lysis buffers and conditions to ensure bait solubility.[1] - Add protease inhibitors to the lysis buffer.[2] - Verify that the antibody is validated for immunoprecipitation.
Bait protein is present, but no prey protein in the IP fraction - The interaction between the bait and prey is weak or transient.[3] - Harsh washing conditions are disrupting the interaction.[3] - The prey protein is not expressed or is at very low levels. - The antibody epitope is blocking the interaction site.- Use a gentler lysis buffer with non-ionic detergents.[4] - Reduce the number of washes or the salt concentration in the wash buffer.[3] - Confirm prey protein expression in the input lysate via Western blot. - Try a different antibody that recognizes a different epitope on the bait protein.
Prey protein is present in the negative control lane - Non-specific binding of the prey protein to the beads or the antibody.[1]- Pre-clear the lysate with beads before adding the primary antibody. - Increase the stringency of the wash buffer.[1] - Use low-binding microcentrifuge tubes.[1]

Logical Troubleshooting Workflow

This diagram illustrates a step-by-step process to troubleshoot your low-efficiency Co-IP experiment.

TroubleshootingWorkflow Co-IP Troubleshooting Logic start Start: Low Co-IP Efficiency check_input Check Input: Is Bait Protein Expressed? start->check_input check_ip Check IP: Is Bait Protein Pulled Down? check_input->check_ip Yes optimize_lysis Optimize Lysis Buffer (e.g., detergent, salt) check_input->optimize_lysis No check_prey_expression Check Input: Is Prey Protein Expressed? check_ip->check_prey_expression Yes optimize_ip Optimize IP Conditions (Antibody, Beads, Incubation) check_ip->optimize_ip No check_interaction Weak or No Interaction Suspected check_prey_expression->check_interaction Yes fail Re-evaluate Hypothesis check_prey_expression->fail No optimize_wash Optimize Wash Conditions (Stringency, Number of washes) check_interaction->optimize_wash check_background High Background/Non-specific Binding? preclear Implement Pre-clearing Step check_background->preclear Yes reverse_ip Consider Reverse IP check_background->reverse_ip No optimize_lysis->check_input optimize_ip->check_ip optimize_wash->check_background preclear->reverse_ip success Successful Co-IP reverse_ip->success

Caption: A flowchart to guide researchers in systematically troubleshooting low Co-IP efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the known interaction between APC/C and p300?

A1: The Anaphase-Promoting Complex/Cyclosome (APC/C) interacts with the transcriptional co-activators CBP and p300. This interaction is mediated through the APC5 and APC7 subunits of the APC/C complex.[2][5] This interaction plays a significant role in the regulation of transcription and cell cycle progression.[2][5] Specifically, the binding of APC/C to p300 can stimulate the intrinsic acetyltransferase activity of p300.[6]

Q2: Which antibodies are recommended for APC/C and p300 Co-IP?

A2: The choice of antibody is critical for a successful Co-IP experiment. It is essential to use antibodies that are validated for immunoprecipitation.

  • For p300: Several vendors offer monoclonal and polyclonal antibodies that have been validated for IP.[7][8] It is advisable to choose an antibody that recognizes an epitope that is not involved in the interaction with APC/C.

  • For APC/C: As APC/C is a large multi-subunit complex, antibodies typically target individual subunits. Antibodies against subunits known to be involved in the interaction, such as APC5 and APC7, or other core subunits like APC3 (CDC27), can be used.[9][10]

Q3: What is the optimal lysis buffer for preserving the APC/C-p300 interaction?

A3: A gentle lysis buffer is recommended to maintain the integrity of the protein complex. A modified RIPA buffer without harsh ionic detergents like SDS is often a good starting point.[3][11] Consider using a buffer with a non-ionic detergent like NP-40 or Triton X-100. The ideal buffer composition should be empirically determined.

Recommended Starting Lysis Buffer Composition:

ComponentConcentrationPurpose
Tris-HCl (pH 7.4-8.0)20-50 mMBuffering agent
NaCl100-150 mMMaintain ionic strength
EDTA1 mMChelating agent
Non-ionic Detergent (e.g., NP-40)0.5-1.0% (v/v)Solubilize proteins
Protease Inhibitor Cocktail1XPrevent protein degradation
Phosphatase Inhibitor Cocktail1XPrevent dephosphorylation

Q4: How can I optimize the washing steps to reduce background without losing the interaction?

A4: Washing steps are a delicate balance between removing non-specific binders and preserving the specific protein-protein interaction.

  • Number of Washes: Start with 3-4 washes. If the background is high, you can increase the number of washes.[12]

  • Wash Buffer Composition: The wash buffer should be less stringent than the lysis buffer. Often, the lysis buffer with a lower detergent concentration is used. The salt concentration can be optimized; increasing the NaCl concentration (up to 500 mM) can help reduce non-specific ionic interactions.[12]

  • Incubation Time: Keep wash steps brief to minimize the dissociation of the complex.

Q5: What are the best elution methods for the APC/C-p300 complex?

A5: The choice of elution buffer depends on the downstream application.

  • For Western Blotting: Elution with a denaturing buffer like Laemmli sample buffer is common as it effectively dissociates the complex for SDS-PAGE.[7]

  • For Mass Spectrometry or Functional Assays: A non-denaturing elution method is preferred to preserve the integrity of the complex. Options include using a low-pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0) or a high-salt buffer.[13] The low-pH eluate should be neutralized immediately.

Experimental Protocols

Optimized Co-immunoprecipitation Protocol for APC/C-p300

This protocol is a synthesized guideline based on established Co-IP procedures and knowledge of the APC/C-p300 interaction. Optimization may be required for your specific cell type and experimental conditions.

1. Cell Lysis

  • Harvest cells and wash once with ice-cold PBS.

  • Lyse the cell pellet with a gentle lysis buffer (see recommended composition in the FAQs) on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to a new pre-chilled tube. This is your whole-cell lysate.

2. Pre-clearing the Lysate (Optional but Recommended)

  • Add 20-30 µL of Protein A/G beads to 1-2 mg of whole-cell lysate.

  • Incubate on a rotator for 1 hour at 4°C.

  • Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

3. Immunoprecipitation

  • Add 2-5 µg of the primary antibody (anti-p300 or anti-APC subunit) to the pre-cleared lysate.

  • Incubate on a rotator for 2-4 hours or overnight at 4°C.

  • Add 30-50 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.

  • Incubate on a rotator for an additional 1-2 hours at 4°C.

4. Washing

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

  • Discard the supernatant and wash the beads 3-4 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with 0.1-0.5% NP-40 and 150-300 mM NaCl).

  • After the final wash, carefully remove all supernatant.

5. Elution

  • For Western Blot: Resuspend the beads in 30-50 µL of 2X Laemmli sample buffer and boil for 5-10 minutes.

  • For Mass Spectrometry: Elute the complex by incubating the beads with 50-100 µL of 0.1 M glycine (pH 2.5) for 5-10 minutes at room temperature. Neutralize the eluate with 1.5 M Tris-HCl (pH 8.8).

6. Analysis

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both the bait and expected prey proteins.

Signaling Pathway and Experimental Workflow Diagrams

APC/C-p300 Interaction in Cell Cycle Regulation

The following diagram illustrates the role of the APC/C-p300 interaction in the context of cell cycle control. The APC/C, an E3 ubiquitin ligase, is a key regulator of mitosis.[14][15] Its interaction with the co-activator p300 influences transcriptional programs that are crucial for cell cycle progression.[13][16]

APC_p300_Pathway APC/C-p300 Signaling in Cell Cycle cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M Mitosis G2->M M->G1 p300 p300/CBP (Transcriptional Co-activator) APCC APC/C (E3 Ubiquitin Ligase) p300->APCC Interacts with (APC5/APC7) Transcription Transcription of Cell Cycle Regulators p300->Transcription Activates Proteasomal_Degradation Proteasomal Degradation of Mitotic Proteins APCC->Proteasomal_Degradation Mediates Transcription->G1 Regulates G1/S Transition Proteasomal_Degradation->M Drives Mitotic Exit

Caption: A diagram showing the interaction of APC/C and p300 in regulating cell cycle events.

Co-immunoprecipitation Experimental Workflow

This diagram outlines the key steps in a Co-IP experiment designed to investigate the APC/C-p300 interaction.

CoIP_Workflow APC/C-p300 Co-IP Experimental Workflow start Start: Cell Culture lysis Cell Lysis (Gentle Buffer) start->lysis preclear Pre-clearing Lysate (with Beads) lysis->preclear ip Immunoprecipitation (Incubate with Primary Antibody) preclear->ip capture Capture Complex (Add Protein A/G Beads) ip->capture wash Washing Steps (Remove Non-specific Binders) capture->wash elution Elution (Denaturing or Non-denaturing) wash->elution analysis Analysis (Western Blot / Mass Spec) elution->analysis end End: Interaction Confirmed/Denied analysis->end

Caption: A schematic of the experimental workflow for co-immunoprecipitating APC/C and p300.

References

Strategies to improve the yield and purity of the APC/C-p300 complex

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for improving the yield and purity of the Anaphase-Promoting Complex/Cyclosome (APC/C) and p300 histone acetyltransferase (HAT) complex.

Frequently Asked Questions (FAQs)

Q1: What is the significance of studying the APC/C-p300 complex?

A1: The APC/C is a crucial E3 ubiquitin ligase that regulates cell cycle progression, while p300 is a master transcriptional co-activator and histone acetyltransferase.[1][2] The interaction between APC/C and p300 is vital for coordinating cell cycle events with gene transcription.[1][2] Specifically, subunits of the APC/C, such as APC5 and APC7, can interact with and stimulate the acetyltransferase activity of p300.[3] Understanding the structure and function of this complex is critical for developing therapeutics targeting cancers and other diseases where cell cycle and transcription are dysregulated.

Q2: Which expression system is best for producing the APC/C-p300 complex?

A2: Due to the large size and multi-subunit nature of both the APC/C (approximately 1.5 MDa with over a dozen subunits) and p300, a eukaryotic expression system is highly recommended.[4] Baculovirus-infected insect cells (e.g., Sf9 or High Five™) are a common choice for expressing large, complex eukaryotic proteins and have been successfully used for recombinant human APC/C expression.[4] Mammalian cells (e.g., HEK293 or CHO) are another excellent option that can ensure proper protein folding and post-translational modifications (PTMs), which are often critical for the function and interaction of these proteins.

Q3: What affinity tags are recommended for purifying the APC/C-p300 complex?

A3: For a large and potentially transient complex like APC/C-p300, a tandem affinity purification (TAP) strategy is highly effective.[5] This involves fusing a dual tag (e.g., Protein A and Calmodulin Binding Peptide, or Strep-tag® II and FLAG-tag) to one of the bait proteins (either a subunit of APC/C or p300).[5][6] The two-step purification process significantly enhances the purity of the isolated complex. Single tags like FLAG®, HA, or His-tags can also be used, particularly for initial co-immunoprecipitation (co-IP) experiments to confirm the interaction.

Q4: How can I maintain the integrity of the complex during purification?

A4: Maintaining the integrity of large protein complexes requires gentle handling and optimized buffer conditions. Key considerations include:

  • Lysis: Avoid harsh methods like sonication, which can generate heat and shear forces that disrupt interactions. Dounce homogenization or gentle enzymatic lysis is preferred.[7]

  • Temperature: Perform all steps at 4°C to minimize protease activity and complex dissociation.[1]

  • Buffer Composition: The lysis, wash, and elution buffers should be optimized for pH, ionic strength, and the inclusion of stabilizing agents like glycerol and non-denaturing detergents (e.g., NP-40 or Triton X-100 at low concentrations).[1][8]

  • Speed: Work quickly to minimize the time the complex is in a dilute lysate, which can favor dissociation.[1]

Troubleshooting Guides

Low Yield
Problem Possible Cause Solution
No or low expression of target proteins. Inefficient transfection/infection or codon usage issues.Optimize transfection/infection protocols. For recombinant expression, use codon-optimized genes for the chosen expression system.
Complex dissociation during purification. Harsh lysis conditions, suboptimal buffer composition, or prolonged incubation times.Use gentle lysis methods (e.g., Dounce homogenization). Optimize buffer pH, salt concentration, and consider adding stabilizing agents like glycerol. Minimize purification time.[1][9]
Inefficient capture by affinity resin. Affinity tag is inaccessible or has been cleaved.Consider moving the tag to the other terminus of the protein or using a different bait protein. Include protease inhibitors in all buffers.[10]
Protein loss during wash steps. Wash buffer is too stringent.Decrease the salt or detergent concentration in the wash buffer. Reduce the number and duration of wash steps.[9]
Low Purity
Problem Possible Cause Solution
High background of non-specific proteins. Insufficient washing or non-specific binding to the resin.Increase the number of wash steps and the stringency of the wash buffer (e.g., slightly increase salt or detergent concentration). Pre-clear the lysate with beads alone before adding the antibody.[9]
Co-purification of chaperones. The complex is not properly folded or is unstable.Optimize expression conditions (e.g., lower temperature, reduced induction). Consider co-expressing molecular chaperones.
Contamination with abundant cellular proteins. Inefficient initial clarification of the lysate.Ensure complete cell lysis and perform a high-speed centrifugation step to pellet all cellular debris and aggregates before starting the affinity purification.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Verify APC/C-p300 Interaction

This protocol is designed to confirm the interaction between APC/C and p300 from cell lysates.

Materials:

  • Cells expressing endogenous or tagged APC/C and p300.

  • Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitor cocktails immediately before use.

  • Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40.

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or 2x Laemmli sample buffer.

  • Antibody against a specific APC/C subunit (e.g., APC3/CDC27) or p300.

  • Protein A/G magnetic beads.

Procedure:

  • Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cell pellet in Co-IP Lysis Buffer on ice for 30 minutes with gentle agitation.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing (Optional): Add 20 µL of Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the primary antibody (2-5 µg) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture: Add 30 µL of equilibrated Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold Wash Buffer.

  • Elution: Elute the protein complex by resuspending the beads in 50 µL of Elution Buffer and incubating for 5-10 minutes. For western blot analysis, elute directly in 2x Laemmli sample buffer and boil for 5 minutes.

  • Analysis: Analyze the eluate by SDS-PAGE and western blotting using antibodies against the bait protein and the expected interacting partners.

Tandem Affinity Purification (TAP) for High-Purity APC/C-p300 Complex

This protocol is for obtaining a highly pure complex for downstream applications such as mass spectrometry or enzymatic assays. A C-terminal TAP tag on a core APC/C subunit (e.g., APC4) is assumed.

Materials:

  • Cell line stably expressing TAP-tagged APC4.

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% NP-40, 5% glycerol, protease inhibitors.

  • IgG Binding Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% NP-40.

  • TEV Cleavage Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 mM EDTA, 1 mM DTT.

  • Calmodulin Binding Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM Mg-acetate, 1 mM imidazole, 2 mM CaCl₂, 0.1% NP-40, 10 mM β-mercaptoethanol.

  • Calmodulin Elution Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM Mg-acetate, 1 mM imidazole, 2 mM EGTA, 0.1% NP-40, 10 mM β-mercaptoethanol.

  • IgG Sepharose beads and Calmodulin Affinity Resin.

  • TEV protease.

Procedure:

  • Cell Lysis and Clarification: As described in the Co-IP protocol, using the TAP Lysis Buffer.

  • First Affinity Purification (IgG):

    • Incubate the clarified lysate with equilibrated IgG Sepharose beads for 2-4 hours at 4°C.

    • Wash the beads extensively with IgG Binding Buffer.

    • Wash the beads with TEV Cleavage Buffer.

  • TEV Cleavage:

    • Resuspend the beads in TEV Cleavage Buffer containing TEV protease.

    • Incubate for 2 hours at 16°C or overnight at 4°C to release the complex from the beads.

  • Second Affinity Purification (Calmodulin):

    • Collect the eluate from the TEV cleavage step and add CaCl₂ to a final concentration of 2 mM.

    • Incubate this with equilibrated Calmodulin Affinity Resin for 1-2 hours at 4°C.

    • Wash the resin with Calmodulin Binding Buffer.

  • Elution:

    • Elute the purified complex with Calmodulin Elution Buffer.

  • Analysis and Storage:

    • Analyze the purity of the complex by SDS-PAGE and silver staining or mass spectrometry.

    • For storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.

Quantitative Data Summary

The following table provides an illustrative example of expected yield and purity from a TAP purification of the APC/C-p300 complex from 1x10⁹ cells. Actual results may vary depending on expression levels and experimental conditions.

Purification Step Total Protein (mg) Target Complex (µg) Purity (%) Yield (%)
Clarified Lysate 500~50<0.01100
IgG Eluate (after TEV) 1.5~35~2.370
Calmodulin Eluate 0.05~25>5050

Visualizations

Signaling Pathway of APC/C-p300 Interaction

APC_p300_Pathway cluster_APC APC/C Holoenzyme APC_core APC/C Core Subunits APC5 APC5 p300 p300/CBP APC5->p300 Binds & Activates APC7 APC7 APC7->p300 Binds & Activates Histones Histones p300->Histones HAT Activity Transcription Transcriptional Regulation Acetylation Acetylation Histones->Acetylation Acetylation->Transcription Promotes

Caption: Interaction between APC/C subunits and p300, leading to transcriptional regulation.

Experimental Workflow for Tandem Affinity Purification

TAP_Workflow Start Start: Cells expressing TAP-tagged APC/C subunit Lysis Cell Lysis & Clarification Start->Lysis IgG_Purification 1. IgG Affinity Chromatography Lysis->IgG_Purification TEV_Cleavage TEV Protease Cleavage IgG_Purification->TEV_Cleavage Calmodulin_Purification 2. Calmodulin Affinity Chromatography TEV_Cleavage->Calmodulin_Purification Elution Elution of Pure Complex Calmodulin_Purification->Elution Analysis Analysis (SDS-PAGE, Mass Spec) Elution->Analysis End End: Purified APC/C-p300 Complex Analysis->End

Caption: Workflow for Tandem Affinity Purification of the APC/C-p300 complex.

References

How to minimize non-specific binding in APC/C-p300 affinity purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers minimize non-specific binding during Anaphase-Promoting Complex/Cyclosome (APC/C) and p300 affinity purification experiments.

Troubleshooting Guide

Issue: High background or multiple non-specific bands on my gel after elution.

This is a common issue in affinity purification and can arise from several factors. Below is a step-by-step guide to troubleshoot and resolve high background.

1. Inadequate Washing:

  • Problem: Insufficient or overly gentle wash steps fail to remove proteins that are weakly or non-specifically bound to the beads or the antibody.

  • Solution:

    • Increase the number of wash steps.[1]

    • Prolong the duration of each wash step.[1]

    • Increase the stringency of the wash buffer by moderately increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100).[2] Each protein complex may require its own optimized wash buffer composition.[3]

2. Non-Specific Binding to Affinity Beads:

  • Problem: Proteins in the lysate can bind directly to the affinity matrix (e.g., agarose or magnetic beads).

  • Solution:

    • Pre-clearing: Before adding the specific antibody, incubate the cell lysate with beads alone. This will capture proteins that non-specifically bind to the beads, which can then be discarded.[2][4]

    • Blocking: Pre-block the beads with a protein that is unlikely to interfere with the specific interaction, such as Bovine Serum Albumin (BSA). Incubating beads with 1-3% BSA for 1-2 hours at 4°C can be effective.[3][4]

3. Issues with Antibody Concentration:

  • Problem: Using too much primary antibody can lead to increased non-specific binding.

  • Solution: Titrate the antibody to determine the optimal concentration that maximizes the capture of the target protein while minimizing non-specific interactions.[2][4]

4. Inappropriate Lysis Buffer:

  • Problem: The lysis buffer may not be stringent enough to prevent non-specific interactions from forming or may even promote them.

  • Solution: The choice of lysis buffer is critical. For nuclear proteins, more stringent buffers like RIPA may be necessary, but these can also disrupt specific protein-protein interactions. It is often a matter of empirical testing to find the optimal balance.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider for minimizing non-specific binding in APC/C-p300 affinity purification?

A1: The most critical factors include:

  • Optimizing the wash buffer: The composition of the wash buffer, particularly the salt and detergent concentrations, is crucial for reducing non-specific interactions without disrupting the specific APC/C-p300 binding.[3][5]

  • Pre-clearing the lysate: This step removes proteins that would otherwise bind non-specifically to the affinity beads.[2][4]

  • Using the right antibody concentration: Too much antibody can increase the background signal.[2][4]

  • Blocking the beads: This prevents proteins from sticking to the bead matrix itself.[3][4]

Q2: How do I choose the right concentrations of salt and detergent for my wash buffer?

A2: The optimal concentrations are empirical and depend on the specific interaction. A common strategy is to start with a less stringent buffer and gradually increase the stringency.[2] For example, you can test a range of NaCl concentrations (e.g., 150 mM to 500 mM) and non-ionic detergent concentrations (e.g., 0.01% to 0.1% Tween-20 or Triton X-100).[1][2] It's recommended to save the wash fractions to monitor if the target protein is being eluted prematurely.[3]

Q3: Can the type of affinity beads I use affect non-specific binding?

A3: Yes, different types of beads can have different levels of non-specific binding. For example, magnetic beads are often reported to have lower background compared to agarose beads.[2] If you consistently experience high background, consider trying a different type of bead.

Q4: Should I add protease and phosphatase inhibitors to my lysis buffer?

A4: Absolutely. Adding protease and phosphatase inhibitors is essential to prevent the degradation of your target proteins and to preserve their phosphorylation status, which can be critical for protein-protein interactions. Always use freshly prepared inhibitors.[3]

Quantitative Data Summary

The following table summarizes recommended concentration ranges for key components in wash buffers to minimize non-specific binding. The optimal concentration for your specific experiment should be determined empirically.

Buffer ComponentRecommended Concentration RangePurposeCitations
Salt (e.g., NaCl) 150 mM - 500 mM (up to 2 M in some cases)Reduces non-specific ionic interactions.[2][6]
Non-ionic Detergents (e.g., Tween-20, Triton X-100) 0.01% - 0.1% (up to 2% in some cases)Reduces non-specific hydrophobic interactions.[1][2][6]
Blocking Agent (e.g., BSA) 1% - 3% (for pre-blocking beads)Prevents non-specific binding to the bead matrix.[3][4]
Additives (e.g., Glycerol) up to 50%Can help to reduce non-specific hydrophobic interactions.[6]
Additives (e.g., Arginine) 0.1 M - 1 MCan dramatically reduce host cell protein contamination.[7]
Additives (e.g., Guanidine HCl) up to 2 MA chaotropic agent that can disrupt non-specific interactions.[7]

Experimental Protocols

Optimized APC/C-p300 Affinity Purification Protocol

This protocol is a general guideline and may require optimization for your specific experimental conditions.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with fresh protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clearing:

    • Add 20-30 µL of protein A/G beads to the clarified lysate.

    • Incubate with rotation for 1 hour at 4°C.

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody against your protein of interest (e.g., anti-p300) to the pre-cleared lysate.

    • Incubate with rotation for 2-4 hours or overnight at 4°C.

    • Add 30-50 µL of pre-blocked protein A/G beads.

    • Incubate with rotation for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of optimized wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 0.1% Tween-20).

    • After the final wash, carefully remove all residual wash buffer.

  • Elution:

    • Elute the protein complexes from the beads using a suitable elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0).[8]

    • Immediately neutralize the eluate with a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5).[8]

    • Alternatively, use a non-denaturing elution method if required for downstream applications.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_wash_elute Purification cluster_analysis Downstream Analysis cell_lysis Cell Lysis clarification Clarification cell_lysis->clarification pre_clearing Pre-clearing clarification->pre_clearing add_antibody Add Primary Antibody pre_clearing->add_antibody add_beads Add Affinity Beads add_antibody->add_beads washing Washing Steps add_beads->washing elution Elution washing->elution analysis e.g., Western Blot, Mass Spec elution->analysis

Caption: Experimental workflow for APC/C-p300 affinity purification.

non_specific_binding cluster_causes Causes of Non-Specific Binding cluster_solutions Mitigation Strategies cause1 Ionic Interactions solution1 Optimize Salt Concentration cause1->solution1 cause2 Hydrophobic Interactions solution2 Add Non-ionic Detergents cause2->solution2 cause3 Binding to Beads solution3 Pre-clearing & Blocking cause3->solution3 cause4 Antibody Cross-reactivity solution4 Antibody Titration & Validation cause4->solution4

Caption: Factors contributing to non-specific binding and mitigation strategies.

References

Technical Support Center: Optimizing Cell Synchronization for Mitotic APC/C-p300 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the interaction between the Anaphase-Promoting Complex/Cyclosome (APC/C) and the transcriptional coactivator p300 during mitosis.

Frequently Asked Questions (FAQs)

Q1: What is the role of p300 in regulating the mitotic APC/C?

A1: p300, along with its paralog CBP, acts as a positive regulator of the Anaphase-Promoting Complex/Cyclosome (APC/C) during mitosis.[1] Studies have shown that p300 and CBP are associated with the active APC/C in vivo and co-immunoprecipitate with core subunits of the APC/C, as well as with its co-activators Cdc20 and Cdh1.[1] The depletion of CBP has been demonstrated to lead to an increase in the levels of APC/C substrates, such as Cyclin B and Plk1, resulting in an accumulation of cells in mitosis.[1] This suggests that p300/CBP is required for robust APC/C ubiquitination activity.[1][2] The precise mechanism by which p300/CBP positively regulates the mitotic APC/C is still under investigation.[1] The interaction between p300/CBP and the APC/C is mediated, at least in part, through the APC5 and APC7 subunits of the complex.[3]

Q2: Which cell synchronization method is best for studying the APC/C-p300 interaction in mitosis?

A2: The optimal cell synchronization method depends on the specific experimental goals. Common and effective methods include:

  • Double Thymidine Block: This method arrests cells at the G1/S boundary.[4][5] Releasing the block allows for a synchronous progression through S, G2, and into M phase.[6][7] This is a widely used and reliable method for obtaining a high percentage of synchronized cells.[6][7]

  • Thymidine-Nocodazole Block: This combines a thymidine block to synchronize cells at the G1/S boundary, followed by a release and subsequent treatment with nocodazole. Nocodazole is a microtubule-depolymerizing agent that arrests cells in prometaphase with high efficiency.[4][8][9][10] This method is particularly useful for accumulating a large population of mitotic cells.

  • Other Chemical Inhibitors: Several other chemical inhibitors can be used for mitotic arrest, such as S-Trityl-L-cysteine (STLC), an inhibitor of the mitotic kinesin Eg5, or MG132, a proteasome inhibitor that arrests cells in metaphase.[8][9]

The choice of method should consider potential off-target effects of the chemical inhibitors and the specific mitotic stage of interest.

Q3: How can I confirm the efficiency of my cell synchronization protocol?

A3: The efficiency of cell synchronization can be assessed by several methods:

  • Flow Cytometry: This is a quantitative method to determine the percentage of cells in each phase of the cell cycle based on their DNA content.

  • Microscopy: Visual inspection of the cells under a microscope can provide a qualitative assessment of the mitotic index (the proportion of cells in mitosis). Staining for DNA (e.g., with DAPI) and microtubules (e.g., with an anti-tubulin antibody) can help to identify mitotic cells and their specific stage.

  • Western Blotting: Analyzing the protein levels of cell cycle markers, such as Cyclin B1 (which accumulates in G2 and M and is degraded at anaphase) and Phospho-Histone H3 (a marker for mitosis), can confirm the cell cycle stage of the synchronized population.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Low Mitotic Index After Synchronization 1. Suboptimal concentration of the synchronizing agent (e.g., nocodazole, thymidine).2. Incorrect incubation time for the block or release.3. Cell line is resistant to the synchronization agent.4. Cells are not healthy or are at too high a confluency.1. Titrate the concentration of the synchronizing agent to determine the optimal dose for your specific cell line.2. Optimize the duration of the block and release times. This may require a time-course experiment.3. Try a different synchronization method (e.g., switch from a microtubule inhibitor to a Cdk1 inhibitor like RO-3306 for G2 arrest).[11]4. Ensure cells are healthy, sub-confluent, and actively dividing before starting the synchronization protocol.
High Levels of Cell Death 1. Prolonged exposure to the synchronizing agent can be toxic.2. The concentration of the synchronizing agent is too high.1. Reduce the incubation time with the synchronizing agent to the minimum required for effective arrest.2. Perform a dose-response experiment to find the lowest effective concentration of the agent.
Asynchronous Re-entry into the Cell Cycle After Release 1. Incomplete removal of the synchronizing agent.2. Variation in the cell population's response to the release.1. Ensure thorough washing of the cells with fresh medium to completely remove the synchronizing agent.[4]2. For some methods, like a double thymidine block, a small degree of asynchrony upon release is expected. Collect cells at different time points after release to capture the peak of mitosis.
Failure to Detect APC/C-p300 Interaction by Co-IP 1. The interaction is transient or occurs at a specific point in mitosis.2. The lysis buffer is too harsh and disrupts the protein-protein interaction.3. The antibody used for immunoprecipitation is not efficient or is binding to an epitope that is masked by the interaction.4. Insufficient amount of mitotic cell lysate.1. Perform a time-course experiment, collecting cells at different points after release from a synchronous block to identify the window of interaction.2. Use a milder lysis buffer (e.g., containing non-ionic detergents like NP-40 or Triton X-100) and include protease and phosphatase inhibitors.3. Use a high-quality antibody validated for immunoprecipitation.[12] Consider using a polyclonal antibody or a different monoclonal antibody that targets a different epitope.[13]4. Start with a sufficient number of synchronized mitotic cells to increase the concentration of the target proteins.
High Background in Co-IP/Western Blot 1. Non-specific binding of proteins to the beads or antibody.2. Insufficient washing of the immunoprecipitate.3. Antibody cross-reactivity.1. Pre-clear the lysate with beads before adding the primary antibody to reduce non-specific binding.[13]2. Increase the number and stringency of washes. Consider adding a small amount of detergent to the wash buffer.3. Ensure the specificity of both the primary and secondary antibodies used for Western blotting.

Quantitative Data Summary

Synchronization Method Typical Synchrony Achieved Cell Cycle Arrest Point Commonly Used Cell Lines
Double Thymidine Block>90% in S phaseG1/S BoundaryHeLa, U2OS, RPE1
Nocodazole Treatment>80% in M phasePrometaphaseHeLa, K562
Thymidine-Nocodazole Block>90% in M phasePrometaphaseU2OS
RO-3306 (Cdk1 inhibitor)~80% in G2 phaseG2/M TransitionRPE1, HeLa
Aphidicolin~80% in S phaseEarly S PhaseRPE1

Note: The efficiency of synchronization can vary depending on the cell line, its passage number, and experimental conditions. Optimization is always recommended.

Experimental Protocols

Protocol 1: Cell Synchronization using Double Thymidine Block

This protocol is adapted from established methods for synchronizing HeLa cells at the G1/S boundary.[6][7][14]

Materials:

  • HeLa cells

  • Complete DMEM medium (supplemented with 10% FBS and penicillin/streptomycin)

  • Thymidine stock solution (100 mM in sterile water)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Day 1: Seed HeLa cells in a culture dish at a density that will allow them to be approximately 30-40% confluent after 24 hours.

  • Day 2 (First Thymidine Block): Add thymidine to the culture medium to a final concentration of 2 mM. Incubate the cells for 18 hours.

  • Day 3 (Release): Aspirate the thymidine-containing medium. Wash the cells twice with pre-warmed PBS and once with pre-warmed complete medium. Add fresh, pre-warmed complete medium and incubate for 9 hours.

  • Day 3 (Second Thymidine Block): Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours.

  • Day 4 (Release into Mitosis): Aspirate the thymidine-containing medium. Wash the cells twice with pre-warmed PBS and once with pre-warmed complete medium. Add fresh, pre-warmed complete medium.

  • Cells will now proceed synchronously through the cell cycle. For mitotic cells, harvest them at various time points after the release (e.g., 8, 10, 12 hours). The optimal time should be determined empirically for your specific cell line and conditions.

Protocol 2: Co-Immunoprecipitation (Co-IP) of APC/C and p300 from Mitotic Cells

This protocol provides a general framework for performing Co-IP to detect protein-protein interactions.[13][15][16]

Materials:

  • Synchronized mitotic cell pellet

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

  • Primary antibody against the "bait" protein (e.g., anti-p300 or anti-APC3)

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., Co-IP Lysis Buffer with a lower detergent concentration)

  • Elution Buffer (e.g., 1X Laemmli sample buffer)

Procedure:

  • Cell Lysis: Resuspend the mitotic cell pellet in ice-cold Co-IP Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. Pellet the beads and discard them. This step reduces non-specific binding.

  • Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

  • Capture of Immune Complexes: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C on a rotator.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elution: After the final wash, remove all supernatant and resuspend the beads in Elution Buffer. Boil the samples at 95-100°C for 5-10 minutes to release the protein complexes from the beads.

  • Analysis: Pellet the beads and collect the supernatant. Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the "prey" protein (e.g., anti-APC3 if p300 was the bait) and the "bait" protein as a positive control.

Visualizations

APC_C_Regulation cluster_Mitosis Mitosis Cdk1_CyclinB Cdk1-Cyclin B APC_C_inactive APC/C (inactive) Cdk1_CyclinB->APC_C_inactive Phosphorylation APC_C_active_Cdc20 APC/C-Cdc20 (active) APC_C_inactive->APC_C_active_Cdc20 Cdc20 binding Securin_CyclinB Securin, Cyclin B APC_C_active_Cdc20->Securin_CyclinB Ubiquitination & Degradation APC_C_active_Cdh1 APC/C-Cdh1 (active) Mitotic_Exit Mitotic Exit APC_C_active_Cdh1->Mitotic_Exit Substrate Degradation p300_CBP p300/CBP p300_CBP->APC_C_active_Cdc20 Positive Regulation SAC Spindle Assembly Checkpoint (SAC) SAC->APC_C_active_Cdc20 Inhibition Anaphase Anaphase Anaphase->APC_C_active_Cdh1 Cdh1 activation

Caption: Regulation of the Anaphase-Promoting Complex/Cyclosome (APC/C) during mitosis.

Experimental_Workflow start Start: Asynchronous Cell Culture sync Cell Synchronization (e.g., Double Thymidine Block) start->sync release Release from Block & Harvest Mitotic Cells sync->release lysis Cell Lysis release->lysis co_ip Co-Immunoprecipitation (e.g., anti-p300) lysis->co_ip analysis SDS-PAGE & Western Blot Analysis (Probe for APC/C subunits) co_ip->analysis end End: Confirm Interaction analysis->end

Caption: Experimental workflow for studying the APC/C-p300 interaction.

References

How to control for p300 auto-acetylation in functional assays with APC/C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing functional assays involving the p300 acetyltransferase and the Anaphase-Promoting Complex/Cyclosome (APC/C). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you control for p300 auto-acetylation and navigate the complexities of this experimental system.

Frequently Asked Questions (FAQs)

Q1: What is p300 auto-acetylation and why is it important in my APC/C functional assay?

A1: p300 is a histone acetyltransferase (HAT) that can catalyze the acetylation of lysine residues on itself, a process called auto-acetylation.[1][2][3] This modification is not merely a byproduct of its activity; it plays a crucial regulatory role. Auto-acetylation can modulate p300's enzymatic activity, its interaction with other proteins, and its substrate specificity.[1][2][4] In the context of an APC/C functional assay, p300 auto-acetylation can influence the ubiquitination of APC/C substrates in several ways:

  • Directly impacting p300's ability to acetylate an APC/C substrate: Acetylation of a substrate can alter its recognition by the APC/C.

  • Altering p300's interaction with APC/C subunits: p300 has been shown to interact with APC/C components like APC5 and APC7.[5][6][7] Auto-acetylation may affect this interaction, thereby influencing APC/C's ubiquitination activity.

  • Modulating p300's own stability or recruitment to the complex.

Therefore, understanding and controlling for p300 auto-acetylation is critical for interpreting your results accurately.

Q2: How can I detect p300 auto-acetylation in my in vitro assay?

A2: p300 auto-acetylation can be detected using several methods:

  • Radiolabeling: This is a classic and sensitive method. The assay is performed in the presence of [¹⁴C]-acetyl-CoA. The reaction products are then resolved by SDS-PAGE, and the incorporation of the radiolabel into the p300 protein is detected by autoradiography.[4][8]

  • Western Blotting: You can use an antibody that specifically recognizes acetylated lysine residues (anti-acetyl-lysine antibody). After running your reaction, you can perform a Western blot on the reaction mixture and probe with this antibody to detect acetylated p300.

  • Mass Spectrometry: For a more detailed analysis, mass spectrometry can identify the specific lysine residues on p300 that are auto-acetylated.[9]

Q3: What are the known interactions between p300 and the APC/C?

A3: Studies have shown that p300 and the APC/C can form a complex.[5][10] Specifically, the APC/C subunits APC5 and APC7 have been identified as interacting directly with p300 and its homolog, CBP.[5][6][7] This interaction appears to be functionally significant, as it can stimulate the acetyltransferase activity of p300/CBP and is implicated in regulating both transcription and cell cycle progression.[6][7] It is important to consider that this interaction might be regulated by post-translational modifications, including p300 auto-acetylation.

Troubleshooting Guide

This guide addresses specific issues you might encounter when performing functional assays with p300 and APC/C.

Issue 1: High background acetylation obscuring substrate-specific signal.

  • Possible Cause: Uncontrolled p300 auto-acetylation.

  • Troubleshooting Steps:

    • Optimize p300 Concentration: Titrate the concentration of p300 in your assay to find the lowest concentration that gives you a robust signal for your substrate of interest while minimizing auto-acetylation.

    • Use a HAT-dead p300 Mutant: As a negative control, include a reaction with a catalytically inactive mutant of p300. This will help you distinguish between true substrate acetylation and non-specific background.

    • Pre-incubate p300 with Non-radiolabeled Acetyl-CoA: Before adding your substrate and radiolabeled acetyl-CoA, you can pre-incubate p300 with a low concentration of "cold" acetyl-CoA to allow for a basal level of auto-acetylation to occur. This can sometimes help in achieving a more consistent and lower background.

Issue 2: Inconsistent APC/C ubiquitination activity in the presence of p300.

  • Possible Cause: Variable levels of p300 auto-acetylation between experiments affecting its regulatory role on the APC/C.

  • Troubleshooting Steps:

    • Monitor p300 Auto-acetylation: In parallel with your ubiquitination assay, run a separate reaction to monitor the level of p300 auto-acetylation under the same conditions (e.g., using [¹⁴C]-acetyl-CoA or anti-acetyl-lysine Western blot). This will help you assess the consistency of p300 activity.

    • Utilize p300 Inhibitors: Small molecule inhibitors of p300 can be used to control its activity. For example, C646 is a known p300 inhibitor that competes with acetyl-CoA.[11][12] You can perform your assay in the presence and absence of the inhibitor to see if the variability is p300-dependent. Be aware that some inhibitors may have off-target effects.

    • Use a Deacetylase: The deacetylase SIRT2 has been shown to deacetylate p300.[13] Including a purified deacetylase in your reaction could help to control the levels of p300 auto-acetylation, though this adds another layer of complexity to the assay.

Issue 3: Difficulty in distinguishing between the effect of substrate acetylation and the effect of p300 auto-acetylation on APC/C activity.

  • Possible Cause: These two events are often coupled in the same reaction.

  • Troubleshooting Steps:

    • Uncouple the Reactions:

      • Step 1: Acetylate the Substrate: First, perform an in vitro acetylation reaction with your APC/C substrate and p300. Then, purify the acetylated substrate away from p300 and acetyl-CoA.

      • Step 2: Ubiquitination Assay: Use the purified acetylated substrate in a standard in vitro APC/C ubiquitination assay. This will allow you to assess the effect of substrate acetylation on its ubiquitination by the APC/C, independent of ongoing p300 activity and auto-acetylation.

    • Use Non-acetylatable Substrate Mutants: If the lysine residues on the substrate that are acetylated by p300 are known, you can mutate these lysines to arginine (which cannot be acetylated). Comparing the ubiquitination of the wild-type and mutant substrates in the presence of p300 can help to isolate the effects of substrate acetylation.

    • Compare Wild-Type and HAT-dead p300: Perform the full assay with both wild-type p300 and a HAT-dead mutant. If you see a difference in APC/C activity, it is likely due to the catalytic activity of p300 (either through substrate acetylation or auto-acetylation).

Data Presentation

Table 1: Quantitative Analysis of p300 Acetyltransferase Activity

ComponentConcentrationSubstrateAcetyl-CoAIncubation TimeIncubation TemperatureMethod of Detection
p3005 nMHistone H4-15 peptide (100 µM)20 µM ([¹⁴C]-acetyl-CoA)10 min30°CTris-Tricine SDS-PAGE and phosphorimaging[14]
p3001 µg/mlCore Histone (3.33 µg/ml)0.1 µCi [³H]-Acetyl-CoA90 min37°CScintillation counting[15]

Table 2: Components for In Vitro APC/C Ubiquitination Assay

ComponentStock ConcentrationWorking Concentration
E1 Enzyme (UBA1)5 µM100 nM
E2 Enzyme (e.g., UBCH10)25 µM0.5 - 2 µM
APC/CVariableTitrate for optimal activity
Ubiquitin10 mg/mL (1.17 mM)~100 µM
SubstrateVariable5 - 10 µM
10x Reaction Buffer10x1x (50 mM HEPES pH 8.0, 50 mM NaCl, 1 mM TCEP)
MgATP Solution100 mM10 mM

Experimental Protocols

Protocol 1: In Vitro p300 Histone Acetyltransferase (HAT) Assay (Radiometric)

This protocol is adapted from established methods to measure p300 HAT activity.[4][14]

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 20 mM HEPES, pH 7.9

    • 5 mM DTT

    • 80 µM EDTA

    • 40 µg/mL BSA

    • 100 µM Histone H4 peptide substrate

    • 5 nM purified p300 enzyme

    • ddH₂O to a final volume of 18 µL.

  • Pre-incubation: Incubate the reaction mixture at 30°C for 10 minutes.

  • Initiate the Reaction: Add 2 µL of a 1:1 mixture of ¹²C-acetyl-CoA and [¹⁴C]-acetyl-CoA to a final concentration of 20 µM.

  • Incubation: Continue to incubate at 30°C for 10 minutes. Ensure the reaction is in the linear range by performing a time-course experiment beforehand.[8]

  • Quench the Reaction: Stop the reaction by adding 10 µL of 3x SDS-PAGE loading buffer.

  • Analysis: Separate the reaction products on a Tris-Tricine SDS-PAGE gel. Dry the gel and expose it to a phosphor screen. Quantify the incorporated radioactivity using a phosphorimager.

Protocol 2: In Vitro APC/C Ubiquitination Assay

This protocol provides a general framework for an in vitro ubiquitination assay with purified components.[16][17]

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following components on ice in the order listed:

    • ddH₂O to a final volume of 25 µL

    • 2.5 µL of 10x E3 Ligase Reaction Buffer (500 mM HEPES, pH 8.0, 500 mM NaCl, 10 mM TCEP)

    • 1 µL of Ubiquitin (1.17 mM stock)

    • Substrate to a final concentration of 5-10 µM

    • 0.5 µL of E1 Enzyme (5 µM stock)

    • E2 Enzyme to a final concentration of 0.5-2 µM

    • Purified APC/C (concentration to be optimized)

  • Initiate the Reaction: Add 2.5 µL of 100 mM MgATP solution.

  • Incubation: Incubate the reaction at 37°C for 30-90 minutes. The optimal time should be determined empirically.

  • Stop the Reaction: Terminate the reaction by adding 12.5 µL of 3x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Analysis: Resolve the reaction products by SDS-PAGE and analyze by Western blotting using antibodies against your substrate and/or ubiquitin. A characteristic ladder of higher molecular weight bands indicates polyubiquitination.[16]

Visualizations

Signaling_Pathway cluster_p300 p300 Regulation cluster_APCC APC/C Pathway p300_inactive Inactive p300 p300_active Active p300 (Auto-acetylated) p300_inactive->p300_active Auto-acetylation p300_active->p300_inactive Deacetylation (e.g., SIRT2) APCC APC/C p300_active->APCC Modulation Substrate Substrate p300_active->Substrate Acetylation Ub_Substrate Ubiquitinated Substrate APCC->Ub_Substrate Ubiquitination Substrate->Ub_Substrate

Caption: A diagram illustrating the interplay between p300 auto-acetylation and the APC/C ubiquitination pathway.

Experimental_Workflow cluster_exp Experimental Design to Dissect Effects start Start with Purified Components: p300, APC/C, Substrate, Ub, E1, E2, ATP, Acetyl-CoA step1 Condition A: Full Reaction (p300 + APC/C + Substrate) start->step1 step2 Condition B: Pre-acetylated Substrate (Purified Ac-Substrate + APC/C) start->step2 step3 Condition C: HAT-dead p300 Control (p300-mut + APC/C + Substrate) start->step3 step4 Condition D: No p300 Control (APC/C + Substrate) start->step4 analysis Analyze Ubiquitination of Substrate (Western Blot) step1->analysis step2->analysis step3->analysis step4->analysis

Caption: A workflow diagram outlining an experimental strategy to differentiate the effects of substrate acetylation from other p300-mediated effects on APC/C activity.

Logical_Relationship title Troubleshooting Logic for Inconsistent APC/C Activity problem Inconsistent APC/C Ubiquitination in the presence of p300 cause1 Variable p300 Auto-acetylation? problem->cause1 cause2 Substrate Acetylation vs. Direct APC/C Modulation? problem->cause2 cause3 Assay Conditions Variable? problem->cause3 solution1 Monitor p300 auto-acetylation in parallel assays cause1->solution1 solution2 Uncouple reactions: Use pre-acetylated substrate cause2->solution2 solution3 Use non-acetylatable substrate mutants cause2->solution3 solution4 Standardize all reagent concentrations and incubation times cause3->solution4

References

Technical Support Center: Validating Off-Target Effects of APC/C and p300 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for validating the off-target effects of Anaphase-Promoting Complex/Cyclosome (APC/C) and p300 inhibitors. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to validate the off-target effects of my APC/C or p300 inhibitor?

Q2: What are the primary methods for identifying potential off-target effects?

A2: The most common and robust methods for identifying off-target effects include:

  • Cellular Thermal Shift Assay (CETSA): A biophysical assay that assesses direct target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[1][2][3][4][5]

  • Kinome Profiling: A screening method to determine the selectivity of an inhibitor against a large panel of kinases, as kinases are common off-targets for many small molecule inhibitors.

  • Chemical Proteomics (e.g., Affinity Purification-Mass Spectrometry): An unbiased approach to identify all proteins that interact with an inhibitor in a complex biological sample.[6]

Q3: My inhibitor shows a clear on-target effect in a biochemical assay, but the cellular phenotype is unexpected. Could this be due to off-target effects?

A3: Yes, this is a classic indication of potential off-target activity. Biochemical assays with purified proteins do not fully recapitulate the complex cellular environment. Factors such as inhibitor permeability, metabolism, and the presence of numerous potential off-target proteins can lead to discrepancies between biochemical and cellular results.[7] We recommend performing CETSA to confirm on-target engagement in cells and using kinome profiling or chemical proteomics to identify potential off-targets that might be responsible for the observed phenotype.

Troubleshooting Guides

Cellular Thermal Shift Assay (CETSA)
Problem Possible Cause(s) Suggested Solution(s)
No thermal shift observed for the target protein upon inhibitor treatment. 1. The inhibitor does not engage the target in the cellular environment.2. The inhibitor has low cell permeability.3. The inhibitor concentration is too low.4. The heating time is insufficient.[8]1. Confirm inhibitor activity in a biochemical assay.2. Increase inhibitor incubation time or concentration.3. Optimize the heating time and temperature gradient.4. Use a positive control compound known to bind the target.
High variability between replicates. 1. Inconsistent cell lysis.2. Uneven heating of samples.3. Inconsistent protein loading in Western blot.1. Ensure complete cell lysis using a standardized protocol (e.g., multiple freeze-thaw cycles).2. Use a PCR cycler for precise temperature control.3. Perform a careful protein quantification (e.g., BCA assay) and load equal amounts of protein for each sample. Use a loading control for normalization.[1]
Target protein is not detected or the signal is very weak. 1. Low expression of the target protein in the chosen cell line.2. Poor antibody quality.1. Select a cell line with higher expression of the target protein.2. Validate the primary antibody for specificity and sensitivity in Western blotting.
Kinome Profiling
Problem Possible Cause(s) Suggested Solution(s)
Inhibitor shows broad activity against many kinases. 1. The inhibitor is non-selective.2. The inhibitor concentration used for screening is too high.1. This may be a true result. Consider if this promiscuity aligns with the observed cellular phenotype.2. Perform a dose-response kinome screen to determine the IC50 for each potential off-target.
Discrepancy between in vitro kinase assay results and cellular activity. 1. High intracellular ATP concentration can outcompete ATP-competitive inhibitors.2. The inhibitor is a substrate for cellular efflux pumps.1. Perform kinase assays at physiological ATP concentrations (e.g., 1 mM).[9]2. Use cell lines with varying expression of efflux pumps or use efflux pump inhibitors.
False positives or false negatives in the screen. 1. Assay artifacts.2. The kinase panel is not comprehensive enough.1. Validate hits using an orthogonal assay (e.g., a different kinase assay platform).2. If a specific off-target is suspected but not in the panel, test it individually.
Affinity Purification-Mass Spectrometry (AP-MS)
Problem Possible Cause(s) Suggested Solution(s)
Low yield of purified protein-inhibitor complexes. 1. Inefficient binding of the inhibitor to the affinity resin.2. The interaction between the inhibitor and its targets is weak and lost during washing steps.1. Ensure proper immobilization of the inhibitor to the beads.2. Use a cross-linking agent to stabilize transient interactions.[10]
High background of non-specific protein binding. 1. Insufficient washing of the affinity resin.2. The inhibitor or the linker arm is "sticky."1. Increase the number and stringency of wash steps.2. Include a detergent in the wash buffers.3. Use a control experiment with an inactive analog of the inhibitor to identify non-specific binders.[11][12]
Failure to identify the known on-target protein. 1. The on-target protein is of low abundance.2. The protein was not efficiently eluted from the resin or was lost during sample preparation.1. Use a larger amount of starting material (cell lysate).2. Optimize the elution conditions.3. Ensure proper protein digestion and sample preparation for mass spectrometry.[13][14]

Quantitative Data Summary

The following table summarizes the inhibitory activity of selected p300/CBP inhibitors against their primary targets and key off-targets. This data can help researchers choose the most selective tool compounds for their studies.

InhibitorPrimary Target(s)IC50 (nM) vs. Primary Target(s)Key Off-Target(s)IC50/Kd (nM) vs. Off-Target(s)Selectivity Notes
A-485 p300/CBPp300: 9.8CBP: 2.6[15]--Potent and selective inhibitor of the p300/CBP catalytic domain.[15]
CCS1477 p300/CBP Bromodomainp300: 1.3 (Kd)CBP: 1.7 (Kd)[16]BRD4>200-fold less potent vs. BRD4[17]Highly selective for the p300/CBP bromodomain over BET bromodomains.[17]
GNE-049 p300/CBP Bromodomainp300: 2.3CBP: 1.1[18]--Potent and selective inhibitor of the p300/CBP bromodomain.[18]
Enzastaurin PKCβ6PKCα: 39PKCγ: 83PKCε: 110[19]Selective for PKCβ over other PKC isoforms.[19]

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol describes the validation of target engagement of an inhibitor in intact cells using Western blotting for detection.

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and supplements

  • Inhibitor stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the inhibitor at the desired concentration or with vehicle control for 1-2 hours at 37°C.[2]

  • Heating Step:

    • Harvest cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) using a thermal cycler. Include an unheated control.[1]

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by three cycles of rapid freezing in liquid nitrogen and thawing at room temperature.[1]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[2]

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions using a BCA assay.[2]

    • Normalize the protein concentrations of all samples.

    • Prepare samples for SDS-PAGE and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with the primary and secondary antibodies.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Normalize the intensity of each band to the unheated control (100% soluble).

    • Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[1]

Protocol 2: In Vitro Kinase Profiling

This protocol provides a general workflow for assessing the selectivity of an inhibitor against a panel of kinases.

Materials:

  • Kinase panel (commercial service or in-house)

  • Inhibitor stock solution (in DMSO)

  • Kinase reaction buffer

  • Substrate for each kinase

  • ATP (radiolabeled or for a detection system like ADP-Glo)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the inhibitor in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add the kinase, its specific substrate, and the inhibitor at various concentrations.

    • Initiate the reaction by adding ATP. The ATP concentration should ideally be close to the Km for each kinase to accurately determine the IC50.[20]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

  • Detection:

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., measure ADP production with a luminescent readout).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration against each kinase.

    • Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

    • The selectivity of the inhibitor can be represented by comparing the IC50 values for the on-target kinase versus the off-target kinases.

Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines a general workflow for identifying the protein targets and off-targets of an inhibitor.

Materials:

  • Inhibitor with a linker for immobilization or a photo-reactive cross-linking group

  • Affinity resin (e.g., NHS-activated sepharose beads)

  • Cell lysate

  • Lysis buffer

  • Wash buffer (lysis buffer with varying salt concentrations)

  • Elution buffer (e.g., low pH buffer or buffer containing a competing agent)

  • Reagents for protein digestion (e.g., trypsin)

  • Mass spectrometer

Procedure:

  • Inhibitor Immobilization:

    • Covalently attach the inhibitor to the affinity resin according to the manufacturer's instructions.

  • Affinity Purification:

    • Incubate the immobilized inhibitor with cell lysate to allow for binding of target and off-target proteins.

    • Wash the resin extensively with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the resin.

  • Protein Digestion and Mass Spectrometry:

    • Digest the eluted proteins into peptides using trypsin.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a proteomics database search engine to identify the proteins from the mass spectra.

    • Compare the list of identified proteins from the inhibitor pull-down to a control pull-down (e.g., with an inactive analog or beads alone) to identify specific interactors.

Visualizations

Signaling Pathways and Experimental Workflows

APC_C_Ubiquitination_Pathway APC_C APC/C Substrate Substrate Protein (e.g., Cyclin B, Securin) APC_C->Substrate Binds PolyUb_Substrate Polyubiquitinated Substrate APC_C->PolyUb_Substrate Ubiquitinates Cdc20_Cdh1 Cdc20/Cdh1 (Co-activators) Cdc20_Cdh1->APC_C Activates E1 E1 (Ubiquitin Activating Enzyme) E2 E2 (Ubiquitin Conjugating Enzyme) E1->E2 Activates E2->APC_C Ub Ubiquitin Ub->E1 Substrate->PolyUb_Substrate Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Degradation Degradation Proteasome->Degradation Inhibitor APC/C Inhibitor Inhibitor->APC_C Inhibits p300_Acetylation_Pathway p300 p300/CBP Histones Histones p300->Histones Acetylation Transcription_Factors Transcription Factors p300->Transcription_Factors Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300 Acetylated_Proteins Acetylated Histones & TFs Histones->Acetylated_Proteins Transcription_Factors->Acetylated_Proteins Chromatin_Remodeling Chromatin Remodeling Acetylated_Proteins->Chromatin_Remodeling Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription Inhibitor p300 Inhibitor Inhibitor->p300 Inhibits Off_Target_Validation_Workflow Start Start: Inhibitor of Interest Biochemical_Assay Biochemical Assay (On-Target Potency) Start->Biochemical_Assay CETSA Cellular Thermal Shift Assay (CETSA) (Cellular Target Engagement) Biochemical_Assay->CETSA Kinome_Profiling Kinome Profiling (Kinase Selectivity) CETSA->Kinome_Profiling AP_MS Affinity Purification-MS (Unbiased Off-Target ID) CETSA->AP_MS Data_Analysis Data Analysis & Hit Validation Kinome_Profiling->Data_Analysis AP_MS->Data_Analysis End End: Characterized Inhibitor Profile Data_Analysis->End

References

Overcoming challenges in expressing large multi-subunit complexes like APC/C-p300

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the expression of large multi-subunit protein complexes, with a specific focus on the Anaphase-Promoting Complex/Cyclosome (APC/C) co-expressed with p300.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in expressing large multi-subunit complexes like APC/C?

A1: Expressing large, multi-subunit complexes such as the 1.5-MDa APC/C presents several significant challenges. These include ensuring the correct stoichiometry of all subunits, proper folding and assembly of the complex, and maintaining its stability throughout expression and purification.[1] Low abundance and heterogeneity of native complexes often necessitate the use of recombinant expression systems, which come with their own set of optimization hurdles.[2]

Q2: Which expression system is most suitable for producing a large, multi-subunit eukaryotic complex like APC/C-p300?

A2: The Baculovirus Expression Vector System (BEVS) in insect cells is widely regarded as the most suitable platform for producing large, complex eukaryotic proteins and multi-subunit assemblies like the APC/C.[2][3][4] This is because insect cells provide a eukaryotic environment that facilitates proper protein folding and post-translational modifications (PTMs) that are often crucial for the functionality of mammalian proteins.[3][5][6] While other systems like E. coli are cost-effective and offer high yields for simpler proteins, they often fail to correctly fold large, complex eukaryotic proteins, leading to the formation of insoluble inclusion bodies.[7][8] Mammalian expression systems provide the most authentic PTMs but are typically more expensive and yield lower quantities of protein compared to BEVS.[9][10]

Q3: What is the MultiBac™ system and how does it facilitate the expression of multi-subunit complexes?

A3: The MultiBac™ system is an advanced baculovirus expression vector system specifically designed for the co-expression of multiple proteins to form complexes.[2][3] It allows for the assembly of multiple genes into a single baculovirus vector.[3] This ensures that all subunits of the complex are expressed simultaneously within the same insect cell, which can significantly improve the efficiency of complex assembly and overall yield of the intact complex.[2]

Q4: How can codon optimization impact the expression of human proteins like APC/C and p300 in insect cells?

A4: Codon optimization is a critical step for enhancing the expression of heterologous proteins. Different organisms exhibit different codon usage biases, meaning they preferentially use certain codons for specific amino acids. By synthesizing the genes with codons that are frequently used in the insect cell host, you can significantly improve translational efficiency and increase protein yield.[10][11] This can be particularly important for large genes and for ensuring the balanced expression of multiple subunits in a complex.[12]

Q5: What is the functional significance of the interaction between APC/C and p300?

A5: The interaction between the APC/C and the transcriptional co-activator p300 (and its paralog CBP) is crucial for regulating both transcription and cell cycle progression.[13][14] Specifically, the APC5 and APC7 subunits of the APC/C interact directly with CBP/p300, stimulating its intrinsic acetyltransferase activity and enhancing CBP/p300-dependent transcription.[13][15] Furthermore, CBP has been shown to be required for the full E3 ubiquitin ligase activity of the APC/C and for proper progression through mitosis.[13]

Troubleshooting Guides

Problem 1: Low or No Expression of the APC/C-p300 Complex
Possible Cause Troubleshooting Strategy
Inefficient baculovirus production or low viral titer. - Verify the integrity of the bacmid DNA by PCR and sequencing. - Optimize the transfection of insect cells with the bacmid DNA. - Amplify the virus for at least two passages (P1 to P2, then to P3) to obtain a high-titer viral stock.[6] - Accurately determine the viral titer using methods like plaque assay or qPCR.
Suboptimal infection conditions. - Determine the optimal Multiplicity of Infection (MOI) for your specific insect cell line (e.g., Sf9, High Five™) and protein complex. This often requires testing a range of MOIs (e.g., 1, 5, 10). - Harvest the cells at different time points post-infection (e.g., 48, 72, 96 hours) to identify the peak of protein expression.
Codon bias of human genes in insect cells. - Synthesize the genes for all APC/C subunits and p300 with codons optimized for expression in the chosen insect cell line (e.g., Spodoptera frugiperda for Sf9 cells).[12]
Degradation of the expressed protein. - Add protease inhibitors to the cell culture medium and lysis buffer. - Perform all purification steps at 4°C to minimize protease activity. - Consider using a baculovirus vector engineered to reduce proteolysis.
Problem 2: The Expressed Complex is Insoluble or Forms Aggregates
Possible Cause Troubleshooting Strategy
Overexpression rate is too high, leading to misfolding. - Lower the infection temperature (e.g., from 27°C to 21°C) to slow down the rate of protein synthesis, which can promote proper folding. - Use a lower MOI to reduce the overall expression level per cell.
Improper assembly of the complex. - Ensure all subunits are being co-expressed. The MultiBac™ system is highly recommended for this.[2][3] - Some subunits may require specific chaperones for proper folding. Consider co-expressing known chaperones.
Suboptimal lysis buffer composition. - Test different lysis buffers with varying pH, salt concentrations, and detergents to find conditions that favor solubility. - Include stabilizing agents like glycerol or specific ions in the lysis buffer.
Problem 3: The Purified Complex is Unstable and Dissociates
Possible Cause Troubleshooting Strategy
Harsh purification conditions. - Use gentle purification methods like tandem affinity purification (TAP) to minimize complex dissociation. - Avoid harsh elution conditions (e.g., extreme pH or high concentrations of denaturants).
Buffer conditions do not favor complex stability. - Screen different buffer conditions (pH, salt concentration, additives) to identify those that best maintain the integrity of the complex. This can be assessed by techniques like size-exclusion chromatography or native PAGE. - Add stabilizing agents such as glycerol, trehalose, or specific co-factors to the storage buffer.[6]
Presence of proteases. - Ensure protease inhibitors are present at all stages of purification and storage.

Data Presentation

Table 1: Comparison of Recombinant Protein Expression Systems for Large Multi-subunit Complexes

Expression SystemTypical YieldPost-Translational Modifications (PTMs)CostSpeedSuitability for APC/C-p300
E. coli Several grams per liter (for simple proteins)[7]NoneLowFastLow (prone to misfolding and aggregation)[8]
Yeast (P. pastoris) Several grams per liter[7]Glycosylation (high-mannose type)Low-MediumMediumModerate (may not perform all necessary PTMs)
Insect Cells (BEVS) 100 mg/L to over 1 g/L[7]Eukaryotic-like (e.g., phosphorylation, glycosylation)[3][5]Medium-HighMediumHigh (well-suited for complex, multi-subunit proteins)[2][4]
Mammalian Cells 1-5 g/L (optimized systems up to 10 g/L)[7]Authentic mammalian PTMsHighSlowVery High (best for native-like protein but lower yield and higher cost)[9][10]

Experimental Protocols

Detailed Methodology 1: Co-expression and Tandem Affinity Purification (TAP) of APC/C-p300 Complex from Insect Cells

This protocol outlines the general steps for expressing the APC/C-p300 complex using the MultiBac™ system and purifying it via a tandem affinity tag (e.g., Strep-tag II and FLAG-tag) on one of the subunits.

  • Construct Generation:

    • Clone the cDNAs for all APC/C subunits and p300 into MultiBac™ acceptor and donor vectors.

    • Fuse a tandem affinity tag (e.g., N-terminal Strep-tag II and C-terminal FLAG-tag) to one of the core APC/C subunits that is known to be stably integrated into the complex.

  • Baculovirus Generation:

    • Assemble the multigene expression cassettes into a single bacmid in E. coli DH10EMBacY cells.

    • Isolate the recombinant bacmid DNA.

    • Transfect Sf9 insect cells with the bacmid DNA to generate the initial viral stock (V0).

    • Amplify the virus to generate a high-titer stock (V1 and V2).

  • Protein Expression:

    • Infect a large-scale suspension culture of High Five™ insect cells with the high-titer baculovirus stock at an optimized MOI.

    • Incubate the culture at 27°C for 48-72 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, and a cocktail of protease inhibitors).

    • Lyse the cells by sonication or using a Dounce homogenizer on ice.

    • Clarify the lysate by ultracentrifugation.

  • First Affinity Purification (Strep-Tactin):

    • Apply the cleared lysate to a Strep-Tactin affinity column.

    • Wash the column extensively with lysis buffer.

    • Elute the complex with lysis buffer containing 2.5 mM desthiobiotin.

  • Second Affinity Purification (Anti-FLAG):

    • Incubate the eluate from the first step with anti-FLAG M2 affinity gel.

    • Wash the beads with a high-salt buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 1 mM EDTA, 10% glycerol) followed by a low-salt wash.

    • Elute the purified complex with a buffer containing 3xFLAG peptide.

  • Size-Exclusion Chromatography:

    • As a final polishing step, apply the eluate to a size-exclusion chromatography column to separate the intact complex from any smaller contaminants or dissociated subunits.

Detailed Methodology 2: In Vitro APC/C Ubiquitination Assay

This protocol describes a method to quantitatively analyze the E3 ubiquitin ligase activity of the purified APC/C-p300 complex using a fluorescently labeled substrate.[5]

  • Reaction Components:

    • Purified APC/C-p300 complex

    • E1 ubiquitin-activating enzyme

    • E2 ubiquitin-conjugating enzyme (e.g., UbcH10/Ube2C)

    • Ubiquitin

    • Fluorescently labeled substrate (e.g., a fragment of Cyclin B or Securin containing a destruction box, labeled with a fluorophore like Alexa Fluor 488)

    • ATP-regenerating system

    • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • Assay Procedure:

    • Prepare a master mix containing the reaction buffer, ATP-regenerating system, E1, E2, and ubiquitin.

    • In a microcentrifuge tube, combine the purified APC/C-p300 complex and the fluorescently labeled substrate.

    • Initiate the reaction by adding the master mix to the tube containing the APC/C and substrate.

    • Incubate the reaction at 30°C.

    • Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction for each time point by adding SDS-PAGE sample buffer.

  • Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Visualize the fluorescently labeled substrate and its ubiquitinated forms using a fluorescence scanner.

    • Quantify the decrease in the unmodified substrate band and the appearance of higher molecular weight ubiquitinated species over time to determine the rate of the reaction.

Mandatory Visualizations

experimental_workflow cluster_cloning Gene Cloning and Vector Construction cluster_virus Baculovirus Production cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis clone_apc Clone APC/C Subunit Genes multibac Assemble into MultiBac™ Vector clone_apc->multibac clone_p300 Clone p300 Gene clone_p300->multibac transfect Transfect Sf9 Insect Cells multibac->transfect amplify Amplify Viral Stock (V0 -> V2) transfect->amplify infect Infect High Five™ Cells amplify->infect incubate Incubate for 48-72h infect->incubate lysis Cell Lysis and Clarification incubate->lysis strep Strep-Tactin Affinity lysis->strep flag Anti-FLAG Affinity strep->flag sec Size-Exclusion Chromatography flag->sec sds_page SDS-PAGE & Western Blot sec->sds_page activity_assay Ubiquitination Assay sec->activity_assay

Caption: Experimental workflow for APC/C-p300 expression and purification.

apc_p300_pathway APC_C APC/C Complex p300 p300/CBP APC_C->p300 stimulates HAT activity APC5_7 APC5/APC7 Subunits APC_C->APC5_7 Ub_Ligase_Activity E3 Ubiquitin Ligase Activity APC_C->Ub_Ligase_Activity possesses p300->APC_C required for full activity HAT_Activity Histone Acetyltransferase (HAT) Activity p300->HAT_Activity possesses APC5_7->p300 interacts with Transcription Transcription CellCycle Cell Cycle Progression Transcription->CellCycle influences Substrates Cell Cycle Substrates (e.g., Cyclin B, Securin) Ub_Ligase_Activity->Substrates targets for degradation HAT_Activity->Transcription promotes Substrates->CellCycle regulates

References

How to resolve issues with protease degradation during APC/C-p300 purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers resolve issues with protease degradation during the purification of the Anaphase-Promoting Complex/Cyclosome (APC/C) and the p300 acetyltransferase.

Troubleshooting Guide: Protease Degradation

This guide is designed to help you diagnose and solve common issues related to the degradation of your APC/C-p300 complex during purification.

Q1: I'm seeing multiple lower molecular weight bands on my Western blot that react with my anti-p300 or anti-APC/C subunit antibody. What's happening?

This is a classic sign of proteolytic degradation.[1] The presence of these smaller fragments indicates that your protein complex is being cleaved by proteases released during cell lysis.[1]

Recommended Solutions:

  • Work Quickly and at Low Temperatures: Perform all purification steps at 4°C or on ice to minimize protease activity.[1][2] Slow processing times create a larger window for proteases to act.[1]

  • Use a Fresh, Broad-Spectrum Protease Inhibitor Cocktail: This is a critical first line of defense.[1][3] Ensure the cocktail is added to your lysis buffer immediately before use.[1][4] For large-scale purifications, consider the cost-effectiveness of cocktails versus individual inhibitors.[5]

  • Optimize Lysis Buffer: The composition of your lysis buffer is crucial for protein stability. Ensure the pH is optimal for your complex, typically between 7.0 and 8.0.[1] The choice of detergent can also impact stability; consider milder detergents like NP-40 or Triton X-100 before resorting to harsher ones like RIPA.[6][7]

Q2: My final purified protein yield is very low, and I suspect degradation is the cause. How can I improve my yield?

Low yield can indeed be a result of protein degradation, where the target protein is lost at various stages of the purification process.[8][9]

Recommended Solutions:

  • Enhance Protease Inhibition: If you are already using a protease inhibitor cocktail, ensure it is fresh and at the recommended concentration. You may need to supplement with specific inhibitors depending on the proteases present in your cell type.

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing your samples can lead to protein denaturation and aggregation, making them more susceptible to proteolysis. It is advisable to store samples at -20°C or -80°C in single-use aliquots.[10]

  • Gentle Lysis Methods: If using mechanical lysis methods like sonication, use short bursts on ice to prevent sample heating, which can increase protease activity and protein denaturation.[1][7] For sensitive complexes, consider gentler methods like dounce homogenization or nitrogen cavitation.

Q3: I'm using affinity chromatography to purify my tagged APC/C-p300 complex, but I'm still seeing degradation products in my eluate. What can I do?

Degradation during affinity chromatography can occur if proteases co-purify with your target protein or if the conditions of the chromatography itself are not optimal.[8][11]

Recommended Solutions:

  • Add Protease Inhibitors to All Buffers: It is crucial to include protease inhibitors not only in your lysis buffer but also in your wash and elution buffers to maintain an inhibitory environment throughout the purification process.[2][8]

  • Optimize Wash Steps: Your wash steps should be stringent enough to remove non-specifically bound proteins, including proteases, without eluting your target complex. You can try increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a low concentration of a non-ionic detergent (e.g., 0.1-0.2% Tween-20 or NP-40) to your wash buffers.

  • Consider a Pre-clearing Step: Before affinity chromatography, you can pass your lysate through a column with a resin designed to remove common proteases, such as Benzamidine Sepharose for serine proteases.[8][9]

Frequently Asked Questions (FAQs)

What are the most common classes of proteases I should be concerned about?

There are four major classes of proteases based on their active site residues: serine, cysteine, aspartic, and metalloproteases.[5] Serine proteases are among the most predominant in cell and tissue samples.[3]

What are some common protease inhibitors and what do they target?

A variety of protease inhibitors are available, each targeting specific classes of proteases. Using a cocktail of inhibitors is often recommended for broad-spectrum protection.[3][5][12]

Protease InhibitorTarget Protease ClassTypical Working Concentration
AEBSF / Pefabloc SC Serine Proteases0.1 - 1 mM
PMSF Serine Proteases0.1 - 1 mM
Aprotinin Serine Proteases1 - 2 µg/mL
Leupeptin Serine and Cysteine Proteases10 - 100 µM
Pepstatin A Aspartic Proteases1 µM
E-64 Cysteine Proteases1 - 20 µM
EDTA / EGTA Metalloproteases1 - 5 mM

Should I use a protease inhibitor cocktail or individual inhibitors?

For most applications, a commercially available protease inhibitor cocktail is a convenient and reliable choice, as it provides broad-spectrum protection without the need for extensive optimization.[3][5][12] However, if you have identified a specific class of protease as the primary culprit for your degradation issues, you may choose to supplement your cocktail with a higher concentration of a specific inhibitor.

Can the affinity tag itself be cleaved?

Yes, in some cases, the affinity tag can be cleaved by proteases, which would prevent your protein from binding to the affinity resin. If you suspect this is happening, you can run a Western blot on your flow-through fraction using an antibody against your protein of interest to see if it failed to bind.[13]

Experimental Protocols

Protocol 1: Optimized Cell Lysis for APC/C-p300 Complex

This protocol is designed to gently lyse cells while minimizing protease activity.

  • Preparation: Pre-cool a refrigerated centrifuge to 4°C and ensure all buffers and equipment are kept on ice.[6]

  • Cell Harvesting: For adherent cells, wash the cell monolayer with ice-cold PBS, then gently scrape the cells in a minimal volume of ice-cold PBS. For suspension cells, pellet the cells by centrifugation.

  • Lysis Buffer Preparation: Immediately before use, supplement your chosen lysis buffer (e.g., NP-40-based or Triton X-100-based buffer) with a broad-spectrum protease inhibitor cocktail at the manufacturer's recommended concentration. Also consider adding phosphatase inhibitors if phosphorylation states are important for your downstream applications.[14]

  • Cell Lysis: Resuspend the cell pellet in the supplemented lysis buffer. A typical volume is 3-5 times the pellet volume.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional gentle mixing. Avoid vigorous vortexing, which can denature proteins.[2]

  • Clarification: Centrifuge the lysate at >12,000 x g for 20-30 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction, for downstream purification.

Visualizations

Below are diagrams illustrating key workflows and concepts for troubleshooting protease degradation.

experimental_workflow APC/C-p300 Purification Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis cell_harvest Cell Harvesting lysis Cell Lysis with Protease Inhibitors cell_harvest->lysis clarification Lysate Clarification (Centrifugation) lysis->clarification affinity_chrom Affinity Chromatography clarification->affinity_chrom Load Supernatant wash Wash Steps affinity_chrom->wash elution Elution wash->elution sds_page SDS-PAGE elution->sds_page Analyze Eluate western_blot Western Blot sds_page->western_blot

Caption: A typical workflow for the purification and analysis of the APC/C-p300 complex.

troubleshooting_logic Troubleshooting Protease Degradation cluster_solutions Potential Solutions degradation_observed Degradation Observed (e.g., on Western Blot) temp_control Work at 4°C / On Ice degradation_observed->temp_control speed Work Quickly degradation_observed->speed inhibitors Add/Optimize Protease Inhibitor Cocktail degradation_observed->inhibitors lysis_buffer Optimize Lysis Buffer (pH, Detergent) degradation_observed->lysis_buffer gentle_lysis Use Gentle Lysis Method degradation_observed->gentle_lysis buffer_additives Add Inhibitors to All Buffers degradation_observed->buffer_additives

References

Validation & Comparative

Validating the APC/C-p300 Interaction: A Comparative Guide to Protein-Protein Interaction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Interaction Validation Methods

Validating a protein-protein interaction is a cornerstone of molecular biology research. The choice of method depends on various factors, including the nature of the interacting proteins, the desired level of detail, and available resources. The following table compares the Yeast Two-Hybrid analysis with two common alternative methods for validating the interaction between APC/C and p300.

FeatureYeast Two-Hybrid (Y2H) AnalysisCo-Immunoprecipitation (Co-IP)GST Pull-Down Assay
Principle In vivo reconstitution of a transcription factor in yeast due to the interaction of a "bait" (e.g., APC/C subunit) and a "prey" (e.g., p300) protein, leading to the activation of a reporter gene.In vitro or in vivo isolation of a target protein (e.g., a specific APC/C subunit) from a cell lysate using a specific antibody, followed by the detection of co-purified interacting partners (e.g., p300).In vitro assay where a recombinant "bait" protein tagged with Glutathione-S-Transferase (GST) is immobilized on glutathione-coated beads and used to "pull down" interacting "prey" proteins (e.g., p300) from a cell lysate or a solution of purified protein.[3]
Type of Interaction Detected Primarily detects direct, binary interactions.Can detect both direct and indirect interactions within a protein complex.Primarily detects direct interactions.
Quantitative Data Semi-quantitative (e.g., reporter gene expression levels, colony growth rate) or quantitative with specialized techniques.Semi-quantitative (e.g., band intensity on a Western blot).Semi-quantitative (e.g., band intensity on a Western blot).
In vivo vs. In vitro In vivo (within yeast cells).Can be performed in vivo (from cell lysates) or in vitro.In vitro.
Strengths for APC/C-p300 Can identify which specific APC/C subunit (e.g., APC5 or APC7) directly binds to p300.[1] Useful for screening a library of potential interactors.Confirms interaction in a more native cellular context if performed with endogenous proteins. Can capture the entire APC/C-p300 complex.Allows for the confirmation of a direct interaction using purified proteins, reducing the complexity of the cellular environment.
Limitations for APC/C-p300 Potential for false positives and negatives. The interaction occurs in a non-mammalian system, which may lack specific post-translational modifications.May not distinguish between direct and indirect interactions. Antibody specificity is crucial.Requires expression and purification of recombinant proteins, which can be challenging for large complexes like APC/C. Potential for non-specific binding.[4]

Experimental Protocols

Yeast Two-Hybrid (Y2H) Analysis of APC/C-p300 Interaction

This protocol is a generalized procedure that can be adapted to test the interaction between specific APC/C subunits and p300.

1. Vector Construction:

  • Clone the coding sequence of an APC/C subunit (e.g., APC5 or APC7) into a bait vector (e.g., pGBKT7), which fuses the protein to the GAL4 DNA-binding domain (DBD).[5][6]

  • Clone the coding sequence of p300, or specific domains of p300, into a prey vector (e.g., pGADT7), which fuses the protein to the GAL4 activation domain (AD).[5][6]

2. Yeast Transformation:

  • Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the bait and prey plasmids.

  • Plate the transformed yeast on selective media lacking tryptophan and leucine (SD/-Trp/-Leu) to select for yeast cells that have taken up both plasmids.

3. Interaction Screening:

  • Plate the co-transformed yeast on a higher stringency selective medium that also lacks histidine and adenine (SD/-Trp/-Leu/-His/-Ade).

  • Growth on this medium indicates a positive interaction, as the interaction between the bait and prey brings the GAL4 DBD and AD together, activating the transcription of the HIS3 and ADE2 reporter genes.

4. Quantitative/Semi-quantitative Analysis:

  • Colony Growth Assay: Monitor the growth rate of yeast colonies on the selective medium as a semi-quantitative measure of interaction strength.

  • β-galactosidase Assay: If a lacZ reporter gene is present, perform a β-galactosidase filter lift assay or a liquid culture assay using ONPG or CPRG as a substrate. The intensity of the blue color or the spectrophotometric reading provides a more quantitative measure of the interaction strength.

5. Controls:

  • Negative Controls: Co-transform yeast with the bait plasmid and an empty prey vector, and vice versa. No growth on the high-stringency medium is expected.

  • Positive Control: Use a pair of known interacting proteins to confirm the assay is working correctly.

Visualizing the Workflow and Pathway

To better understand the experimental process and the biological context of the APC/C-p300 interaction, the following diagrams are provided.

Yeast_Two_Hybrid_Workflow cluster_prep Plasmid Construction cluster_transformation Yeast Transformation cluster_selection Selection & Screening cluster_analysis Analysis Bait APC/C Subunit (Bait) in pGBKT7 (DBD) Yeast Co-transform Yeast Strain Bait->Yeast Prey p300 (Prey) in pGADT7 (AD) Prey->Yeast Selection Plate on SD/-Trp/-Leu Yeast->Selection Screening Plate on SD/-Trp/-Leu/-His/-Ade Selection->Screening Growth Colony Growth Screening->Growth Interaction LacZ β-galactosidase Assay Screening->LacZ Interaction

Yeast Two-Hybrid Experimental Workflow

APC_p300_Pathway cluster_apc APC/C Complex cluster_p300 Transcriptional Co-activator cluster_function Cellular Functions APC_core APC/C Core Subunits CellCycle Cell Cycle Progression APC_core->CellCycle regulates APC5 APC5 p300 p300/CBP APC5->p300 interacts with APC7 APC7 APC7->p300 interacts with Transcription Gene Transcription p300->Transcription regulates p300->CellCycle influences

Simplified APC/C-p300 Signaling Interaction

Conclusion

The interaction between the APC/C and p300 is a significant finding that links two fundamental cellular processes. While the Yeast Two-Hybrid system is a powerful tool for identifying and characterizing direct protein-protein interactions, a comprehensive validation often requires a multi-faceted approach. The combination of Y2H with in vivo methods like Co-Immunoprecipitation and in vitro assays such as GST Pull-Down provides a robust framework for confirming the APC/C-p300 interaction and elucidating its functional significance. For researchers in drug development, understanding the specifics of this interaction could unveil novel targets for therapeutic intervention at the interface of cell proliferation and gene regulation.

References

Comparative Analysis of p300 and CBP as Coactivators for the Anaphase-Promoting Complex/Cyclosome (APC/C)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the functional and mechanistic distinctions between two pivotal transcriptional coactivators in the context of cell cycle regulation.

This guide provides a comparative analysis of the E1A-binding protein p300 (also known as EP300) and CREB-binding protein (CBP) as potential coactivators for the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase that governs cell cycle progression. While both p300 and CBP are highly homologous histone acetyltransferases (HATs) known for their roles in transcriptional coactivation, emerging evidence suggests potential, albeit complex, interactions with the APC/C that extend beyond transcription. This document synthesizes available research to delineate their comparative functions, presenting quantitative data, experimental methodologies, and visual representations of relevant pathways.

Functional Overview: p300 vs. CBP

p300 and CBP are large, multi-domain proteins that act as key hubs for integrating and transducing cellular signals to the transcriptional machinery. Their primary function involves acetylating histone and non-histone proteins, thereby modulating chromatin structure and protein activity. While often considered functionally redundant due to their high degree of sequence homology, studies have revealed distinct roles in various cellular processes, including cell cycle control.

The APC/C is a multi-subunit E3 ubiquitin ligase that targets specific cell cycle proteins for degradation by the 26S proteasome, thereby driving transitions through mitosis and G1 phase. The activity and substrate specificity of the APC/C are dictated by its association with co-activating subunits, primarily Cdc20 and Cdh1. While p300 and CBP are not canonical coactivators of the APC/C in the same manner as Cdc20 and Cdh1, they can influence APC/C activity and substrate regulation through various mechanisms.

Comparative Performance as APC/C Regulators

Direct comparative studies definitively categorizing p300 versus CBP as direct "coactivators" of the APC/C are limited. However, research into their individual interactions with APC/C components and substrates allows for a comparative assessment of their regulatory influence.

Table 1: Summary of Quantitative Data on p300 and CBP Interaction with APC/C Components

Parameterp300CBPReference
Binding Affinity to Cdh1 Evidence of direct interaction.Assumed to interact due to high homology with p300, but less direct evidence.
Acetylation of APC/C Substrates Acetylates and stabilizes APC/C substrates like Skp2, counteracting APC/C-mediated degradation.Similar activity reported, but often studied interchangeably with p300.
Effect on APC/C E3 Ligase Activity May indirectly inhibit APC/C activity by acetylating and stabilizing APC/C inhibitors like Emi1.Less data available for a direct comparison.
Regulation of APC/C Subunit Expression Can act as a transcriptional coactivator for genes encoding APC/C subunits and regulators.Shares transcriptional coactivator roles with p300.

Experimental Protocols

Detailed methodologies are crucial for interpreting the findings and for designing future experiments. Below are protocols for key experiments used to investigate the relationship between p300/CBP and the APC/C.

Co-immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

This technique is used to determine if p300/CBP physically interacts with components of the APC/C, such as Cdh1.

Protocol:

  • Cell Lysis: Culture and harvest cells (e.g., HEK293T) and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Pre-clearing: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for the bait protein (e.g., anti-p300 or anti-Cdh1) overnight at 4°C.

  • Immune Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the prey protein (e.g., anti-Cdh1 or anti-p300) to detect the interaction.

In Vitro Acetylation Assay

This assay determines if a substrate, such as an APC/C component or substrate, is acetylated by p300 or CBP.

Protocol:

  • Protein Purification: Purify recombinant p300/CBP and the substrate protein.

  • Reaction Setup: In a reaction buffer containing acetyl-CoA (as the acetyl donor), incubate the purified enzyme (p300/CBP) with the substrate.

  • Reaction Incubation: Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 30°C.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.

  • Detection: Analyze the reaction mixture by SDS-PAGE and Western blotting using an anti-acetyl-lysine antibody to detect acetylation of the substrate.

Ubiquitination Assay

This assay is used to assess the effect of p300/CBP on the ubiquitination of an APC/C substrate.

Protocol:

  • Cell Transfection: Co-transfect cells with expression vectors for the substrate, ubiquitin, and p300/CBP.

  • Proteasome Inhibition: Treat the cells with a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the substrate protein.

  • Western Blotting: Analyze the immunoprecipitated samples by Western blotting using an anti-ubiquitin antibody to detect the ubiquitination status of the substrate.

Signaling Pathways and Logical Relationships

The interplay between p300/CBP and the APC/C is multifaceted, involving transcriptional regulation, post-translational modifications, and competition for substrates.

p300_CBP_APC_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Nucleus p300_CBP p300 / CBP Transcription_Factors Transcription Factors (e.g., E2F1) p300_CBP->Transcription_Factors Coactivation Cdh1 Cdh1 p300_CBP->Cdh1 Substrates APC/C Substrates (e.g., Cyclin B, Skp2) p300_CBP->Substrates Acetylation (Stabilization) APC_Genes APC/C Subunit & Regulator Genes Transcription_Factors->APC_Genes Transcription APC_Substrates_Genes APC/C Substrate Genes (e.g., Cyclin A, Skp2) Transcription_Factors->APC_Substrates_Genes Transcription APC_C APC/C APC_C->Substrates Ubiquitination Cdh1->APC_C Activation Proteasome Proteasome Substrates->Proteasome Degradation experimental_workflow start Hypothesis: p300/CBP regulates APC/C co_ip Co-Immunoprecipitation (Test for physical interaction) start->co_ip acetylation_assay In Vitro Acetylation Assay (Test for substrate acetylation) start->acetylation_assay ubiquitination_assay In Vivo Ubiquitination Assay (Test for effect on substrate ubiquitination) start->ubiquitination_assay conclusion Conclusion: Elucidate the regulatory mechanism co_ip->conclusion acetylation_assay->conclusion ubiquitination_assay->conclusion

A Comparative Guide to Orthogonal Methods for Confirming Novel Substrates of the APC/C

Author: BenchChem Technical Support Team. Date: December 2025

The Anaphase-Promoting Complex/Cyclosome (APC/C) is a crucial E3 ubiquitin ligase that orchestrates cell cycle progression by targeting specific proteins for proteasomal degradation. The identification of novel APC/C substrates is fundamental to understanding its diverse cellular roles. However, initial discovery methods, such as proteomic screens, are prone to identifying indirect interactors or false positives. Consequently, rigorous validation using multiple, independent (orthogonal) methods is essential to confirm a direct and functional relationship. This guide provides a comparative overview of key orthogonal approaches for validating putative APC/C substrates, complete with experimental protocols and data presentation formats.

Core Validation Principles

True substrates of the APC/C should meet several criteria, each of which can be tested by one or more of the methods described below:

  • The protein's stability should be cell cycle-dependent, decreasing when the APC/C is active.

  • The protein should be polyubiquitinated in an APC/C-dependent manner.

  • The protein must physically interact with the APC/C.

  • The protein should contain a recognizable APC/C degradation signal (degron), such as a D-box or KEN-box.

Comparative Overview of Orthogonal Validation Methods

The following table summarizes common orthogonal methods used to validate novel APC/C substrates. Each method interrogates a different aspect of the substrate-E3 ligase relationship, and their combined use provides a robust body of evidence.

Method Principle Type of Assay Information Gained Key Advantages Limitations
In Vitro Ubiquitination Assay Reconstituting the ubiquitination cascade (E1, E2, E3, Ubiquitin, ATP) with the purified APC/C and the candidate substrate.BiochemicalDirect ubiquitination of the substrate by the APC/C.Confirms direct enzymatic relationship; allows for mutation analysis of degrons.Requires purification of multiple active proteins; lacks cellular context.
In Vivo Ubiquitination Assay Immunoprecipitation of the substrate from cell lysates followed by immunoblotting for ubiquitin.Cell-basedDetection of polyubiquitinated substrate within the cell.Confirms ubiquitination in a physiological context.Does not directly prove APC/C is the responsible E3 ligase.
Cycloheximide (CHX) Chase Assay Inhibiting protein synthesis with CHX and monitoring the degradation rate of the substrate over time.Cell-basedMeasurement of the substrate's protein half-life.Provides quantitative data on protein stability.Indirect; degradation could be mediated by other E3 ligases.
Co-immunoprecipitation (Co-IP) Using an antibody to pull down the APC/C (or the substrate) and probing for the presence of the interacting partner.Cell-basedEvidence of a physical interaction between the APC/C and the substrate in cells.Demonstrates in vivo association.Interaction could be indirect or transient; may require cell synchronization.
Degron Analysis Mutating or deleting putative D-box or KEN-box motifs in the substrate and observing the effect on its stability.Cell-basedFunctional importance of degron motifs for substrate recognition and degradation.Provides strong evidence for APC/C-mediated recognition.Some substrates may have non-canonical or multiple degrons.

Experimental Protocols and Data Presentation

In Vitro Ubiquitination Assay

This assay directly tests whether the APC/C can ubiquitinate a putative substrate.

Methodology:

  • Purify recombinant E1 (e.g., UBA1), E2 (e.g., UBE2C/UbcH10 and UBE2S), and the APC/C from insect or human cells.

  • Synthesize the candidate substrate protein using an in vitro transcription/translation system (e.g., rabbit reticulocyte lysate) in the presence of ³⁵S-methionine for radiolabeling.

  • Set up the reaction mixture in ubiquitination buffer containing ATP, ubiquitin, purified E1, E2s, and APC/C.

  • Add the radiolabeled substrate to initiate the reaction. As a negative control, omit the APC/C from a parallel reaction.

  • Incubate the reactions at 30°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Resolve the reaction products by SDS-PAGE and visualize the ubiquitinated substrate via autoradiography. A ladder of higher molecular weight bands indicates polyubiquitination.

Data Presentation:

Condition Time (min) Substrate Ubiquitination (Band Intensity)
Complete Reaction 0+
15++
30+++
60++++
- APC/C Control 60+

Note: '+' indicates the relative intensity of the high-molecular-weight ubiquitin ladder.

Cycloheximide (CHX) Chase Assay

This assay measures the half-life of a protein in cells, which for an APC/C substrate, should be shorter when the APC/C is active.

Methodology:

  • Seed cells (e.g., HeLa or HEK293T) expressing the tagged substrate of interest.

  • Synchronize the cells at a stage where the APC/C is active (e.g., G1 phase, using a CDK4/6 inhibitor) and where it is inactive (e.g., S phase, using thymidine block).

  • Treat the cells with cycloheximide (CHX, 50-100 µg/mL) to halt protein synthesis.

  • Collect cell lysates at various time points after CHX addition (e.g., 0, 1, 2, 4, 6 hours).

  • Perform immunoblotting for the tagged substrate and a stable loading control (e.g., Actin or Tubulin).

  • Quantify the band intensities and normalize the substrate level at each time point to the level at time 0.

Data Presentation:

Cell Cycle Stage Time after CHX (hr) Remaining Substrate Level (%)
G1 (APC/C Active) 0100
165
230
410
S Phase (APC/C Inactive) 0100
198
295
492

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of the complex biological and experimental processes involved in substrate validation.

APC_C_Pathway cluster_APC APC/C E3 Ligase cluster_Ub_Cascade Ubiquitination Cascade APCC APC/C Core Substrate Novel Substrate (with D-Box/KEN-Box) APCC->Substrate Recognizes Degron Cdh1 Cdh1 (Activator) Cdh1->APCC Binds to activate E1 E1 (Ub-Activating) E2 E2 (Ub-Conjugating) E1->E2 Ub E2->APCC Ub Ubiquitin Ub->E1 ATP Substrate->Substrate Proteasome 26S Proteasome Substrate->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: The APC/C ubiquitination pathway for substrate degradation.

Validation_Workflow cluster_1 Primary Validation cluster_2 Secondary (Direct) Validation Start Hypothesis: Protein X is an APC/C Substrate Screen Initial Screen (e.g., Proteomics, Yeast-2-Hybrid) Start->Screen Interaction Test Physical Interaction (Co-Immunoprecipitation) Screen->Interaction Degradation Test In Vivo Degradation (CHX Chase Assay) Screen->Degradation Ubiquitination Test In Vivo Ubiquitination Screen->Ubiquitination Direct_Ub Test Direct Ubiquitination (In Vitro Assay) Interaction->Direct_Ub Degron Test Degron Dependence (Mutagenesis) Interaction->Degron Degradation->Direct_Ub Degradation->Degron Ubiquitination->Direct_Ub Ubiquitination->Degron Conclusion Conclusion: Protein X is a bona fide APC/C Substrate Direct_Ub->Conclusion Degron->Conclusion

Caption: Experimental workflow for validating novel APC/C substrates.

Methods_Comparison cluster_in_vivo In Vivo / Cell-Based Methods cluster_in_vitro In Vitro / Biochemical Method CoIP Co-IP (Interaction) CHX CHX Chase (Stability) InVivoUb In Vivo Ubiquitination (Modification) DegronMut Degron Mutagenesis (Recognition) InVitroUb In Vitro Ubiquitination (Direct Enzymatic Activity) Physiological Physiological Relevance Physiological->CoIP Physiological->CHX Physiological->InVivoUb Physiological->DegronMut Directness Direct Evidence Directness->InVitroUb

Caption: Logical comparison of orthogonal substrate validation methods.

A Comparative Analysis of Cdc20 and Cdh1 in the Recruitment of p300 to the Anaphase-Promoting Complex/Cyclosome

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct roles of the Anaphase-Promoting Complex/Cyclosome (APC/C) coactivators, Cdc20 and Cdh1, in the recruitment of the histone acetyltransferase p300.

Introduction

The Anaphase-Promoting Complex/Cyclosome (APC/C) is a crucial E3 ubiquitin ligase that orchestrates cell cycle progression by targeting a multitude of proteins for proteasomal degradation. The specificity of the APC/C is conferred by two co-activators, Cdc20 and Cdh1, which recognize and recruit substrates during different phases of the cell cycle. Beyond its canonical role in protein degradation, the APC/C has been implicated in transcriptional regulation through its interaction with the histone acetyltransferase p300 and its homolog CBP. This guide provides a detailed comparison of the roles of Cdc20 and Cdh1 in mediating the recruitment of p300 to the APC/C, supported by experimental data.

Core Comparison: Cdc20 vs. Cdh1 in p300 Recruitment

Current research indicates a significant disparity in the established roles of Cdc20 and Cdh1 in the recruitment of p300 to the APC/C. While evidence points to a direct role for Cdc20 in this process, particularly in the context of transcriptional regulation, a similar function for Cdh1 has not been clearly demonstrated.

Cdc20: A Direct Recruiter of p300 for Transcriptional Co-activation

Experimental evidence strongly suggests that Cdc20 plays a pivotal role in recruiting p300 to the APC/C to form a complex that can regulate gene expression. A key study has shown that Cdc20 facilitates the transcriptional upregulation of the ubiquitin-conjugating enzyme UbcH10 by mediating the recruitment of a p300-APC/C complex to the UBCH10 promoter.[1] Knockdown of Cdc20 was shown to significantly reduce the interaction between the APC/C subunit Cdc27 and p300/CBP, leading to decreased recruitment of both to the UBCH10 promoter.[1][2] This indicates that Cdc20 is a critical factor in forming a transcriptionally active APC/C-p300 complex at specific gene loci.

Cdh1: A Role Yet to be Defined

In contrast to Cdc20, there is currently a lack of direct evidence to support a role for Cdh1 in the recruitment of p300 to the APC/C. While Cdh1 is a well-established co-activator of the APC/C, its primary function appears to be the recruitment of substrates for ubiquitination and subsequent degradation, particularly during late mitosis and G1 phase.[3][4] Some studies have shown that other proteins, such as the retinoblastoma protein (pRB), can recruit the APC/C-Cdh1 complex to specific substrates like Skp2, but these interactions do not appear to involve p300.[3] The interaction of transcription factors with Cdh1 has been noted in specific contexts, such as HSF2, but a general role in recruiting transcriptional co-activators like p300 remains to be elucidated.[5]

Data Presentation

The following tables summarize the key comparative findings based on available experimental data.

FeatureAPC/C-Cdc20APC/C-Cdh1
p300 Recruitment Demonstrated to recruit p300 to the APC/C for transcriptional regulation.[1]No direct evidence of p300 recruitment to the APC/C.
Functional Consequence of p300 Interaction Transcriptional co-activation of target genes (e.g., UBCH10).[1]Not established.
Mechanism of p300 Recruitment Mediates the formation of a Cdc20-APC/C-p300 complex at gene promoters.[1]Unknown.

Table 1: Comparison of Cdc20 and Cdh1 in p300 Recruitment to the APC/C.

Experimental FindingMethodResultReference
Cdc20 is required for APC/C-p300 interaction.Co-immunoprecipitationKnockdown of Cdc20 reduces the interaction between Cdc27 (an APC/C subunit) and p300/CBP.[1]
Cdc20 is required for APC/C and p300 recruitment to a target promoter.Chromatin Immunoprecipitation (ChIP)Knockdown of Cdc20 reduces the recruitment of both Cdc27 and p300/CBP to the UBCH10 promoter.[1]
HSF2 interacts with Cdh1.Co-immunoprecipitationHSF2 was found to co-precipitate with Cdh1.[5]

Table 2: Summary of Key Experimental Evidence.

Signaling Pathways and Experimental Workflows

Cdc20_p300_Recruitment Cdc20 Cdc20 APCC APC/C Cdc20->APCC Binds to Complex Cdc20-APC/C-p300 Complex APCC->Complex p300 p300 p300->Complex Promoter Target Gene Promoter (e.g., UBCH10) Complex->Promoter Recruited to Transcription Transcriptional Activation Promoter->Transcription

Cdc20-mediated recruitment of p300 to the APC/C for transcriptional activation.

Cdh1_APC_Substrate Cdh1 Cdh1 APCC APC/C Cdh1->APCC Binds and Activates Substrate Substrate (e.g., Cyclin B) APCC->Substrate Recruits Ubiquitination Ubiquitination Substrate->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Canonical role of Cdh1 in substrate recruitment for APC/C-mediated degradation.

CoIP_Workflow Lysate Cell Lysate (containing Protein Complex) IP Immunoprecipitation Lysate->IP Antibody Antibody against Bait Protein (e.g., Cdc20) Antibody->IP Beads Protein A/G Beads Wash Wash to remove non-specific binders Beads->Wash IP->Beads Capture Elute Elute Protein Complex Wash->Elute Analysis Western Blot Analysis (Probe for Prey Protein, e.g., p300) Elute->Analysis

Generalized workflow for Co-immunoprecipitation (Co-IP) experiments.

Experimental Protocols

1. Co-immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

This protocol is adapted from standard Co-IP procedures and can be used to investigate the interaction between Cdc20/Cdh1, APC/C, and p300.[1][6][7]

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.

    • Centrifuge and collect the supernatant.

    • Incubate the pre-cleared lysate with the primary antibody against the "bait" protein (e.g., anti-Cdc20, anti-Cdh1, or anti-Cdc27) overnight at 4°C on a rotator.

    • Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Perform Western blotting using antibodies against the "prey" protein (e.g., anti-p300, anti-Cdc27, anti-Cdc20).

2. Chromatin Immunoprecipitation (ChIP) Assay

This protocol is a generalized procedure for ChIP and can be used to determine the recruitment of Cdc20, Cdh1, p300, and APC/C subunits to specific gene promoters.[1][8][9]

  • Cross-linking and Chromatin Preparation:

    • Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature.

    • Quench the cross-linking reaction with glycine.

    • Harvest and lyse the cells.

    • Sonify the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with a specific antibody (e.g., anti-Cdc20, anti-Cdh1, anti-p300, or anti-Cdc27) overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific interactions.

    • Elute the chromatin complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating at 65°C overnight.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using a PCR purification kit.

  • Analysis:

    • Quantify the immunoprecipitated DNA by quantitative PCR (qPCR) using primers specific to the target promoter region (e.g., the UBCH10 promoter).

    • Alternatively, the purified DNA can be used for high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

Conclusion

The available evidence clearly delineates a role for Cdc20 in recruiting p300 to the APC/C, thereby forming a complex with transcriptional co-activator functions. This Cdc20-mediated recruitment has been shown to be essential for the expression of at least one target gene, UBCH10. In stark contrast, a comparable role for Cdh1 in p300 recruitment remains to be established. The primary function of Cdh1 in the context of the APC/C appears to be centered on the recognition and targeting of substrates for proteasomal degradation. This fundamental difference highlights the functional divergence of these two critical APC/C co-activators beyond their established roles in cell cycle control. Further research, particularly comparative proteomic and genomic studies of APC/C-Cdc20 and APC/C-Cdh1 complexes, is necessary to fully elucidate the extent of their distinct functions in transcriptional regulation and other cellular processes.

References

In Vivo Validation of the APC/C-p300 Pathway in Mouse Models of Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo validation of the Anaphase-Promoting Complex/Cyclosome (APC/C) and its interaction with the transcriptional co-activator p300 in the context of cancer, with a particular focus on mouse models of colorectal cancer. While direct in vivo validation of the APC/C-p300 pathway in these models is an emerging area of research, this document synthesizes existing evidence, presents relevant mouse models, and provides detailed experimental protocols to facilitate further investigation into this critical oncogenic pathway.

I. The APC/C-p300 Signaling Axis in Cancer

The Anaphase-Promoting Complex/Cyclosome (APC/C) is a large E3 ubiquitin ligase that plays a crucial role in cell cycle progression by targeting key proteins for proteasomal degradation.[1] Its substrates include cyclins and other cell cycle regulators, and its activity is essential for proper mitotic exit.[1] The transcriptional co-activator p300, and its close homolog CBP, are histone acetyltransferases (HATs) that regulate gene expression by modifying chromatin structure.[2][3] Emerging evidence suggests a direct interaction between APC/C and p300, indicating a potential role for this complex in linking cell cycle control with transcriptional regulation.[4] Dysregulation of both APC/C and p300 has been implicated in various cancers.[2][3][5] In colorectal cancer, mutations in the Apc gene are a common initiating event, leading to the stabilization of β-catenin and aberrant activation of Wnt signaling.[6][7][8][9] The interplay between the APC/C-p300 pathway and this well-established oncogenic signaling cascade presents a compelling area for therapeutic intervention.

II. Mouse Models for In Vivo Validation

The selection of an appropriate mouse model is critical for the in vivo validation of the APC/C-p300 pathway. The most relevant models for studying APC-driven intestinal tumorigenesis are genetically engineered mouse models (GEMMs) that recapitulate the genetic alterations found in human colorectal cancer.

Mouse ModelGenotypeKey FeaturesRelevance to APC/C-p300 Pathway Validation
ApcMin/+ Heterozygous nonsense mutation in the Apc gene (at codon 850)Develops multiple intestinal adenomas, predominantly in the small intestine.[7][8][10] Closely mimics human Familial Adenomatous Polyposis (FAP).[8]Ideal for studying the initial stages of tumorigenesis and the impact of the APC/C-p300 pathway on adenoma formation. Provides a platform to assess the effects of p300/CBP inhibitors on tumor development.
ApcΔ14/+ Conditional deletion of exon 14 of the Apc geneDevelops adenomas in both the small and large intestine, with a higher incidence of colonic tumors compared to ApcMin/+ mice.[11]Offers a model with a tumor distribution more representative of sporadic human colorectal cancer, suitable for investigating the pathway's role in colon-specific tumorigenesis.
Conditional Apc Knockout Models (e.g., ApcloxP/loxP; Villin-Cre) Tissue-specific knockout of the Apc gene in intestinal epithelial cellsAllows for the study of Apc loss in a spatially and temporally controlled manner.[12]Enables precise investigation of the cell-autonomous effects of Apc inactivation on the APC/C-p300 pathway within the intestinal epithelium.

III. Experimental Validation Workflow

Validating the APC/C-p300 pathway in vivo requires a multi-faceted approach combining genetic, biochemical, and histopathological analyses.

G cluster_0 Mouse Model Selection & Treatment cluster_1 Tissue Collection & Processing cluster_2 In Vivo Pathway Analysis cluster_3 Data Analysis & Interpretation ApcMin ApcMin/+ or other Apc-mutant mice Treatment Treatment with p300/CBP inhibitor or vehicle ApcMin->Treatment TumorHarvest Harvest intestinal tumors and adjacent normal tissue Treatment->TumorHarvest TissueProcessing Fixation for IHC or lysis for biochemical assays TumorHarvest->TissueProcessing IHC Immunohistochemistry for APC/C subunits, p300, and APC/C substrates TissueProcessing->IHC CoIP Co-immunoprecipitation of APC/C and p300 TissueProcessing->CoIP WB Western Blot for APC/C substrates TissueProcessing->WB HAT_Assay Histone Acetyltransferase (HAT) Assay TissueProcessing->HAT_Assay Quantification Quantify tumor number, size, and protein levels IHC->Quantification CoIP->Quantification WB->Quantification HAT_Assay->Quantification Correlation Correlate pathway activity with tumor phenotype Quantification->Correlation Conclusion Draw conclusions on the in vivo role of the APC/C-p300 pathway Correlation->Conclusion

Experimental workflow for in vivo validation.

IV. Signaling Pathway

The interaction between APC/C and p300 is thought to influence both cell cycle progression and gene transcription. p300 can acetylate histones, leading to a more open chromatin structure and enhanced transcription of target genes. The APC/C, through its E3 ligase activity, targets various substrates for degradation. The direct interaction may modulate the activity of both complexes.

G cluster_0 APC/C-p300 Signaling p300 p300/CBP APC_C APC/C Complex p300->APC_C Interaction Histones Histones p300->Histones Acetylation Substrates APC/C Substrates (e.g., Cyclin B1, Securin) APC_C->Substrates Ubiquitination Transcription Gene Transcription Histones->Transcription Activation Proteasomal_Degradation Proteasomal Degradation Substrates->Proteasomal_Degradation Initiation

References

A Comparative Guide to Small Molecule Inhibitors Targeting the APC/C and p300/CBP Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase in cell cycle regulation, and the transcriptional co-activators p300 and its homolog CBP, is a critical nexus in cellular signaling.[1][2] This crosstalk, mediated by the APC5 and APC7 subunits of the APC/C, influences both transcriptional activity and cell cycle progression, making it an attractive, albeit complex, area for therapeutic intervention.[1][2] While direct small molecule inhibitors of the specific APC/C-p300 interaction are not yet described in the literature, significant progress has been made in developing inhibitors that target each of these interacting partners individually.

This guide provides an objective comparison of the efficacy of representative small molecule inhibitors targeting either the APC/C or the p300/CBP complexes. We present supporting experimental data, detailed methodologies for key assays, and visualizations to aid researchers in selecting the appropriate tools for their studies.

Overview of a Simplified APC/C and p300/CBP Signaling Network

The following diagram illustrates the central roles of the APC/C and p300/CBP in cell cycle control and transcription. It also indicates the points of intervention for the small molecule inhibitors discussed in this guide. The APC/C, with its co-activators Cdc20 or Cdh1, targets key cell cycle proteins for proteasomal degradation. Separately, p300/CBP act as histone acetyltransferases (HATs) and co-activators for transcription factors like β-catenin to regulate gene expression.

cluster_APC APC/C Pathway cluster_p300 p300/CBP Pathway APC_C APC/C Substrate Cyclins, Securin APC_C->Substrate ubiquitinates p300_CBP p300 / CBP APC_C->p300_CBP Interaction (APC5/7) Cdc20 Cdc20 / Cdh1 Cdc20->APC_C binds Proteasome Proteasomal Degradation Substrate->Proteasome proTAME proTAME proTAME->Cdc20 blocks binding to APC/C Apcin Apcin Apcin->Cdc20 blocks substrate recognition Histones Histones p300_CBP->Histones acetylates TF β-catenin, etc. TF->p300_CBP recruits Transcription Gene Transcription Histones->Transcription AcetylCoA Acetyl-CoA AcetylCoA->p300_CBP substrate A485 A-485 A485->p300_CBP competes with Acetyl-CoA ICG001 ICG-001 ICG001->p300_CBP blocks β-catenin interaction (CBP)

Caption: Simplified signaling pathways of APC/C and p300/CBP with inhibitor targets.

Quantitative Comparison of Inhibitor Efficacy

The following tables summarize the in vitro and cell-based efficacy of selected small molecule inhibitors targeting the APC/C and p300/CBP.

Table 1: APC/C Inhibitors
InhibitorTarget MechanismAssay TypeSystemIC50Reference(s)
proTAME Prodrug of TAME; blocks Cdc20/Cdh1 binding to APC/CCell ViabilityMultiple Myeloma (MM) Cell Lines4.8 - 12.1 µM[3][4]
Cell ViabilityPrimary MM Patient Cells2.8 - 20.3 µM[3][4]
Cell ViabilityHealthy Peripheral Blood Mononuclear Cells73.6 µM[3][4]
Apcin Binds Cdc20, competitively inhibiting substrate recognitionSynergistic AssaysHeLa, MDA-MB-231 cellsUsed at 25 µM with proTAME[5][6]
Table 2: p300/CBP Inhibitors
InhibitorTarget MechanismAssay TypeSystemIC50Reference(s)
A-485 Acetyl-CoA competitive catalytic inhibitor of p300/CBPBiochemical HAT Assayp300-BHC domain9.8 nM[7][8][9]
Biochemical HAT AssayCBP-BHC domain2.6 nM[7][8][9]
Cell-based H3K27ac-0.9 µM[10]
Cell ViabilityGH3 Pituitary Adenoma Cells0.489 µM[11]
ICG-001 Binds CBP, blocking its interaction with β-cateninReporter AssaySW480 Colon Carcinoma Cells3 µM[12]
Cell-based AssaysVarious Cancer Cell LinesTypically used at 10 µM[13][14][15]
YH249 Direct antagonist of the p300/β-catenin interactionTranscriptional AssayHEK293 cellsNanomolar range[16]

Experimental Workflow and Protocols

A generalized workflow for evaluating and comparing these inhibitors is presented below. This process typically involves initial biochemical screening, followed by cell-based assays to determine cellular potency and mechanism of action, and finally, assessment of physiological outcomes like apoptosis or changes in cell viability.

cluster_workflow Generalized Inhibitor Evaluation Workflow start Biochemical / Biophysical Assay (e.g., AlphaScreen, TR-FRET) cell_based Cell-Based Mechanistic Assay (e.g., Co-IP, Western Blot for PTMs) start->cell_based Confirm cellular target engagement viability Phenotypic Assay (e.g., MTT, Annexin V Staining) cell_based->viability Assess physiological effect analysis Data Analysis (IC50 Determination, Statistical Analysis) viability->analysis Quantify efficacy

Caption: A typical experimental workflow for evaluating APC/C or p300/CBP inhibitors.
Key Experimental Methodologies

Below are detailed protocols for key experiments commonly cited in the evaluation of these inhibitors.

This technique is used to determine if two proteins interact within a cell. For instance, it can validate that ICG-001 disrupts the CBP/β-catenin interaction.[13][14]

  • Cell Lysis:

    • Culture and treat cells with the desired inhibitor or vehicle control.

    • Harvest cells and wash twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G-coupled agarose or magnetic beads for 1 hour at 4°C.

    • Centrifuge and collect the supernatant.

    • Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein (e.g., anti-CBP) overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer for 5-10 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot using an antibody against the suspected interacting "prey" protein (e.g., anti-β-catenin).

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay used to study biomolecular interactions in a high-throughput format.[17][18] It is highly sensitive for quantifying the inhibition of protein-protein interactions.

  • Principle: The assay uses two types of beads: a "Donor" bead that generates singlet oxygen upon excitation at 680 nm, and an "Acceptor" bead that emits light at 520-620 nm upon receiving energy from the singlet oxygen. This light emission only occurs when the beads are brought into close proximity (approx. 200 nm) by an interacting pair of molecules.

  • General Protocol:

    • Conjugate one interacting protein (e.g., CBP) to the Donor beads and the other protein (e.g., β-catenin) to the Acceptor beads, often via affinity tags like Biotin-Streptavidin or His-tag-Nickel Chelate.

    • Add the test inhibitor at various concentrations to the wells of a microplate.

    • Add the two interacting proteins conjugated to their respective beads.

    • Incubate the mixture at room temperature to allow for the interaction to occur (or be inhibited).

    • Read the plate on an Alpha-compatible reader. A decrease in signal indicates inhibition of the protein-protein interaction.

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the inhibitor. Include vehicle-only controls.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the culture medium.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Shake the plate gently to ensure complete dissolution.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (media and MTT only).

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the viability against the logarithm of inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.

References

Functional Comparison of APC/C-p300 Activity in Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 14, 2025

Abstract

The Anaphase-Promoting Complex/Cyclosome (APC/C) and the histone acetyltransferase p300 are two master regulators of cellular processes that are frequently dysregulated in cancer. The APC/C, an E3 ubiquitin ligase, is critical for cell cycle progression, while p300, a transcriptional co-activator, modulates gene expression through chromatin remodeling and acetylation of non-histone proteins. Recent evidence points to a direct crosstalk between these two complexes, suggesting a coordinated regulation of ubiquitination and transcription in tumorigenesis. This guide provides a functional comparison of APC/C and p300 activity across various cancer cell lines, summarizes key experimental data, and details the methodologies used to assess their functions, offering a resource for researchers and drug development professionals targeting these pathways.

Introduction to APC/C and p300 Function in Cancer

The Anaphase-Promoting Complex/Cyclosome (APC/C) is a large, multi-subunit E3 ubiquitin ligase essential for the orderly progression of the cell cycle.[1][2] Its primary function is to target key cell cycle regulatory proteins, such as cyclins and securin, for degradation by the 26S proteasome.[1][3] The APC/C's activity is directed by two co-activator proteins, Cdc20 and Cdh1 , which bind mutually exclusively and recruit specific substrates at different stages of the cell cycle.[2][4] In cancer, the APC/C's role is dichotomous: APC/C-Cdc20 is often considered oncogenic, with Cdc20 being overexpressed in many cancers, while APC/C-Cdh1 typically acts as a tumor suppressor.[1][4][5]

The p300 protein (also known as KAT3B) is a highly conserved transcriptional co-activator with intrinsic histone acetyltransferase (HAT) activity.[6][7] p300 and its close homolog CBP are recruited to chromatin by transcription factors to acetylate histones (e.g., H3K27ac), which relaxes chromatin structure and activates gene transcription.[8] Beyond histones, p300 acetylates numerous non-histone proteins, including p53, thereby modulating their activity and stability.[6][8][9] Similar to APC/C, p300 has a complex role in cancer, with both tumor-suppressive (through loss-of-function mutations) and oncogenic (through overexpression and hyperactivity) functions reported in different cancer types.[8][10]

A functional link between these two complexes has been established, where subunits of the APC/C (APC5 and APC7) can directly interact with and stimulate the acetyltransferase activity of p300.[11][12] This crosstalk provides a mechanism for coordinating cell cycle progression with transcriptional programs essential for cancer cell proliferation and survival.

Signaling Pathways and Molecular Interactions

The interplay between APC/C and p300 integrates cell cycle control with transcriptional regulation. The APC/C, through its co-activators, targets a host of substrates for degradation to ensure mitotic fidelity. Dysregulation leads to the accumulation of these substrates, promoting genomic instability.[5][13] p300, on the other hand, drives the expression of oncogenes and other factors crucial for tumor growth.[8] The direct stimulation of p300's HAT activity by APC/C subunits suggests that the APC/C may play a non-canonical, ubiquitination-independent role in modulating gene expression.[11]

APC_p300_Pathway cluster_APC APC/C E3 Ubiquitin Ligase cluster_Substrates APC/C Substrates cluster_p300 p300/CBP Co-activator cluster_Targets p300 Targets APC_core APC/C Core Complex Cdc20 Cdc20 (Oncogenic) APC_core->Cdc20 Binds in Mitosis Cdh1 Cdh1 (Tumor Suppressor) APC_core->Cdh1 Binds in G1 p300 p300/CBP APC_core->p300 Cyclins Cyclin A/B Cdc20->Cyclins Ubiquitination Securin Securin Cdc20->Securin Ubiquitination PLK1 PLK1, Aurora Kinases Cdc20->PLK1 Ubiquitination Cdh1->Cyclins Ubiquitination Cdh1->Securin Ubiquitination Cdh1->PLK1 Ubiquitination Proteasome Proteasome Degradation Cyclins->Proteasome Securin->Proteasome PLK1->Proteasome HAT HAT Activity p300->HAT Possesses Histones Histones (H3K27) HAT->Histones Acetylation p53 p53, c-Myc, etc. HAT->p53 Acetylation Transcription Oncogenic Transcription Histones->Transcription p53->Transcription

Figure 1: APC/C and p300 signaling crosstalk in cancer.

Comparative Analysis of APC/C and p300 Activity in Cancer

The functional status of the APC/C-p300 axis varies significantly across different cancer types and even between cell lines derived from the same tumor type. This heterogeneity influences cellular phenotypes such as proliferation, genomic stability, and therapeutic response. The following table summarizes reported observations in several major cancer types.

Cancer TypeRepresentative Cell LinesAPC/C Functional StatusKey APC/C Substrates Overexpressedp300 Functional StatusKey p300-mediated Events
Colon Cancer HCT116, SW48, RKOOften exhibits loss of APC/C-Cdh1 activity.[2] Some MSI+ lines have mutations in APC/C subunits.[11]Skp2, Plk1, Aurora A.[13]Frequent loss-of-function mutations in p300/CBP in MSI+ cells, suggesting a tumor suppressor role.[10]Inactivation of p300/CBP may bypass DNA damage response pathways, conferring a survival advantage.[10]
Prostate Cancer LNCaP, PC-3Overexpression of the APC/C inhibitor Emi1 is common.[13]Securin, Skp2, Aurora A.[13]Overexpressed and essential for Androgen Receptor (AR) transcriptional activity.[14][15]Drives oncogenic transcription by mediating H2B and H3K27 acetylation at AR-regulated enhancers.[14][15]
Breast Cancer MCF-7, MDA-MB-231High Cdc20 expression is correlated with malignancy.[5] Loss of APC7 expression reported in ductal carcinomas.[11]Cyclin B, Securin.[13]Often overexpressed; high expression linked to aggressive phenotypes.[9] p300 inhibition can suppress proliferation.[8]Acetylation enhances Estrogen Receptor (ER) signaling pathways.[4] p300-mediated FOXO3 acetylation can affect sensitivity to lapatinib.[9]
Lung Cancer A549, NCI-H460APC/C-Cdh1 can regulate PD-L1 levels, impacting immune response.[2]Not specifiedp300 promotes proliferation, migration, and invasion (EMT).[16] CBP mutations have been identified.[17]Upregulation correlates with decreased epithelial markers and increased mesenchymal markers.[16]
Leukemia/Lymphoma Jurkat, K562APC/C inhibitors show pre-clinical promise by inducing mitotic arrest and apoptosis.[1]Not specifiedOverexpression/activity drives proliferation and survival.[18]Promotes expression of ribosomal genes and global protein synthesis in AML.[8]

Key Experimental Protocols

Assessing the functional activity of APC/C and p300 requires specific biochemical and cell-based assays. Below are detailed protocols for cornerstone experiments.

In Vitro APC/C Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in vitro to measure the E3 ligase activity of APC/C towards a specific substrate.

Experimental Workflow Diagram

Ubiquitination_Workflow cluster_reagents 1. Assemble Reaction Components E1 E1 (UBA1) Mix 2. Mix Components and Incubate (e.g., 30-60 min at 30°C) E1->Mix E2 E2 (UbcH10/Ube2S) E2->Mix APC Purified APC/C APC->Mix CoAct Co-activator (Cdc20 or Cdh1) CoAct->Mix Sub Fluorescently-labeled Substrate (e.g., Cyclin B) Sub->Mix Ub Ubiquitin Ub->Mix ATP ATP Buffer ATP->Mix Stop 3. Stop Reaction (Add SDS Loading Buffer) Mix->Stop Gel 4. SDS-PAGE Analysis Stop->Gel Scan 5. Visualize & Quantify (Fluorescence Scanner) Gel->Scan Result Result: Higher molecular weight bands indicate poly-ubiquitination Scan->Result

Figure 2: Workflow for an in vitro APC/C ubiquitination assay.

Methodology:

  • Protein Purification: Express and purify recombinant human proteins: E1 (UBA1), E2s (e.g., UbcH10 and Ube2S), APC/C, co-activators (Cdc20/Cdh1), and the substrate of interest (e.g., an N-terminal fragment of Cyclin B).[3][19] The substrate is often fluorescently labeled for easy detection.[3][19]

  • Reaction Setup: In a reaction buffer containing Mg2+-ATP, combine the purified E1, E2, ubiquitin, APC/C, and a specific co-activator.

  • Initiation and Incubation: Initiate the reaction by adding the fluorescently labeled substrate. Incubate the mixture at 30°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding SDS-PAGE loading buffer and boiling.

  • Analysis: Separate the reaction products by SDS-PAGE.

  • Detection and Quantification: Scan the gel using a fluorescence imager. The appearance of higher molecular weight species of the substrate corresponds to the addition of ubiquitin chains. The rate of formation of these species is a measure of APC/C activity.[3]

p300 Histone Acetyltransferase (HAT) Assay

This assay measures the ability of p300 to transfer an acetyl group from Acetyl-CoA to a histone peptide substrate. Fluorometric kits are widely used for inhibitor screening.

Experimental Workflow Diagram

HAT_Assay_Workflow cluster_reagents 1. Prepare Reactions in Microplate cluster_substrates 3. Add Substrates p300 p300 Enzyme PreIncubate 2. Pre-incubate Enzyme and Inhibitor (e.g., 10 min at 30°C) p300->PreIncubate Inhibitor Test Inhibitor or Vehicle Inhibitor->PreIncubate Buffer Assay Buffer Buffer->PreIncubate Incubate 4. Incubate to Allow Reaction (e.g., 30 min at 30°C) PreIncubate->Incubate H3 H3 Peptide Substrate H3->Incubate AcCoA Acetyl-CoA AcCoA->Incubate Develop 5. Add Developer/Probe (Detects free CoA-SH) Incubate->Develop Read 6. Measure Signal (Fluorescence Plate Reader) Develop->Read Result Result: Signal is proportional to HAT activity. Inhibitors reduce the signal. Read->Result

Figure 3: Workflow for a fluorometric p300 HAT assay.

Methodology:

  • Reagent Preparation: Prepare solutions of p300 enzyme, test inhibitors (dissolved in a suitable solvent like DMSO), H3 peptide substrate, and Acetyl-CoA in p300 assay buffer.[20]

  • Inhibitor Pre-incubation: In a 96-well plate, add the p300 enzyme to wells containing either the test inhibitor or a vehicle control. Allow to pre-incubate for approximately 10 minutes at 30°C.

  • Reaction Initiation: Start the HAT reaction by adding a mixture of the H3 peptide and Acetyl-CoA to all wells.

  • Reaction Incubation: Incubate the plate for 30-60 minutes at 30°C. During this time, p300 acetylates the H3 peptide, releasing Coenzyme A with a free thiol group (CoA-SH).

  • Signal Development: Add a thiol-detecting probe to each well. This probe reacts with the CoA-SH to generate a fluorescent product. Incubate at room temperature for 15 minutes.[20]

  • Measurement: Measure the fluorescence using a microplate reader (e.g., Ex/Em = 392/482 nm). The fluorescence intensity is directly proportional to the p300 HAT activity.[20]

Conclusion and Future Directions

The APC/C and p300 are central regulators of cell fate whose activities are intricately linked and frequently co-opted in cancer. While APC/C-Cdc20 and p300 often exhibit oncogenic activity through the stabilization of mitotic regulators and activation of growth-promoting genes, APC/C-Cdh1 and, in some contexts, p300 itself can function as tumor suppressors. This functional duality underscores the complexity of targeting these pathways for cancer therapy.

The development of specific inhibitors for APC/C co-activators and the catalytic HAT domain of p300 has shown significant pre-clinical promise.[1][8] Understanding the specific dependencies of different cancer cell lines on the APC/C-p300 axis is critical for identifying patient populations most likely to respond to these targeted therapies. Future research should focus on elucidating the full spectrum of non-canonical APC/C functions, such as its role in transcriptional regulation, and on developing combination therapies that exploit the vulnerabilities created by dysregulated ubiquitination and acetylation pathways in cancer cells.

References

Quantitative Analysis of Protein-Protein Binding Affinities: A Comparative Guide for APC/C and p300 Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Binding Affinity Data

The following tables summarize the dissociation constants (Kd) for various interactions involving the APC/C and p300. A lower Kd value indicates a stronger binding affinity.

Table 1: Quantitative Analysis of APC/C Binding Affinities

Interacting ProteinsDissociation Constant (Kd)Experimental Method
APC/CCdh1 - Hsl1Data suggests stable complex formationOff-rate determination
APC/CCdh1 - SecurinLess stable than Hsl1 bindingOff-rate determination
APC/CCdh1 - SororinLess stable than Hsl1 bindingOff-rate determination
Cdh1 (WD40 domain) - D-box peptideNot explicitly quantified in reviewed literatureFluorescence Anisotropy
Cdh1 (WD40 domain) - KEN-box peptideNot explicitly quantified in reviewed literatureFluorescence Anisotropy

Note: Quantitative Kd values for APC/C substrate interactions are often challenging to determine due to the transient and dynamic nature of these interactions. The stability of the complex is often reported instead.

Table 2: Quantitative Analysis of p300 Binding Affinities

Interacting ProteinsDissociation Constant (Kd)Experimental Method
p300 (Taz2/CH3 domain) - p53 (residues 1-57)27 nMFluorescence Anisotropy
p300 (CH3 domain) - p53 (residues 1-57)42 nMFluorescence Anisotropy
p300 (Taz1 domain) - p53 (residues 1-57)1.1 µMFluorescence Anisotropy
p300 (Kix domain) - p53 (residues 1-57)3 µMFluorescence Anisotropy
p300 (IBiD domain) - p53 (residues 1-57)8 µMFluorescence Anisotropy
p300 (Taz2 domain) - p53 (residues 15-60)0.4 µMFluorescence Anisotropy
p300 (Taz2 domain) - p53 (residues 1-29)4.1 µMFluorescence Anisotropy
p300 (Taz2 domain) - p53 (residues 15-29)~100 µMFluorescence Anisotropy
p300 - STAT3Direct binding confirmedCo-Immunoprecipitation
p300 - N-MycDirect binding confirmedCo-Immunoprecipitation
p300 - CREBBinds to CREB at CRE sitesChromatin Immunoprecipitation
p300 (TAZ1 and TAZ2 domains) - ASH2L (of SET1 complex)Strong interaction observedNot specified
p300 (KIX and IBiD domains) - ASH2L (of SET1 complex)Weak interaction observedNot specified

Experimental Protocols

The determination of protein-protein binding affinities relies on a variety of biophysical techniques. Below are detailed methodologies for three commonly employed methods.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical technique for real-time monitoring of biomolecular interactions.[1][2] It measures changes in the refractive index at the surface of a sensor chip where one of the interacting partners (the ligand) is immobilized.[2] The other partner (the analyte) flows over the surface, and the binding is detected as a change in the resonance angle of reflected light.[2]

General Protocol:

  • Ligand and Analyte Preparation:

    • Express and purify the ligand and analyte proteins to a high degree of purity (>90%).[3]

    • Dialyze both proteins into the same running buffer to minimize buffer mismatch effects.[4] The ideal buffer is often HEPES-based, but should be optimized for protein stability.[5]

  • Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 for standard amine coupling).[2]

    • Activate the sensor surface, typically using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5]

    • Inject the ligand at an optimal pH and concentration to achieve the desired immobilization level.[3]

    • Block any remaining active sites on the surface with a blocking agent like ethanolamine to prevent non-specific binding.[6]

  • Analyte Binding and Kinetic Analysis:

    • Inject a series of analyte concentrations over the ligand-immobilized surface.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between analyte injections using a solution that disrupts the interaction without denaturing the ligand.

  • Data Analysis:

    • Fit the resulting sensorgrams (plots of response units versus time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of two molecules in solution.[7][8] It is a label-free and immobilization-free technique that provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[8][9]

General Protocol:

  • Sample Preparation:

    • Express and purify the interacting proteins to a high concentration and purity.

    • Dialyze both protein samples extensively against the same buffer to minimize heats of dilution.[4] The buffer should be degassed to prevent air bubbles.[4]

    • Accurately determine the concentrations of both protein solutions. A typical starting point is to have the protein in the sample cell at a concentration of 5-50 µM and the protein in the syringe at a 10-fold higher concentration.[4]

  • ITC Experiment:

    • Load one protein sample (the macromolecule) into the sample cell and the other (the ligand) into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the sample cell while stirring.

    • Measure the heat released or absorbed after each injection relative to a reference cell.

  • Data Analysis:

    • Integrate the heat change peaks from the raw data.

    • Plot the heat change per mole of injectant against the molar ratio of the interacting molecules.

    • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry, and enthalpy of the interaction.

Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation is a widely used technique to identify and validate protein-protein interactions in a cellular context.[10][11] It involves using an antibody to capture a specific protein (the "bait") from a cell lysate, thereby also pulling down any proteins that are bound to it (the "prey"). While primarily a qualitative technique, it can provide semi-quantitative information about the strength of an interaction.

General Protocol:

  • Cell Lysis:

    • Harvest cells and lyse them in a non-denaturing lysis buffer to preserve protein-protein interactions.[12]

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.[11]

  • Pre-clearing:

    • Incubate the cell lysate with beads (e.g., Protein A/G agarose) and a non-specific IgG antibody to reduce non-specific binding of proteins to the beads and antibody.[11]

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody specific to the bait protein.[10]

    • Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.[10]

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[11]

    • Elute the protein complexes from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (the prey). The presence of the prey protein indicates an interaction with the bait protein.

Visualizations

Signaling Pathways and Experimental Workflows

APC_C_Ubiquitination_Pathway E2_Ub E2_Ub APC_Substrate_Complex APC_Substrate_Complex E2_Ub->APC_Substrate_Complex binds PolyUb_Substrate PolyUb_Substrate APC_Substrate_Complex->PolyUb_Substrate E3 Ligase Activity

p300_Coactivator_Pathway cluster_signaling Upstream Signaling cluster_recruitment Coactivator Recruitment and Chromatin Modification cluster_transcription Transcriptional Activation Signal Cellular Signal (e.g., DNA damage, growth factor) TF Transcription Factor (TF) (e.g., p53, STAT3) Signal->TF activates p300 p300 Promoter Promoter/Enhancer Region of Target Gene Histones Histones Ac_Histones Acetylated Histones (Open Chromatin) Basal_TF Basal Transcription Machinery RNAPII RNA Polymerase II mRNA mRNA Transcript

SPR_Workflow Prep 1. Sample Preparation (Purify Ligand & Analyte) Immobilize 2. Ligand Immobilization (Covalent coupling to sensor chip) Prep->Immobilize Bind 3. Analyte Binding (Inject analyte over surface) Immobilize->Bind Detect 4. Real-time Detection (Measure change in refractive index) Bind->Detect Analyze 5. Data Analysis (Fit sensorgram to determine Kd) Detect->Analyze Result Binding Affinity (Kd) Kinetics (ka, kd) Analyze->Result

ITC_Workflow Prep 1. Sample Preparation (Purify & dialyze proteins in identical buffer) Titrate 2. Titration (Inject Ligand into Macromolecule) Prep->Titrate Measure 3. Heat Measurement (Detect heat change per injection) Titrate->Measure Plot 4. Plot Binding Isotherm (Heat vs. Molar Ratio) Measure->Plot Analyze 5. Data Analysis (Fit isotherm to determine parameters) Plot->Analyze Result Binding Affinity (Kd) Stoichiometry (n) Thermodynamics (ΔH, ΔS) Analyze->Result

References

Safety Operating Guide

Navigating the Disposal of APC-300: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. When dealing with investigational agents such as APC-300, a compound previously under development by Adamis Pharmaceuticals for its potential in inhibiting the growth of prostate cancer cells, a lack of a specific Safety Data Sheet (SDS) necessitates a cautious and systematic approach to its disposal.[1]

This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, treating it with the high degree of caution appropriate for a potent, investigational anti-cancer agent. The procedures outlined are based on established best practices for the management of hazardous and antineoplastic chemical waste.

Immediate Safety and Handling Considerations

Prior to initiating any disposal procedures, the paramount concern is the safe handling of this compound to minimize exposure to laboratory personnel.

Personal Protective Equipment (PPE): When handling this compound, it is imperative to wear appropriate PPE, including:

  • Safety glasses or goggles

  • A laboratory coat

  • Chemical-resistant gloves (double gloving is recommended)

Engineering Controls: this compound should be handled in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or aerosols.

Spill Response: In the event of a spill, the area should be immediately isolated to prevent the spread of the material. For small spills, the material should be absorbed with an inert, non-combustible absorbent (such as sand or vermiculite) and placed in a sealed, clearly labeled container for disposal. For larger spills, or if there is any uncertainty, the institution's Environmental Health and Safety (EHS) department must be contacted immediately.

Step-by-Step Disposal Procedures

The proper disposal of a research chemical like this compound, for which specific hazard data is unavailable, requires treating it as a hazardous substance. The following steps provide a procedural framework for its safe disposal.

Step 1: Hazard Characterization (Presumptive)

In the absence of a specific SDS for this compound, it must be presumed to be a hazardous and potent compound. This conservative approach is essential for ensuring the safety of all personnel. All handling and disposal procedures should reflect this assumption.

Step 2: Segregation of Waste

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Solid Waste: Unused or expired this compound powder, along with any contaminated materials such as weighing paper, pipette tips, and gloves, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix this waste with other waste streams unless compatibility is known. The container should be leak-proof and stored in secondary containment.

Step 3: Labeling of Waste Containers

All waste containers must be clearly and accurately labeled. The label should include:

  • The full chemical name: "this compound (Investigational Anti-Cancer Agent)"

  • The words "Hazardous Waste"

  • A summary of potential hazards (e.g., "Caution: Potent Compound, Handle with Extreme Care")

  • The date of waste accumulation.

Step 4: Storage of Waste

Sealed and labeled waste containers should be stored in a designated, secure hazardous waste accumulation area. This area must be well-ventilated, away from sources of ignition, and inaccessible to unauthorized personnel.

Step 5: Consultation with Environmental Health and Safety (EHS)

Contact your institution's EHS department to schedule a pickup for the hazardous waste. Provide them with all available information about the chemical, including its name, quantity, and its presumed nature as a potent investigational compound.

Experimental Protocol: General Procedure for Disposal of a Novel Research Chemical

The following provides a detailed methodology for the disposal of a research chemical, like this compound, where a specific SDS is not available.

  • Information Gathering: Conduct a thorough review of all available internal documentation, published literature (such as the 2011 press release from Adamis Pharmaceuticals), and any data on structurally similar compounds to make a preliminary hazard assessment.

  • Selection of Containment: Choose appropriate, compatible waste containers for solid and liquid forms of the chemical. Ensure containers have secure, tight-fitting lids.

  • Preparation of Waste Manifest: Prepare a detailed inventory of the waste, including the chemical name, quantity, and form (solid or liquid).

  • Packaging for Disposal:

    • For solid waste, ensure the primary container is sealed. Place this container into a larger, secondary container with absorbent material.

    • For liquid waste, ensure the primary container is sealed and placed within a secondary containment bin.

  • Arrangement of Disposal: Coordinate with the institutional EHS department or a licensed hazardous waste disposal company for the transport and ultimate disposal of the material, which will likely involve incineration at a regulated facility.

Quantitative Data Summary

Due to the investigational nature of this compound and the lack of a publicly available Safety Data Sheet, there is no quantitative data available regarding specific disposal parameters such as concentration limits for drain disposal (which is not recommended), temperature stability for degradation, or specific reactivity data. All disposal decisions should be based on the precautionary principle of treating the substance as hazardous.

Data PointValueSource
Recommended Storage TemperatureControlled Room Temperature (Assumed)General Best Practice
Incompatible MaterialsUnknown; segregate from all other wastePrecautionary Principle
Recommended Disposal MethodIncineration by a licensed facilityStandard for antineoplastic agents

Logical Workflow for Disposal of this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Need to Dispose of this compound sds_check Is a specific Safety Data Sheet (SDS) available for this compound? start->sds_check treat_hazardous Treat as a Potent, Hazardous Compound sds_check->treat_hazardous No follow_sds Follow SDS Section 13: Disposal Considerations sds_check->follow_sds Yes ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Double Gloves treat_hazardous->ppe follow_sds->ppe fume_hood Handle in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste: - Solids - Liquids fume_hood->segregate label_waste Label Waste Container: - 'Hazardous Waste' - 'this compound (Investigational)' - Date segregate->label_waste store_waste Store in Designated Hazardous Waste Area label_waste->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

This compound Disposal Decision Workflow

References

Essential Safety and Handling Protocols for APC-300

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on the Safety Data Sheet (SDS) for a chemical mixture identified as "APC," which is the most relevant interpretation of "APC-300" for a laboratory setting. It is crucial to verify that this corresponds to the specific product in use, as "this compound" can refer to different products. Always consult the product-specific SDS before handling any chemical.

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound, a corrosive chemical mixture. Adherence to these protocols is essential to ensure personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage[1]. Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant glovesTo prevent skin contact and burns[1][2].
Eye and Face Protection Splash-resistant safety goggles and a face shieldTo protect against splashes that can cause severe eye damage[1][2].
Skin and Body Protection Appropriate chemical-resistant clothing and lab coatTo prevent skin contact and burns from spills or splashes[1][2].
Respiratory Protection Use in a well-ventilated area. An approved respirator may be required if exposure limits are exceeded or irritation develops[2].To avoid inhalation of vapors or mists which may cause respiratory tract irritation[1][2].

Experimental Workflow and PPE Selection

The following diagram outlines the logical workflow for ensuring safety when handling this compound, from preparation to disposal.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Decontamination Phase prep_sds Review this compound SDS prep_ppe Don Appropriate PPE: - Chemical-resistant gloves - Safety goggles & face shield - Chemical-resistant clothing prep_sds->prep_ppe prep_workspace Ensure proper ventilation and access to emergency eyewash and shower prep_ppe->prep_workspace handle_chemical Handle this compound prep_workspace->handle_chemical Proceed with experiment decontaminate Decontaminate work surfaces handle_chemical->decontaminate Experiment complete dispose_waste Dispose of waste according to institutional and local regulations decontaminate->dispose_waste remove_ppe Remove PPE correctly dispose_waste->remove_ppe

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.